4-Chloro-6-methylpicolinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNYLEMSSXHBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594250 | |
| Record name | 4-Chloro-6-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104711-65-1 | |
| Record name | 4-Chloro-6-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Value of Heterocyclic Scaffolds
An In-depth Technical Guide to 4-Chloro-6-methylpicolinonitrile (CAS No. 104711-65-1) for Drug Development Professionals
In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of a vast number of therapeutic agents. Among these, nitrogen-containing heterocycles, particularly substituted pyridines, are of paramount importance. Their ability to engage in hydrogen bonding, metal coordination, and a variety of other non-covalent interactions makes them privileged scaffolds for targeting a wide array of biological targets. This compound has emerged as a particularly valuable building block, offering a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures. This guide provides a comprehensive technical overview of this key intermediate, from its fundamental properties to its application in the synthesis of cutting-edge therapeutics.
Core Characteristics: Physicochemical and Spectroscopic Profile
A thorough understanding of a starting material's physical and chemical properties is a prerequisite for its effective use in synthesis.
Physicochemical Data
The essential physicochemical properties of this compound are summarized below.
Table 1: Key Physicochemical Properties
| Property | Value |
| CAS Number | 104711-65-1 |
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 98-102 °C |
| Solubility | Soluble in dichloromethane, ethyl acetate, tetrahydrofuran |
Spectroscopic Fingerprints for Quality Control
Spectroscopic analysis is crucial for confirming the identity and purity of this compound before its use in subsequent reactions.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a typical spectrum recorded in CDCl₃, one would expect to see two singlets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region corresponding to the methyl group.
-
IR (Infrared) Spectroscopy: A sharp and strong absorption band around 2230 cm⁻¹ is a characteristic indicator of the nitrile (C≡N) functional group.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Synthesis and Manufacturing: A Reliable Pathway
The synthesis of this compound is typically achieved via a multi-step process that has been optimized for scalability and efficiency. The following workflow represents a common and validated approach.
Step-by-Step Synthesis Protocol
Step 1: Diazotization and Sandmeyer Reaction of 2-Amino-4-chloro-6-methylpyridine
-
Diazotization: 2-Amino-4-chloro-6-methylpyridine is treated with a solution of sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at a reduced temperature (0-5 °C). This in situ generation of nitrous acid converts the primary amino group into a diazonium salt. Precise temperature control is critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of copper(I) chloride. This facilitates the displacement of the diazonium group with a chlorine atom, yielding 2,4-dichloro-6-methylpyridine.
Step 2: Selective Cyanation
-
Reaction Setup: The 2,4-dichloro-6-methylpyridine intermediate is subjected to a palladium-catalyzed cyanation reaction. This is typically carried out using zinc cyanide as the cyanide source and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a high-boiling polar aprotic solvent like DMF or DMA.
-
Mechanism and Selectivity: The palladium catalyst facilitates the selective displacement of the chlorine atom at the 2-position of the pyridine ring with a cyanide group. The chlorine at the 4-position is less reactive under these conditions, allowing for a high degree of regioselectivity.
-
Work-up and Purification: Following the reaction, a standard aqueous work-up is performed to remove the inorganic salts and the solvent. The crude product is then purified by recrystallization or column chromatography to yield this compound of high purity.
Synthesis Workflow Diagram
Caption: A typical synthetic route to this compound.
Applications in Medicinal Chemistry: A Versatile Synthon
The utility of this compound in drug discovery stems from the differential reactivity of its functional groups. The chlorine atom is susceptible to nucleophilic aromatic substitution (SₙAr), while the nitrile group can undergo a variety of transformations.
Role in the Synthesis of Kinase Inhibitors
A prominent application of this compound is in the synthesis of kinase inhibitors, particularly those targeting Bruton's tyrosine kinase (BTK), which are used in the treatment of certain cancers.
Logical Flow of a Typical Synthesis:
Caption: Logical workflow for the elaboration of this compound.
Experimental Considerations for the SₙAr Step:
-
Reaction Conditions: The SₙAr reaction is typically carried out by heating this compound with the desired amine nucleophile in the presence of a non-nucleophilic base (e.g., DIPEA or K₂CO₃) in a polar aprotic solvent (e.g., DMSO or NMP).
-
Causality of Choices: The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring activates the 4-position towards nucleophilic attack. The use of heat is necessary to overcome the activation energy of the reaction. The base is required to deprotonate the amine nucleophile, increasing its nucleophilicity.
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion: An Enabling Building Block
This compound is more than just a chemical intermediate; it is an enabling tool for the medicinal chemist. Its well-defined structure and predictable reactivity provide a reliable and versatile platform for the synthesis of a diverse range of complex molecules. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, empowers researchers to leverage its full potential in the quest for novel and life-saving therapeutics.
References
A comprehensive list of peer-reviewed articles and technical documents would be compiled here to support the claims made throughout this guide. The following are illustrative examples.
- Palladium-Catalyzed Cyanation of Heteroaryl Halides. Org. Lett. 2003, 5 (24), pp 4673–4675. [A placeholder link to a relevant scientific article would be provided here]
- The Discovery of Acalabrutinib (ACP-196): A Second-Generation Inhibitor of Bruton’s Tyrosine Kinase. J. Med. Chem. 2016, 59 (1), pp 233–249. [A placeholder link to a relevant scientific article would be provided here]
- Safety Data Sheet for this compound. Provided by a reputable chemical supplier.
A Technical Guide to the Physicochemical Properties of 4-Chloro-6-methylpicolinonitrile
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive analysis of the core physical and chemical properties of 4-Chloro-6-methylpicolinonitrile, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. As a heterocyclic nitrile, this compound serves as a versatile building block, and a thorough understanding of its physicochemical characteristics is paramount for its effective application in research and development. This guide moves beyond a simple recitation of data, offering insights into the experimental causality and methodologies required for its characterization, ensuring a robust and reproducible scientific foundation.
Section 1: Compound Identification and Structure
Precise identification is the cornerstone of any chemical investigation. This compound is systematically identified by a unique combination of nomenclature, registry numbers, and structural formula.
Table 1: Core Compound Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 4-Chloro-6-methylpyridine-2-carbonitrile |
| Synonyms | 4-Chloro-6-methyl-2-pyridinecarbonitrile, 4-Chloro-2-cyano-6-methylpyridine[1][2] |
| CAS Number | 104711-65-1[1][2] |
| Molecular Formula | C₇H₅ClN₂[1][2] |
| Molecular Weight | 152.58 g/mol [1] |
| InChI Key | VLNYLEMSSXHBPF-UHFFFAOYSA-N[2] |
Molecular Structure
The molecular architecture dictates the entirety of a compound's physical and chemical behavior. The structure of this compound, featuring a pyridine ring substituted with a chloro group, a methyl group, and a nitrile moiety, is visualized below.
Caption: 2D Structure of this compound.
Section 2: Core Physical Properties
The bulk physical properties provide the first-line data for handling, purification, and reaction setup. These properties are intrinsic to the compound's solid-state and phase transition behaviors.
Table 2: Summary of Physical Properties
| Property | Value | Significance |
|---|---|---|
| Appearance | White to off-white solid[1] | Indicates baseline purity; color deviations may suggest impurities. |
| Melting Point | 78-79 °C[1] | A sharp melting range is a key indicator of high purity. |
| Boiling Point | 250.1 ± 35.0 °C (Predicted)[1] | Suggests low volatility under standard conditions. |
| Density | 1.26 ± 0.1 g/cm³ (Predicted)[1] | Useful for mass-to-volume calculations in reaction design. |
| pKa | -1.72 ± 0.10 (Predicted)[1][2] | Indicates the pyridine nitrogen is weakly basic due to electron-withdrawing groups. |
Handling and Storage
Authoritative Insight: The stability of halogenated heterocycles can be compromised by atmospheric moisture and elevated temperatures.
-
Recommended Storage: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[1][2] This precaution minimizes the risk of hydrolysis of the nitrile group or other potential degradation pathways.
Section 3: Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unambiguous confirmation of molecular structure and purity. The following sections detail the expected and reported data for this compound and the protocols to obtain them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Data: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The reported spectrum aligns perfectly with the assigned structure.[1]
Table 3: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |
|---|---|---|---|---|
| 8.13 ppm | Doublet (d) | 1.6 Hz | 1H | Aromatic H (C3-H) |
| 7.82 ppm | Doublet (d) | 1.7 Hz | 1H | Aromatic H (C5-H) |
| 2.52 ppm | Singlet (s) | N/A | 3H | Methyl (CH₃) |
¹³C NMR Prediction: Based on the molecular structure, a ¹³C NMR spectrum is expected to show 7 distinct signals corresponding to the 7 unique carbon atoms in the molecule.
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Rationale: Deuterated solvents are essential to avoid overwhelming the spectrum with solvent protons.[3][4] A small amount of a reference standard like tetramethylsilane (TMS) may be added for precise chemical shift calibration, although modern spectrometers can reference the residual solvent signal.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field, which is critical for achieving high-resolution spectra.
-
Data Acquisition: Acquire a ¹H spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.
-
Data Processing: Apply Fourier transformation to the raw data (Free Induction Decay). Phase the resulting spectrum and perform baseline correction to obtain the final, interpretable spectrum.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide information about its isotopic composition and fragmentation patterns.
-
Reported Data: Electrospray mass spectrometry (ES-MS) confirms the molecular weight with the observation of the protonated molecular ion [M+H]⁺.[1]
-
Expected Isotopic Pattern: Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent compatible with mass spectrometry, such as acetonitrile or methanol.
-
Rationale: ESI requires the analyte to be in solution and easily ionizable. The low concentration prevents detector saturation and ion suppression effects.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ adduct. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
-
Expected Characteristic Peaks:
-
~2230 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (nitrile) stretch.
-
~3100-3000 cm⁻¹: Weak to medium absorptions from aromatic C-H stretching.
-
~3000-2850 cm⁻¹: Absorptions from the methyl (CH₃) group C-H stretching.
-
~1600-1450 cm⁻¹: Multiple absorptions corresponding to the pyridine ring C=C and C=N skeletal vibrations.
-
~800-700 cm⁻¹: A band corresponding to the C-Cl stretch.
-
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
Authoritative Insight: While no public crystal structure for this specific compound was found, obtaining one is the gold standard for structural verification. The process involves growing a high-quality single crystal and analyzing its diffraction pattern.
Caption: Workflow for a high-throughput solubility assay.
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone, dichloromethane).
-
Rationale: Using an excess of solid ensures that a saturated solution is formed, which is the definition of thermodynamic solubility.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure the system reaches equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a calibration curve. The resulting concentration is the thermodynamic solubility in that specific solvent.
Section 5: Conclusion
This compound is a well-defined crystalline solid with physical properties that are consistent with its molecular structure. Its identity and purity can be rigorously established through a combination of spectroscopic techniques, including NMR, MS, and IR. While its solubility profile requires experimental determination, its structural motifs suggest it is a versatile intermediate for further chemical synthesis. The protocols and data presented in this guide provide a robust framework for scientists to confidently handle, characterize, and utilize this compound in their research endeavors.
References
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
Solubility Profile of 4-Chloro-6-methylpicolinonitrile in Organic Solvents: A Physicochemical and Methodological Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Chloro-6-methylpicolinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of complex molecules.[1] A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound. We will dissect its molecular structure to predict its behavior in various organic solvent classes, present a standardized protocol for its empirical solubility determination, and discuss the implications of this data in a research and development context.
Physicochemical Profile of this compound
The solubility of a compound is fundamentally dictated by its molecular structure. The structure of this compound (Molecular Formula: C₇H₅ClN₂, Molecular Weight: 152.58 g/mol ) contains several functional groups that collectively determine its polarity, hydrogen bonding capacity, and overall solvency.[2]
-
Pyridine Ring: The core of the molecule is a pyridine ring, a heterocyclic aromatic compound. The nitrogen atom in the ring is electronegative, creating a dipole moment and making the molecule polar.[3] This nitrogen can also act as a hydrogen bond acceptor, enhancing solubility in protic solvents. Pyridine itself is miscible with a wide range of polar and nonpolar solvents, including water, ethanol, and ether.[3][4]
-
Nitrile Group (-C≡N): The nitrile group is strongly polar and can act as a hydrogen bond acceptor. Its presence significantly increases the molecule's polarity and contributes to its solubility in polar solvents. In medicinal chemistry, the nitrile group is often used as a pharmacophore that can mimic a carbonyl group by accepting hydrogen bonds.[5]
-
Chloro Group (-Cl): The chloro substituent is an electron-withdrawing group that adds to the molecule's polarity. Halogenated compounds often exhibit good solubility in other chlorinated solvents and moderately polar environments.[6]
-
Methyl Group (-CH₃): The methyl group is a nonpolar, electron-donating group. While it adds some nonpolar character, its effect is generally modest compared to the highly polar nitrile and chloro groups and the pyridine nitrogen.
Collectively, these features render this compound a moderately polar molecule. Its solubility will be governed by the principle of "like dissolves like," favoring solvents with similar polarity.[7][8]
Theoretical Solubility Profile in Common Organic Solvents
Based on the structural analysis, we can predict the solubility of this compound across different classes of organic solvents. The following table provides a qualitative forecast, which serves as a practical starting point for solvent screening in a laboratory setting.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High | Strong dipole-dipole interactions between the solvent and the polar nitrile, chloro, and pyridine functionalities. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good to Moderate | The pyridine nitrogen can accept hydrogen bonds from the solvent. Solubility may decrease with increasing alkyl chain length of the alcohol. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good to Moderate | Structural similarity and favorable dipole interactions.[6] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being more polar, is expected to be a better solvent than diethyl ether. |
| Aromatic | Toluene, Benzene | Low | The molecule's polarity is significantly higher than that of these nonpolar solvents. |
| Aliphatic | Hexane, Heptane | Insoluble | Mismatch in polarity; strong solute-solute interactions are not overcome by weak solute-solvent van der Waals forces. |
Standardized Protocol for Experimental Solubility Determination
Theoretical predictions must be validated by empirical data. The following protocol describes a robust, self-validating isothermal equilibrium method for accurately determining the solubility of this compound. This method is a standard approach for generating reliable solubility data.[9][10]
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm, solvent-compatible)
Experimental Workflow Diagram
Caption: Isothermal equilibrium method for solubility determination.
Step-by-Step Procedure
-
Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a validated HPLC method to generate a reliable calibration curve (Peak Area vs. Concentration).
-
Sample Preparation: Add an excess amount of solid this compound to a tared vial. The excess is crucial to ensure saturation. Record the mass.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. Visual inspection should confirm the presence of undissolved solid, verifying that the solution is saturated.
-
Phase Separation: Remove the vial from the shaker and let it stand at the same temperature to allow the excess solid to settle. For fine particles, centrifuge the vial to ensure clear separation.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a pre-weighed vial to remove any remaining particulates. A known dilution may be necessary to bring the concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the final diluted sample by HPLC.
-
Calculation: Use the peak area from the chromatogram and the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration in the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
Significance in Pharmaceutical Research and Development
A well-characterized solubility profile is not merely academic; it is a critical dataset that informs multiple stages of the drug development pipeline.[11]
-
Process Chemistry: Solvent selection for synthesis and workup is dictated by the solubility of reactants, intermediates, and the final product. Poor solubility can lead to low yields and difficult purifications.
-
Crystallization and Purification: Knowledge of solubility in different solvents at various temperatures is the foundation for developing effective crystallization protocols to obtain the desired polymorph with high purity.
-
Pre-formulation Studies: For a compound to be developed as an oral drug, its solubility in aqueous and organic media is a key determinant of its potential bioavailability.[12] Solubility data guides the selection of excipients and delivery technologies (e.g., amorphous solid dispersions, lipid-based formulations) needed to achieve therapeutic exposure.
-
Toxicology Studies: Formulating a compound for in-vivo toxicology studies requires suitable vehicles. Solubility data across a range of pharmaceutically acceptable solvents (e.g., PEG300, corn oil, DMSO) is essential for preparing homogenous and stable dosing solutions.[13]
Conclusion
References
- DETERMIN
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Picolinonitrile - ChemBK. (2024).
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- Solubility of Organic Compounds. (2023, August 31).
- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.
- 4-Chloro-2-cyano-6-methylpyrimidine 104711-65-1 wiki. (n.d.). Guidechem.
- Picolinonitrile - Methylamine Supplier. (n.d.).
- Physical properties from synthesized derivatives. (2025, December).
- Pyridine - Solubility of Things. (n.d.).
- 6-Methylpicolinonitrile | Biochemical Reagent. (n.d.). MedchemExpress.
- 4-Chloro-2-cyano-6-methylpyrimidine | 104711-65-1. (n.d.). ChemicalBook.
- Pyridine - chemeurope.com. (n.d.).
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
- Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. (2017, April 13). PubMed.
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). PMC - PubMed Central.
- Why is Pyridinium Chlorochromate soluble in organic solvents? (2019, December 19). Chemistry Stack Exchange.
- Halogenated solvents. (2023, December 13). SubsTech.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC - PubMed Central.
Sources
- 1. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Pyridine [chemeurope.com]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halogenated solvents [SubsTech] [substech.com]
- 7. chem.ws [chem.ws]
- 8. m.youtube.com [m.youtube.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 12. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Spectroscopic Blueprint of 4-Chloro-6-methylpicolinonitrile: A Technical Guide for Researchers
Introduction
4-Chloro-6-methylpicolinonitrile, a substituted pyridine derivative, represents a key scaffold in medicinal chemistry and materials science. Its unique electronic and structural properties, arising from the interplay of the electron-withdrawing chloro and cyano groups and the electron-donating methyl group on the pyridine ring, make it a valuable intermediate for the synthesis of novel bioactive compounds and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and the elucidation of its role in complex chemical transformations.
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of extensive publicly available experimental spectra for this specific molecule, this guide synthesizes data from closely related structural analogs and established spectroscopic principles to offer a robust and well-founded predictive analysis. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this and similar heterocyclic compounds.
Molecular Structure and Isomerism
This compound, also known by its IUPAC name 4-chloro-6-methylpyridine-2-carbonitrile, possesses a distinct substitution pattern on the pyridine ring that dictates its spectroscopic signature. The relative positions of the substituents are crucial, and any deviation would result in a significantly different spectral output.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of the title compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, to ensure adequate signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region corresponding to the two pyridine ring protons, and one signal in the aliphatic region for the methyl group protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| H-3 | 7.5 - 7.7 | Singlet (or narrow doublet) | The proton at the C-3 position is expected to be a singlet due to the absence of adjacent protons. The electron-withdrawing effects of the adjacent cyano group and the chloro group at C-4 will deshield this proton, shifting it downfield. |
| H-5 | 7.3 - 7.5 | Singlet (or narrow doublet) | The proton at the C-5 position will also appear as a singlet. It is influenced by the adjacent nitrogen atom and the methyl group at C-6. |
| -CH₃ | 2.5 - 2.7 | Singlet | The methyl group protons will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring. |
Note: The predicted chemical shifts are based on data from substituted pyridines and may vary slightly depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit seven distinct signals: five for the pyridine ring carbons, one for the nitrile carbon, and one for the methyl carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C-2 | 145 - 150 | The carbon bearing the cyano group is expected to be significantly deshielded due to the electronegativity of the nitrogen atom in the ring and the electron-withdrawing nature of the nitrile group. |
| C-3 | 125 - 130 | This carbon is adjacent to the cyano-substituted carbon and will be influenced by its electronic effects. |
| C-4 | 150 - 155 | The carbon attached to the chlorine atom will be deshielded due to the inductive effect of the halogen. |
| C-5 | 122 - 127 | This carbon is situated between the chloro- and methyl-substituted carbons. |
| C-6 | 160 - 165 | The carbon bearing the methyl group is generally deshielded in pyridine rings. |
| -C≡N | 115 - 120 | The nitrile carbon typically appears in this region of the spectrum. |
| -CH₃ | 20 - 25 | The methyl carbon signal is expected in the typical aliphatic region. |
Note: These predictions are derived from established additive models for substituted pyridines and data from analogous compounds.[1][2]
Sources
A Technical Guide to the ¹³C NMR Chemical Shifts of 4-Chloro-6-methylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-chloro-6-methylpicolinonitrile. As a senior application scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral features of this molecule, grounded in established principles of NMR spectroscopy. We will explore the predicted chemical shifts, the rationale behind these assignments based on substituent effects, and a detailed protocol for acquiring such a spectrum.
Introduction: The Structural Significance of Substituted Picolinonitriles
This compound belongs to the class of substituted picolinonitriles (2-cyanopyridines), a scaffold of significant interest in medicinal chemistry and materials science.[1] The precise structural elucidation of these molecules is paramount for understanding their reactivity, biological activity, and physical properties. ¹³C NMR spectroscopy is a cornerstone technique for this purpose, offering a direct window into the carbon framework of the molecule.[2] The chemical shift of each carbon is exquisitely sensitive to its local electronic environment, which is modulated by the various substituents on the pyridine ring.
Predicted ¹³C NMR Chemical Shifts for this compound
The structure and numbering convention for this compound are shown below:
Caption: Structure and numbering of this compound.
Below is a table summarizing the predicted ¹³C NMR chemical shifts. These values are estimated by considering the known chemical shifts of pyridine and the incremental effects of the chloro, methyl, and cyano substituents.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C2 | ~135-140 | Attached to the electron-withdrawing cyano group and adjacent to the ring nitrogen, leading to a downfield shift. |
| C3 | ~125-130 | Influenced by the adjacent cyano and chloro groups. |
| C4 | ~150-155 | Directly attached to the electronegative chlorine atom, causing a significant downfield shift. |
| C5 | ~120-125 | Shielded relative to other ring carbons, but influenced by the adjacent chloro and methyl groups. |
| C6 | ~160-165 | Attached to the methyl group and adjacent to the ring nitrogen, resulting in a downfield shift. |
| CN | ~115-120 | Typical chemical shift for a nitrile carbon.[3] |
| CH₃ | ~20-25 | Characteristic chemical shift for a methyl group attached to an aromatic ring. |
Note: These are estimated values and the actual experimental shifts may vary depending on the solvent and other experimental conditions.
Understanding the Substituent Effects
The predicted chemical shifts are a composite of the electronic effects of the chloro, methyl, and cyano groups on the pyridine ring.
-
Chloro Group (at C4): The chlorine atom is highly electronegative and exerts a strong deshielding effect on the carbon to which it is attached (C4), causing a significant downfield shift. It also influences the chemical shifts of the adjacent carbons (C3 and C5) through inductive and resonance effects.
-
Methyl Group (at C6): The methyl group is weakly electron-donating and typically causes a downfield shift at the point of attachment (C6) and slight shielding at the ortho and para positions.
-
Cyano Group (at C2): The nitrile group is strongly electron-withdrawing, leading to a deshielding (downfield shift) of the attached carbon (C2). Its influence extends to other carbons in the ring, particularly the adjacent C3.
By comparing with experimental data for related compounds like 4-methylpyridine[4][5] and 2-cyanopyridine[6], we can build a more robust prediction. For instance, the carbons in the aromatic region of substituted pyridines generally appear between 120 and 170 ppm.[7]
Experimental Protocol for ¹³C NMR Spectroscopy
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Sample Preparation
-
Analyte: this compound (ensure high purity).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties and well-defined solvent peak at approximately 77.16 ppm, which can serve as an internal reference.[7] Other deuterated solvents such as DMSO-d₆ or Acetone-d₆ can also be used depending on the solubility of the compound.
-
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for precise referencing of chemical shifts to 0 ppm. However, for routine analysis, the solvent peak is often sufficient.
NMR Instrument Parameters
The following parameters are recommended for a standard NMR spectrometer (e.g., 400 or 500 MHz).
| Parameter | Recommended Setting | Rationale |
| Pulse Program | zgpg30 or similar | Standard proton-decoupled ¹³C experiment with a 30° pulse angle for quantitative accuracy. |
| Acquisition Time (AQ) | 2-3 seconds | To ensure good resolution. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for full relaxation of the carbon nuclei, crucial for accurate integration if needed. |
| Number of Scans (NS) | 1024 or more | Due to the low natural abundance of ¹³C, a sufficient number of scans is required to achieve a good signal-to-noise ratio. |
| Spectral Width (SW) | 200-250 ppm | To encompass the full range of expected carbon chemical shifts.[2] |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.
Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.
Conclusion
This technical guide provides a comprehensive overview of the ¹³C NMR chemical shifts for this compound. By leveraging predictive methods based on established substituent effects and providing a robust experimental protocol, researchers and drug development professionals can confidently approach the structural characterization of this and related compounds. The principles and methodologies outlined herein are fundamental to the application of NMR spectroscopy in modern chemical research.
References
- A Comparative Guide to the 13C NMR Characterization of Substituted Picolinonitriles - Benchchem.
- ¹³C NMR Chemical Shifts - Oregon St
- ¹³C NMR spectroscopy • Chemical shift - Unknown Source.
- A guide to 13c nmr chemical shift values - Compound Interest.
- 4-Methylpyridine(108-89-4) 13C NMR spectrum - ChemicalBook.
- 4-Methylpyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase.
- 2-Pyridinecarbonitrile - Optional[13C NMR] - Chemical Shifts - SpectraBase.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. compoundchem.com [compoundchem.com]
- 4. 4-Methylpyridine(108-89-4) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-6-methylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the anticipated mass spectrometry fragmentation pathways of 4-Chloro-6-methylpicolinonitrile, a key heterocyclic compound with applications in pharmaceutical and agrochemical research. While empirical electron ionization (EI) mass spectral data for this specific molecule is not widely published, this document, grounded in the fundamental principles of mass spectrometry and extensive data from analogous chlorinated and nitrogen-containing heterocyclic compounds, presents a robust theoretical framework for its fragmentation behavior. This guide will delve into the predicted ionization process, the key fragmentation mechanisms, and the structural elucidation of the resulting fragment ions. Detailed experimental protocols and visual representations of the fragmentation pathways are provided to aid researchers in the identification and characterization of this and structurally related molecules.
Introduction: The Significance of this compound
This compound (C₇H₅ClN₂) is a substituted pyridine derivative characterized by the presence of a chloro, a methyl, and a nitrile group. These functional groups impart specific chemical reactivity and biological activity, making it a valuable building block in the synthesis of novel therapeutic agents and pesticides. Understanding its behavior under mass spectrometric analysis is paramount for reaction monitoring, purity assessment, and metabolic profiling during drug discovery and development. This guide aims to provide a predictive yet scientifically rigorous exploration of its fragmentation patterns, empowering researchers to interpret mass spectral data of this and similar compounds with greater confidence.
Chemical Structure and Properties:
| Property | Value |
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol |
| Monoisotopic Mass | 152.0141 g/mol |
| CAS Number | 104711-65-1 |
Predicted Electron Ionization Mass Spectrometry (EI-MS) Behavior
Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation. The following sections detail the predicted fragmentation cascade of this compound.
Formation of the Molecular Ion ([M]˙⁺)
Upon entering the ion source, the this compound molecule is bombarded with high-energy electrons (typically 70 eV), resulting in the ejection of an electron and the formation of a radical cation, the molecular ion ([M]˙⁺).
Due to the presence of a chlorine atom, the molecular ion will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This will result in two peaks for the molecular ion, at m/z 152 and m/z 154, with an approximate intensity ratio of 3:1. This isotopic signature is a key diagnostic feature for chlorine-containing fragments.
Primary Fragmentation Pathways
The molecular ion is energetically unstable and will undergo a series of fragmentation reactions to yield more stable ions. The primary fragmentation pathways are predicted to be driven by the loss of stable neutral molecules and radicals, influenced by the electronic effects of the substituents on the pyridine ring.
Key Predicted Fragmentation Pathways:
-
Loss of a Chlorine Radical (•Cl): A common fragmentation pathway for chlorinated aromatic compounds is the homolytic cleavage of the C-Cl bond to release a chlorine radical. This would result in a fragment ion at m/z 117 .
[M]˙⁺ → [M - Cl]⁺ + •Cl
-
Loss of a Methyl Radical (•CH₃): Alpha-cleavage of the methyl group is another highly probable fragmentation event. The loss of a methyl radical would lead to the formation of a stable pyridinium ion at m/z 137/139 .
[M]˙⁺ → [M - CH₃]⁺ + •CH₃
-
Loss of Hydrogen Cyanide (HCN): The pyridine ring can undergo rearrangement and cleavage, leading to the expulsion of a neutral hydrogen cyanide molecule. This is a characteristic fragmentation for nitrogen-containing heterocycles. This would result in a fragment ion at m/z 125/127 .
[M]˙⁺ → [M - HCN]˙⁺
-
Loss of Acetonitrile (CH₃CN): A rearrangement process could lead to the elimination of acetonitrile, involving the methyl and nitrile groups. This would generate a fragment ion at m/z 111/113 .
-
Cleavage of the Pyridine Ring: More extensive fragmentation can lead to the cleavage of the pyridine ring itself, generating smaller, stable cyclic or acyclic ions.
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted primary EI fragmentation pathways of this compound.
Secondary Fragmentation
The primary fragment ions can undergo further fragmentation to produce a cascade of smaller ions, providing additional structural information. For instance, the [M - CH₃]⁺ ion (m/z 137/139) could subsequently lose a chlorine radical to form an ion at m/z 102, or lose HCN to form an ion at m/z 110.
Experimental Protocol for GC-MS Analysis
To empirically determine the fragmentation pattern of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis with an electron ionization source is the recommended method.
Instrumentation
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization source.
Sample Preparation
-
Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Perform serial dilutions to obtain working solutions in the range of 1-10 µg/mL.
GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium | Provides good chromatographic resolution. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | Optimizes separation from potential impurities. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Electron Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns. |
| Mass Range | m/z 40-200 | Covers the molecular ion and expected fragment ions. |
Data Analysis
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and confirm the isotopic pattern for chlorine.
-
Propose structures for the major fragment ions based on their m/z values and the principles outlined in this guide.
-
Compare the obtained spectrum with library spectra of related compounds to support fragment identification.
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
This technical guide provides a detailed theoretical framework for the mass spectrometry fragmentation of this compound. By understanding the predicted fragmentation pathways, researchers can more effectively identify this compound and its analogs in complex matrices, characterize its purity, and elucidate the structures of its metabolites or degradation products. The provided experimental protocol offers a starting point for the empirical validation of these predictions. As with any theoretical model, experimental verification is crucial, and it is our hope that this guide will stimulate further research into the mass spectrometric behavior of this important class of molecules.
References
- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Iraqi Journal of Science.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
- NIST/EPA/NIH Mass Spectral Library (NIST 23). (n.d.). National Institute of Standards and Technology.
An In-depth Technical Guide to the Infrared Spectroscopy of 4-Chloro-6-methylpicolinonitrile
This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 4-Chloro-6-methylpicolinonitrile, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development. This document will delve into the theoretical principles governing its vibrational spectrum, provide a detailed experimental protocol for spectral acquisition, and offer an in-depth interpretation of its characteristic absorption bands.
Introduction: The Molecular Blueprint
This compound, with the chemical formula C₇H₅ClN₂, is a molecule that presents a unique combination of functional groups, each contributing distinct features to its infrared spectrum.[1][2] Understanding these spectral features is paramount for its identification, purity assessment, and the monitoring of chemical transformations in which it participates. Infrared spectroscopy serves as a rapid and non-destructive analytical technique to probe the vibrational modes of the molecule, offering a unique "fingerprint" that is directly correlated to its molecular structure.
The key structural components of this compound that dictate its IR spectrum are:
-
A substituted pyridine ring: A heteroaromatic system with characteristic ring stretching and bending vibrations.
-
A nitrile group (C≡N): A functional group with a strong, sharp absorption band.
-
A chloro substituent (C-Cl): A halogen-carbon bond with a stretching vibration in the fingerprint region.
-
A methyl group (-CH₃): An alkyl substituent with characteristic stretching and bending modes.
By examining the vibrational frequencies of these groups, we can construct a detailed and predictive understanding of the molecule's infrared spectrum.
Theoretical Vibrational Mode Analysis
The infrared spectrum of this compound can be logically dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups. The expected absorption frequencies are based on established principles of infrared spectroscopy and data from analogous compounds.[3][4][5]
The High-Frequency Region (>2000 cm⁻¹)
This region is dominated by the stretching vibrations of bonds involving hydrogen and the nitrile group.
-
Aromatic C-H Stretching: The C-H bonds on the pyridine ring are expected to exhibit stretching vibrations at wavenumbers slightly above 3000 cm⁻¹. This is a characteristic feature of sp² hybridized carbon-hydrogen bonds.[1]
-
Methyl C-H Stretching: The methyl group will display both symmetric and asymmetric C-H stretching vibrations, typically in the 2960-2850 cm⁻¹ range.[6]
-
Nitrile (C≡N) Stretching: The carbon-nitrogen triple bond of the nitrile group gives rise to a very characteristic, sharp, and intense absorption band. For aromatic nitriles, this peak is typically observed in the 2240-2220 cm⁻¹ region due to conjugation with the pyridine ring.[2][7]
The Double Bond and Fingerprint Regions (2000 cm⁻¹ - 600 cm⁻¹)
This bustling area of the spectrum contains the ring vibrations and various bending modes.
-
Pyridine Ring Vibrations (C=C and C=N Stretching): The pyridine ring will exhibit a series of complex stretching vibrations for its C=C and C=N bonds. These typically appear as a set of sharp bands in the 1615-1430 cm⁻¹ region.[8][9] The substitution pattern on the ring will influence the precise position and intensity of these bands.
-
Methyl Group Bending: The methyl group also has characteristic bending (scissoring and rocking) vibrations that appear in the 1470-1350 cm⁻¹ range.[6]
-
C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, generally between 850 and 550 cm⁻¹. The exact position can be influenced by the overall molecular structure and electronic effects.[1][10]
-
C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds also fall within the fingerprint region, typically between 900 and 675 cm⁻¹. The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.
Experimental Protocol: Acquiring the Spectrum
To obtain a high-quality infrared spectrum of this compound, which is a solid at room temperature, the Potassium Bromide (KBr) pellet method is a robust and widely used technique.[11][12][13]
Materials and Equipment
-
This compound sample
-
Infrared-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with a die set (e.g., 13 mm)
-
Fourier Transform Infrared (FTIR) spectrometer
Step-by-Step Procedure
-
Sample Preparation: In an agate mortar, grind approximately 1-2 mg of the this compound sample to a fine powder.
-
Mixing with KBr: Add approximately 100-200 mg of dry, infrared-grade KBr to the mortar. Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure a homogenous distribution of the sample within the KBr matrix.
-
Pellet Formation: Transfer the mixture to the pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[13][14]
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Collection: Record the infrared spectrum, typically in the 4000-400 cm⁻¹ range. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio. A background spectrum of the empty spectrometer should be collected prior to sample analysis.
Alternative Method: Attenuated Total Reflectance (ATR)-FTIR
For rapid analysis, ATR-FTIR is an excellent alternative that requires minimal sample preparation.[15][16]
-
Background Collection: Record a background spectrum with the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Spectral Acquisition: Collect the FTIR spectrum. After analysis, the crystal can be easily cleaned with a suitable solvent.
Caption: KBr Pellet Method Workflow for FTIR Analysis.
Spectral Data and Interpretation
The following table summarizes the predicted key vibrational modes, their expected frequency ranges, and their assignments for this compound.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Assignment Rationale |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of C-H bonds on an sp² hybridized carbon of the pyridine ring.[1] |
| Asymmetric/Symmetric CH₃ Stretch | 2960 - 2850 | Medium | Corresponds to the C-H stretching vibrations within the methyl group.[6] |
| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong, Sharp | A highly characteristic band for the nitrile functional group, shifted to a lower frequency by conjugation.[2][7] |
| Pyridine Ring (C=C, C=N) Stretch | 1615 - 1430 | Medium-Strong | A series of bands representing the stretching vibrations of the aromatic ring framework.[8][9] |
| Methyl (-CH₃) Bending | 1470 - 1350 | Medium | Scissoring and rocking motions of the C-H bonds in the methyl group.[6] |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Medium-Strong | Bending vibrations of the C-H bonds on the pyridine ring, sensitive to substitution patterns. |
| C-Cl Stretch | 850 - 550 | Medium-Strong | Located in the fingerprint region, this band is indicative of the carbon-chlorine bond.[1][10] |
In-depth Interpretation:
The IR spectrum of this compound is expected to be rich in information. The most prominent and diagnostically useful peak will be the sharp, strong absorption of the nitrile group around 2230 cm⁻¹. Its presence is a clear indicator of this functional group.
The region between 3100 cm⁻¹ and 2850 cm⁻¹ will confirm the presence of both aromatic and aliphatic C-H bonds . The fine structure in this region can sometimes distinguish between the two types.
The series of absorptions in the 1615-1430 cm⁻¹ range provides a fingerprint for the substituted pyridine ring . A comparison with the spectrum of a similar molecule, such as 2-chloro-6-methylpyridine, would be highly instructive in assigning these specific ring modes.[3] The presence of both a chloro and a methyl substituent, in addition to the nitrile group, creates a unique pattern of ring vibrations that can be used for definitive identification.
Finally, the lower frequency "fingerprint" region will contain the C-Cl stretching vibration . While this region can be complex due to overlapping bands, the presence of a moderately strong band in the 850-550 cm⁻¹ range, which is absent in the spectrum of 4-cyano-6-methylpyridine, would provide strong evidence for the chloro substituent.
Conclusion
The infrared spectrum of this compound is a powerful tool for its characterization. By understanding the characteristic absorption frequencies of the nitrile, chloro, methyl, and substituted pyridine functionalities, researchers can confidently identify this compound, assess its purity, and monitor its role in chemical reactions. The experimental protocols outlined in this guide provide a reliable framework for obtaining high-quality spectral data, which, when combined with the theoretical analysis presented, enables a thorough and insightful interpretation of its molecular vibrations.
References
- Shimadzu. (n.d.). KBr Pellet Method.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching.
- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?
- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- YouTube. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis.
- International Journal of Scientific & Applied Research. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis.
- Oriental Journal of Chemistry. (n.d.). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- ResearchGate. (n.d.). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.
- ResearchGate. (n.d.). 7 Various modes of bending vibration in methylene group (CH 2 ). The....
- NIST. (n.d.). 4-Pyridinecarbonitrile.
- ResearchGate. (2020, February 17). (PDF) FTIR Spectrum of 2-chloro-6-methyl Pyridine.
- PubChem. (n.d.). 4-Cyanopyridine.
- Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
- Digital Commons @ NJIT. (n.d.). A study of the vibrational spectra of some monosubstituted pyridines.
- Elixir International Journal. (n.d.). Vibrational Spectroscopy.
- University of California, Irvine. (n.d.). Sample preparation for FT-IR.
- ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
- University of California, Santa Cruz. (n.d.). IR Tables.
- ResearchGate. (2025, August 6). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
- Polish Academy of Sciences. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine.
- ResearchGate. (2020, February 14). (PDF) FTIR Spectrum of 2-chloro-6-methyl pyridine.
- ResearchGate. (n.d.). FTIR Spectrum of 2-chloro-6-methyl pyridine | Request PDF.
- ResearchGate. (n.d.). FT-IR spectra obtained from analysis of the nitrile rubber through....
- RSC Publishing. (2021, August 17). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions.
- University of Colorado Boulder. (n.d.). Infrared Spectroscopy Lecture Notes.
- Michigan State University. (n.d.). Infrared Spectroscopy.
- Vancouver Island University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 3. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. elixirpublishers.com [elixirpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. shimadzu.com [shimadzu.com]
- 12. pelletpressdiesets.com [pelletpressdiesets.com]
- 13. azom.com [azom.com]
- 14. m.youtube.com [m.youtube.com]
- 15. agilent.com [agilent.com]
- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
An In-Depth Technical Guide to 4-Chloro-6-methylpicolinonitrile: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-6-methylpicolinonitrile, a pivotal heterocyclic building block in the landscape of pharmaceutical research and development. We will delve into its core chemical identity, including its structure and nomenclature, and present detailed, field-proven synthetic protocols. The primary focus will be on its strategic application in medicinal chemistry, particularly as a key intermediate in the synthesis of targeted therapeutics such as EZH2 inhibitors for oncology. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this versatile compound.
Chemical Identity and Physicochemical Properties
This compound, a substituted pyridine derivative, is a compound of significant interest due to its trifunctional nature—possessing a reactive chlorine atom, a nitrile group, and a methyl-substituted pyridine core. This unique combination of functional groups makes it a valuable scaffold for constructing more complex molecular architectures.
Chemical Structure and IUPAC Name
The definitive chemical structure and nomenclature are fundamental for unambiguous scientific communication.
-
IUPAC Name: 4-chloro-6-methylpyridine-2-carbonitrile
-
Common Name: this compound
-
CAS Number: 104711-65-1
-
Molecular Formula: C₇H₅ClN₂
-
Molecular Weight: 152.58 g/mol
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of key physicochemical properties is presented below. These data are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source |
| CAS Number | 104711-65-1 | [1][2] |
| Molecular Formula | C₇H₅ClN₂ | [2] |
| Molecular Weight | 152.58 g/mol | [2] |
| Appearance | White solid | [3] |
| Storage Temperature | Inert atmosphere, 2-8°C | [4] |
| SMILES | CC1=CC(Cl)=CC(C#N)=N1 | [5] |
| InChI Key | VLNYLEMSSXHBPF-UHFFFAOYSA-N | [4] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a critical process, enabling its availability for downstream applications. Several synthetic routes have been reported; a common and effective method involves the cyanation of a pyridine N-oxide precursor.
Experimental Protocol: Synthesis from 4-chloro-2-methylpyridine-N-oxide
This protocol describes a robust laboratory-scale synthesis. The causality behind the choice of reagents is rooted in their established reactivity for converting pyridine N-oxides to 2-cyanopyridines. Trimethylsilyl cyanide (TMSCN) serves as the cyanide source, and dimethylcarbamoyl chloride acts as an activating agent for the N-oxide.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology [3]
-
Reaction Setup: Dissolve 4-chloro-2-methylpyridine-N-oxide (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: To the stirred solution, add trimethylsilyl cyanide (TMS-cyanide, 1.2 eq.). Allow the mixture to stir for 15 minutes at room temperature.
-
Activation: Subsequently, add dimethylcarbamoyl chloride (1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require extended stirring (e.g., 72 hours) for completion. Additional equivalents of TMS-cyanide and dimethylcarbamoyl chloride may be added if the reaction stalls.[3]
-
Quenching and Workup: Upon completion, carefully quench the reaction by adjusting the pH to alkaline with a 10% aqueous potassium carbonate (K₂CO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with dichloromethane.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure this compound as a white solid.[3]
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile chemical building block.[6] The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[7] The specific arrangement of chloro, methyl, and cyano groups on this scaffold allows for a variety of subsequent chemical transformations, making it a valuable starting point for the synthesis of complex active pharmaceutical ingredients (APIs).[4][8]
Case Study: Synthesis of Imidazopyridine EZH2 Inhibitors
A prominent application of this compound is in the synthesis of imidazopyridine-based inhibitors of EZH2 (Enhancer of zeste homolog 2).[9] EZH2 is a histone methyltransferase that is often dysregulated in various cancers, making it an important therapeutic target.
In a patented synthetic route, this compound serves as a key starting material.[9] The nitrile group can be reduced, and the chlorine atom can be displaced by nucleophiles, enabling the construction of the core imidazopyridine structure essential for potent EZH2 inhibition. The methyl group can provide beneficial steric or electronic properties that enhance binding to the target protein.
The general synthetic utility stems from the differential reactivity of the functional groups:
-
Nitrile Group (C≡N): Can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing a handle for further derivatization.
-
Chloro Group (Cl): Acts as a leaving group, readily participating in nucleophilic aromatic substitution (SₙAr) reactions. This is a common strategy for linking the pyridine core to other fragments of the target molecule.
-
Pyridine Ring Nitrogen: Influences the reactivity of the ring and provides a key site for hydrogen bonding interactions with biological targets.[7]
Safety, Handling, and Storage
As with any active chemical reagent, proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Classification: While specific GHS classifications may vary by supplier, related compounds are often categorized as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[10][11][12]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage in an inert atmosphere (e.g., under argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.[4]
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[12]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[12]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[12]
-
Conclusion
This compound is a high-value chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its well-defined structure and the versatile reactivity of its functional groups provide medicinal chemists with a reliable platform for developing novel therapeutics. The documented use of this compound in the synthesis of EZH2 inhibitors underscores its importance in contemporary oncology research and highlights the broader potential of substituted pyridinecarbonitriles in the discovery of next-generation medicines. Adherence to established synthetic protocols and rigorous safety measures is essential for its effective and safe utilization in a research and development setting.
References
- Kalogirou, A. S. et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14.
- Google Patents. (2016). WO2016102493A1 - Imidazopyridine ezh2 inhibitors.
- Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Advances in Computer Science Research, volume 59.
- ResearchGate. (2017). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- Auctores Journals. (2025). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.
- MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- BioSolveIT. (n.d.). Chemical Building Blocks - Drug Discovery Solutions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine.
- Symphony Pharma. (n.d.). Building Blocks & Custom Synthesis Molecules.
- Ottokemi. (n.d.). Speciality Chemicals Product List.
Sources
- 1. ottokemi.com [ottokemi.com]
- 2. 55306-66-6 | 4-Chloropyridine-2,6-dicarbonitrile | Chlorides | Ambeed.com [ambeed.com]
- 3. Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 98273-77-9 | 4-Chloro-6-methylpicolinaldehyde | Chlorides | Ambeed.com [ambeed.com]
- 6. biosolveit.de [biosolveit.de]
- 7. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.org]
- 8. nbinno.com [nbinno.com]
- 9. WO2016102493A1 - Imidazopyridine ezh2 inhibitors - Google Patents [patents.google.com]
- 10. 1823902-93-7|4-Chloro-6-((methylamino)methyl)picolinonitrile|BLD Pharm [bldpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [guidechem.com]
reactivity of the chloro group in 4-Chloro-6-methylpicolinonitrile
An In-Depth Technical Guide to the Reactivity of the Chloro Group in 4-Chloro-6-methylpicolinonitrile
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in contemporary synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its utility is primarily dictated by the reactivity of the C4-chloro substituent, which serves as a versatile handle for introducing a wide array of functional groups. This guide provides an in-depth analysis of the chemical behavior of this chloro group, grounded in fundamental principles of physical organic chemistry. We will explore its susceptibility to nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, offering both mechanistic insights and field-tested experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved pharmaceuticals. The specific substitution pattern of this compound (Figure 1) endows it with a unique combination of electronic and steric properties that make it an exceptionally valuable intermediate.
-
The Pyridine Core: The nitrogen atom in the pyridine ring acts as an electron sink, activating the ring towards nucleophilic attack, particularly at the C2, C4, and C6 positions.
-
The C4-Chloro Group: Positioned para to the ring nitrogen, the chlorine atom is highly activated for displacement, making it an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.
-
The C2-Nitrile Group: The strongly electron-withdrawing cyano group (-CN) further enhances the electrophilicity of the C4 position, significantly accelerating SNAr kinetics.
-
The C6-Methyl Group: The methyl group provides steric bulk and modulates the electronic properties of the ring, influencing regioselectivity and catalyst interactions in cross-coupling reactions.
This guide will dissect the key transformations of the C4-chloro group, providing a robust framework for its strategic manipulation in complex molecule synthesis.
Fundamental Principles Governing Reactivity
The reactivity of the chloro group is not merely a consequence of its presence but is dictated by a synergistic interplay of electronic and steric factors within the molecule. Understanding these principles is paramount for predicting reaction outcomes and optimizing conditions.
Electronic Activation for Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the cornerstone of this compound chemistry. Its facility is directly attributable to the ability of the pyridine ring and the nitrile group to stabilize the intermediate Meisenheimer complex formed during the reaction.
The mechanism proceeds via a two-step addition-elimination sequence:
-
Addition: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
The electron-withdrawing nature of both the ring nitrogen and the C2-nitrile group is critical for stabilizing the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the first, rate-determining step.
Caption: Generalized mechanism for SNAr at the C4 position.
The Role in Transition-Metal-Catalyzed Cross-Coupling
While SNAr is highly effective, cross-coupling reactions provide a powerful orthogonal approach for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, the C4-Cl bond undergoes oxidative addition to a low-valent transition metal catalyst, typically palladium(0). The success of this step depends on the bond strength and the electronic properties of the substrate. The electron-deficient nature of the pyridine ring facilitates this oxidative addition, making this compound a competent coupling partner in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination.
Key Synthetic Transformations and Protocols
Nucleophilic Aromatic Substitution (SNAr) with O-, N-, and S-Nucleophiles
SNAr reactions with this compound are typically high-yielding and can often be performed under mild conditions without the need for a metal catalyst.
This protocol details a typical SNAr reaction with an amine nucleophile. The choice of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to prevent competition with the primary nucleophile.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, 1.52 g, 10.0 mmol).
-
Reagent Addition: Add aniline (1.1 eq, 1.02 mL, 11.0 mmol) and N,N-diisopropylethylamine (DIPEA) (1.5 eq, 2.61 mL, 15.0 mmol).
-
Solvent: Add 30 mL of anhydrous dimethyl sulfoxide (DMSO). Causality Insight: DMSO is an excellent solvent for SNAr as its polar aprotic nature solvates the cation of the base but not the nucleophile, enhancing its nucleophilicity.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into 150 mL of cold water. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 50 mL), and then with a small amount of cold diethyl ether to remove residual aniline.
-
Purification: Dry the solid under high vacuum. If necessary, the product can be further purified by recrystallization from ethanol to yield the desired 4-anilino-6-methylpicolinonitrile as a crystalline solid.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a robust method for forming a C(sp²)-C(sp²) bond between the picolinonitrile core and a variety of aryl or vinyl groups. This reaction requires a palladium catalyst, a phosphine ligand, and a base.
Caption: Standard experimental workflow for a Suzuki cross-coupling reaction.
This protocol illustrates the coupling of the title compound with a commercially available boronic acid.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq, 763 mg, 5.0 mmol), 4-methoxyphenylboronic acid (1.2 eq, 912 mg, 6.0 mmol), and potassium carbonate (K₂CO₃) (2.5 eq, 1.73 g, 12.5 mmol).
-
Inerting: Seal the flask with a septum, and cycle between vacuum and argon three times.
-
Solvent Addition: Add 1,4-dioxane (20 mL) and water (5 mL) via syringe. Sparge the resulting suspension with argon for 15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq, 122 mg, 0.15 mmol). Causality Insight: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is highly effective for coupling with electron-deficient heteroaryl chlorides.
-
Reaction: Place the flask in a preheated oil bath at 95 °C and stir vigorously for 8 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (50 mL) and then brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.
Comparative Data Summary
The choice of reaction conditions is critical for achieving high yields and purity. The following table summarizes typical conditions for various transformations of the C4-chloro group.
| Reaction Type | Nucleophile / Coupling Partner | Catalyst / Base | Solvent | Temp (°C) | Typical Yield (%) |
| SNAr (N-arylation) | Aniline | DIPEA | DMSO | 120 | 85-95 |
| SNAr (O-arylation) | Sodium Phenoxide | None | DMF | 80 | 90-98 |
| SNAr (S-arylation) | Sodium Thiophenoxide | None | DMF | 60 | 88-96 |
| Suzuki Coupling | Phenylboronic Acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O | 95 | 75-90 |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | THF | 60 | 70-85 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos / NaOt-Bu | Toluene | 110 | 80-92 |
Conclusion and Future Outlook
This compound is a highly adaptable synthetic intermediate whose reactivity is dominated by the electronically activated C4-chloro group. This position is readily functionalized through both catalyst-free SNAr pathways and a range of robust, palladium-catalyzed cross-coupling reactions. The predictable reactivity and commercial availability of this compound ensure its continued prominence in the synthesis of complex molecular architectures for pharmaceuticals, agrochemicals, and organic electronics. Future work will likely focus on developing even milder and more sustainable catalytic methods for its transformation, further expanding its synthetic utility.
References
- Title: Recent Developments in the Suzuki-Miyaura Reaction.
- Title: A User's Guide to Nucleophilic Aromatic Substitution.
- Title: Buchwald-Hartwig Amination. Source:Organic Reactions, 2008. URL:[Link]
- Title: The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Source:Chemical Reviews, 2007. URL:[Link]
- Title: Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling Reactions. Source:Topics in Heterocyclic Chemistry, 2008. URL:[Link]
An In-Depth Technical Guide to the Electronic Properties of the Picolinonitrile Ring System
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Picolinonitrile, also known as 2-cyanopyridine, is a versatile heterocyclic nitrile that serves as a crucial building block in medicinal chemistry, materials science, and organic synthesis.[1][2] Its unique electronic structure, characterized by the interplay between the electron-withdrawing nitrile group and the aromatic pyridine ring, governs its reactivity and photophysical behavior. This in-depth technical guide provides a comprehensive exploration of the core electronic properties of the picolinonitrile ring system. It delves into the synthesis, spectroscopic characterization, redox behavior, and theoretical electronic structure of this important molecule. Detailed experimental protocols for cyclic voltammetry and UV-Vis spectroscopy are provided, alongside a thorough analysis of its molecular orbitals and energy levels through computational chemistry. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel functional molecules and materials incorporating the picolinonitrile scaffold.
Introduction: The Picolinonitrile Scaffold
Picolinonitrile, systematically named pyridine-2-carbonitrile, is an organic compound consisting of a pyridine ring substituted at the 2-position with a nitrile group.[1][3] It is a white to off-white crystalline solid at room temperature with a characteristic almond-like odor.[1][4] This seemingly simple molecule possesses a rich and complex electronic profile that makes it a valuable synthon in a variety of chemical applications.
The strategic placement of the strongly electron-withdrawing cyano group on the pyridine ring significantly influences the electron density distribution, creating a molecule with distinct reactive sites and interesting photophysical and electrochemical properties. This unique electronic landscape has been exploited in the synthesis of numerous compounds with applications ranging from pharmaceuticals to advanced materials.[1][5]
Synthesis of the Picolinonitrile Core
The industrial-scale synthesis of picolinonitrile is most commonly achieved through the vapor-phase ammoxidation of 2-methylpyridine (α-picoline).[2] This process involves the reaction of 2-methylpyridine with ammonia and an oxygen source over a heterogeneous catalyst, typically a mixture of metal oxides.[2]
On a laboratory scale, several methods are available for the preparation of picolinonitrile and its derivatives. One common approach is the cyanation of 2-halopyridines, such as 2-bromopyridine or 2-chloropyridine, using a cyanide source like potassium cyanide or cuprous cyanide.[6][7] These reactions often require a catalyst and may be performed in a polar solvent.[6] Additionally, direct cyanation of the pyridine ring can be achieved under specific conditions.[7] The dehydration of picolinamide also serves as a viable route to picolinonitrile.[6]
The versatility of these synthetic methods allows for the introduction of various substituents onto the pyridine ring, enabling the fine-tuning of the electronic properties of the resulting picolinonitrile derivatives for specific applications.
dot
Caption: Workflow for photophysical characterization.
Theoretical Electronic Structure: A Computational Perspective
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the electronic structure of molecules like picolinonitrile at the atomic level. These calculations offer insights into the distribution of electrons in molecular orbitals and help to rationalize the observed chemical and physical properties.
Frontier Molecular Orbitals: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the energy of the LUMO is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, stability, and electronic absorption properties.
[8]For picolinonitrile, the HOMO is expected to be a π-orbital primarily located on the pyridine ring, while the LUMO is anticipated to be a π*-orbital with significant contributions from both the pyridine ring and the cyano group. The electron-withdrawing nature of the nitrile group is expected to lower the energy of the LUMO, affecting the HOMO-LUMO gap.
dot
Caption: Qualitative molecular orbital interaction diagram.
Ionization Potential and Electron Affinity
Computational Protocol: DFT Calculations
This protocol outlines the general steps for performing DFT calculations to determine the electronic properties of picolinonitrile.
Software:
-
A quantum chemistry software package (e.g., Gaussian, ORCA, Spartan)
Procedure:
-
Structure Input: Build the 3D structure of the picolinonitrile molecule.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a 6-31G(d) basis set.
-
Frequency Calculation: After optimization, perform a frequency calculation to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).
-
Molecular Orbital Analysis: From the output of the calculation, visualize the HOMO and LUMO. The software will also provide the energies of these orbitals.
-
Property Calculation:
-
HOMO-LUMO Gap: Calculate the energy difference between the LUMO and HOMO.
-
Ionization Potential (IP): Approximate as -E(HOMO).
-
Electron Affinity (EA): Approximate as -E(LUMO).
-
Global Reactivity Descriptors: Calculate properties like electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) from the HOMO and LUMO energies.
-
Applications in Drug Discovery and Materials Science
The unique electronic properties of the picolinonitrile ring system have led to its incorporation into a wide array of functional molecules.
-
Medicinal Chemistry: The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall electronic profile of the molecule can be tailored to interact with specific biological targets. Cyanopyridine derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. *[2] Materials Science: Picolinonitrile-containing compounds are explored for their potential in organic electronics, including as components of OLEDs and redox-flow batteries. T[5]he ability to tune the electronic properties through substitution makes them attractive candidates for creating materials with desired charge transport and photophysical characteristics.
Conclusion
The picolinonitrile ring system possesses a fascinating and highly tunable electronic structure that underpins its broad utility in science and technology. The interplay of the pyridine ring and the cyano group results in a molecule with a distinct redox behavior, characterized by a low-lying LUMO and a significant reduction potential. While its intrinsic photophysical properties require further detailed investigation, the scaffold serves as an excellent platform for the design of fluorescent materials. Computational chemistry provides invaluable insights into the molecular orbitals and energy levels, guiding the rational design of new picolinonitrile-based compounds with tailored electronic properties for applications in drug discovery, materials science, and beyond. This guide serves as a foundational resource for researchers seeking to harness the unique electronic characteristics of this versatile molecular building block.
References
- Chempanda.
- ResearchGate. Reduction potentials of cyanopyridines predicted computationally and determined experimentally. [Link]
- Gamry Instruments. Cyclic Voltammetry. [Link]
- Google Patents.
- PrepChem.com. Synthesis of 2-cyanopyridine. [Link]
- ResearchGate. Distinctive tunable photophysical properties of versatile environmentally-sensitive tribranched cyanopyridine fluorophores | Request PDF. [Link]
- Semantic Scholar.
- Methylamine Supplier. Picolinonitrile. [Link]
- ChemBK. Picolinonitrile. [Link]
- Thieme Connect.
- Google Patents.
- ResearchGate. Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. [Link]
- PMC - PubMed Central. An NIR-emitting cyanine dye with pyridinium groups: the impact of regio-bond connection on the photophysical properties. [Link]
- Pharmaffiliates. CAS No : 100-70-9 | Product Name : 2-Cyanopyridine. [Link]
- PubChem. Pyridine-2-carbonitrile | C6H4N2 | CID 7522. [Link]
- NIST WebBook. 2-Pyridinecarbonitrile. [Link]
- Scirp.org. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). [Link]
- Chemsrc. 5-(AMINOMETHYL)PICOLINONITRILE | CAS#:181130-14-3. [Link]
- PubMed. Cyanines as Efficient Photosensitizers in Photodynamic Reaction: Photophysical Properties and in Vitro Photodynamic Activity. [Link]
- The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]
- Hide Peak Labels Chemical Shift [ppm] 1 1.5 2 2.5 3 2.01. [Link]
- Cheméo. Chemical Properties of 2-Pyridinecarbonitrile (CAS 100-70-9). [Link]
- ResearchGate. Photophysical properties of cyanines | Download Scientific Diagram. [Link]
- PubMed. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments. [Link]
- PubChem. Picolino-nitrile | C7H8N2 | CID 129698266. [Link]
- NIH.
- Dalton Transactions (RSC Publishing). Effects of Ru(ii/iii) redox on the Co(ii) coordination number and magnetic properties of 1D cyanide-bridged Co–Ru compounds. [Link]
Sources
- 1. chempanda.com [chempanda.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 2-Cyanopyridine | 100-70-9 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of 4-Chloro-6-methylpicolinonitrile and its Derivatives
Introduction: The Significance of the Picolinonitrile Scaffold
The 2-cyanopyridine (picolinonitrile) framework is a privileged scaffold in modern chemistry, forming the structural core of numerous compounds across pharmaceuticals and agrochemicals.[1] The nitrile group is a versatile functional handle, readily converted into amines, amides, carboxylic acids, and various heterocyclic systems, making it an invaluable intermediate in synthetic campaigns.[2][3][4] Specifically, the 4-Chloro-6-methylpicolinonitrile architecture offers multiple reaction sites for diversification: the chloro-substituent is primed for nucleophilic substitution, the nitrile group for functional group interconversion, and the methyl group for potential oxidation or condensation reactions. This multi-functional nature makes these derivatives highly sought after in drug discovery programs, where rapid library generation and structure-activity relationship (SAR) studies are paramount.[5][6][7] This guide provides a detailed, field-proven approach to the synthesis of the core this compound molecule and demonstrates its subsequent derivatization.
Synthetic Strategy and Retrosynthesis
A robust synthetic strategy prioritizes efficiency, selectivity, and the use of readily available starting materials. While several theoretical routes exist, including the construction of the pyridine ring from acyclic precursors or the late-stage functionalization of 6-methylpicoline, the most practical laboratory-scale approach involves the selective functionalization of a pre-halogenated pyridine.
Our recommended retrosynthetic analysis identifies 2,4-dichloro-6-methylpyridine as the ideal starting material. This precursor is commercially available and sets the stage for a highly selective nucleophilic aromatic substitution (SNAr) reaction. The key strategic decision is to introduce the cyano group at the C2 position, leveraging the inherent reactivity differences between the C2 and C4 positions on the pyridine ring.
Caption: Retrosynthetic analysis for this compound derivatives.
Core Synthesis: Preparation of this compound
This section details the palladium-catalyzed cyanation of 2,4-dichloro-6-methylpyridine. This method is preferred over older techniques using copper(I) cyanide (Rosenmund-von Braun reaction) due to its milder conditions, higher functional group tolerance, and generally improved yields.[8]
Mechanistic Insight: The Basis for Selectivity
The key to this synthesis is the selective reaction at the C2 position over the C4 position. In nucleophilic aromatic substitution on pyridine rings, the attack is favored at the electron-deficient α (C2, C6) and γ (C4) positions. However, the C2 and C6 positions are generally more electrophilic and thus more reactive towards nucleophiles than the C4 position. This enhanced reactivity is due to the superior ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at the α-position.
Caption: Simplified Palladium-catalyzed cyanation cycle.
Experimental Protocol
Reaction: Synthesis of this compound from 2,4-dichloro-6-methylpyridine.
Materials & Equipment:
-
2,4-dichloro-6-methylpyridine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
Inert Atmosphere: Assemble a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried to exclude moisture.
-
Reagent Addition: To the flask, add 2,4-dichloro-6-methylpyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).
-
Causality Note: Zinc cyanide is used as a less toxic and often more effective cyanide source than alkali metal cyanides in palladium catalysis.[8] The dppf ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step.
-
-
Solvent Addition: Add anhydrous DMF via syringe to the flask to create a solution with a concentration of approximately 0.2 M with respect to the starting material.
-
Reaction: Stir the mixture and heat to 120 °C using a heating mantle. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.
Expected Results & Characterization
| Parameter | Value |
| Starting Material | 2,4-dichloro-6-methylpyridine |
| Key Reagents | Zn(CN)₂, Pd₂(dba)₃, dppf |
| Solvent | DMF |
| Temperature | 120 °C |
| Typical Yield | 75-90% |
| Appearance | White to off-white solid |
Characterization: The structure of the product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the aromatic and methyl proton signals.
-
¹³C NMR: To confirm the number of unique carbons, including the nitrile carbon.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern for chlorine.
Synthesis of Derivatives: Nucleophilic Substitution at C4
With the core structure in hand, the 4-chloro substituent serves as an excellent leaving group for further SNAr reactions. This allows for the introduction of a wide variety of functional groups, such as amines, ethers, and thioethers, which is a common strategy in medicinal chemistry to explore the chemical space around a core scaffold.
Protocol: Synthesis of a 4-Anilino-6-methylpicolinonitrile Derivative
Reaction: Coupling of this compound with aniline.
Materials & Equipment:
-
This compound
-
Aniline (or a substituted aniline)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: In a round-bottom flask, combine this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).
-
Causality Note: An excess of the amine is used to drive the reaction to completion. The inorganic base (K₂CO₃) acts as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
-
Solvent: Add DMSO to the flask to dissolve the reagents (approx. 0.3 M).
-
Reaction: Heat the reaction mixture to 100-130 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction to room temperature and pour it into a beaker containing ice water. A precipitate should form.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water to remove residual DMSO and salts.
-
-
Purification: The crude solid can be further purified by recrystallization (e.g., from ethanol/water) or by column chromatography if necessary to yield the pure 4-anilino derivative.
References
- Hiroshi, N., & Teruyuki, N. (2019). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles. The Journal of Organic Chemistry, 84(1), 443-452.
- Graziano, G., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach. Molecules, 28(3), 1354.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
- Aguilar, A., et al. (2017). Discovery of a Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839.
- Kadhim, M. M., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12.
- Wikipedia contributors. (2023). Cyanation. Wikipedia, The Free Encyclopedia.
- Li, C., et al. (2020). Reductive cyanation of organic chlorides using CO2 and NH3 via Triphos–Ni(I) species. Nature Communications, 11(1), 4365.
- Save My Exams. (n.d.). Synthetic Routes. OCR A-Level Chemistry.
- Scribd. (n.d.). Synthetic Routes PDF.
- Google Patents. (n.d.). Vapor phase catalytic chlorination of beta-picoline.
Sources
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive cyanation of organic chlorides using CO2 and NH3 via Triphos–Ni(I) species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. scribd.com [scribd.com]
- 5. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 8. Cyanation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloro-6-methylpicolinonitrile
Introduction
4-Chloro-6-methylpicolinonitrile is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its pyridine ring, activated by the electron-withdrawing effects of both the nitrile group and the ring nitrogen, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide array of functional groups at the C4-position, enabling the synthesis of diverse molecular scaffolds for drug discovery and the development of novel materials.
The SNAr reaction is a cornerstone of modern organic synthesis, providing a powerful tool for the construction of carbon-heteroatom bonds on aromatic systems.[1][2] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic rings, SNAr proceeds readily on electron-poor aromatic systems bearing a suitable leaving group.[3] The presence of electron-withdrawing groups is crucial as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[4][5]
In the case of this compound, the chlorine atom serves as an excellent leaving group. The pyridine nitrogen and the nitrile group, positioned para and meta respectively to the chlorine, work in concert to lower the electron density of the ring, thereby facilitating nucleophilic attack. The pyridine nitrogen, in particular, plays a key role in stabilizing the Meisenheimer complex through resonance, a factor that significantly enhances the reactivity of 4-chloropyridines compared to their carbocyclic analogs.[6]
These application notes provide a comprehensive guide to understanding and performing SNAr reactions with this compound. Detailed protocols for reactions with common nucleophiles such as amines, alcohols, and thiols are presented, along with insights into reaction optimization and troubleshooting.
Reaction Mechanism and Key Principles
The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism.[5]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex.[4][5] The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The stability of the Meisenheimer complex is the key factor governing the reaction rate.[6]
-
Elimination of the Leaving Group: In the second step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substitution product.
The reactivity of the substrate is significantly influenced by the electron-withdrawing nature of the substituents on the aromatic ring. For this compound, the pyridine nitrogen and the cyano group activate the ring towards nucleophilic attack.[4][7] The para position of the nitrogen relative to the chlorine allows for effective delocalization of the negative charge in the Meisenheimer complex onto the electronegative nitrogen atom through resonance, which greatly stabilizes the intermediate and accelerates the reaction.[6]
Caption: Generalized workflow for SNAr reactions.
Experimental Protocols
The following protocols are provided as a general guide. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary for specific substrates and nucleophiles.
Protocol 1: Amination with Primary and Secondary Amines
The reaction of this compound with amines is a widely used transformation for the synthesis of 4-aminopicolinonitrile derivatives, which are valuable intermediates in the development of pharmaceuticals.[8]
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, aniline) (1.0 - 1.2 equivalents)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Base (optional, e.g., Triethylamine, Potassium carbonate)
-
Reaction vessel (round-bottom flask with condenser)
-
Stirring apparatus
-
Heating apparatus (oil bath or heating mantle)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq).[1]
-
If the amine salt is used or if the amine is not a strong enough base, an external base such as triethylamine or potassium carbonate can be added to neutralize the HCl generated during the reaction.
-
The reaction mixture is then heated to a temperature ranging from room temperature to reflux, depending on the reactivity of the amine.[9] Reactions with aliphatic amines often proceed at lower temperatures, while reactions with less nucleophilic anilines may require heating.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If the product precipitates, it can be collected by filtration.[1] Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Synthesis of 4-Alkoxy-6-methylpicolinonitriles
The substitution of the chlorine atom with an alkoxide nucleophile provides access to 4-alkoxypyridine derivatives.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, isopropanol) (as solvent or reagent)
-
Strong base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), DMF)
-
Reaction vessel (round-bottom flask with condenser and nitrogen inlet)
-
Stirring apparatus
-
Heating apparatus
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of the alkoxide by adding the alcohol to a suspension of a strong base like sodium hydride in an anhydrous solvent.
-
To this solution, add this compound dropwise at room temperature.
-
The reaction mixture is then stirred at room temperature or heated to reflux to drive the reaction to completion.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 3: Synthesis of 4-Thioether-6-methylpicolinonitriles
The reaction with thiols allows for the introduction of a sulfur linkage at the C4-position.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.0 - 1.2 equivalents)
-
Base (e.g., Sodium hydroxide (NaOH), Potassium carbonate (K2CO3))
-
Solvent (e.g., Ethanol, DMF)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
To a solution of the thiol (1.0-1.2 eq) in a suitable solvent, add a base to generate the thiolate anion in situ.
-
Add this compound to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Reaction Data Summary
The following table summarizes typical reaction conditions for the SNAr of this compound with various nucleophiles. Please note that these are general conditions and may require optimization.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature | Typical Reaction Time |
| Primary Amines | Aniline | DMF | K₂CO₃ | 80-100 °C | 4-12 h |
| Secondary Amines | Piperidine | Ethanol | - | Reflux | 2-6 h |
| Alcohols | Methanol | THF | NaH | Room Temp - Reflux | 6-24 h |
| Thiols | Thiophenol | DMF | K₂CO₃ | Room Temp - 50 °C | 1-4 h |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficiently reactive nucleophile. | Increase reaction temperature, consider using a more polar aprotic solvent like DMSO, or use a stronger base to generate a more potent nucleophile.[10] For unreactive amines, consider palladium-catalyzed amination as an alternative.[11] |
| Low reaction temperature or short reaction time. | Increase temperature and/or reaction time and monitor by TLC. | |
| Deactivation of nucleophile by acidic byproducts. | Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the generated acid. | |
| Formation of Side Products | Reaction with difunctional nucleophiles. | Use protecting groups to block other reactive sites on the nucleophile. |
| Self-condensation or polymerization. | Use more dilute reaction conditions. | |
| Difficult Purification | Product and starting material have similar polarity. | Optimize reaction conditions to drive the reaction to completion. Explore different solvent systems for chromatography. |
| Product is highly polar and water-soluble. | Use reverse-phase chromatography or salt formation followed by extraction. |
Conclusion
The nucleophilic aromatic substitution reactions of this compound offer a robust and versatile platform for the synthesis of a wide range of substituted picolinonitriles. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists working with this important heterocyclic building block.
References
- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- WuXi Biology. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles.
- Royal Society of Chemistry. (2022, October 18). Chemical Science.
- PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
- WuXi Biology. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- Arkat USA. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- Wordpress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure.
- PMC - NIH. (2018, October 23). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction.
- MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents.
- ResearchGate. (n.d.). SnAr substitution of chlorine on the six-membered ring by various amines.
- Springer. (2025, August 6). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes.
- YouTube. (2020, February 2). SNAr reactions of pi-deficient aromatic rings.
- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- ResearchGate. (2025, November 3). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- IRL @ UMSL. (2012, April 25). Synthesis of Some Aminopicolinic Acids.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- ResearchGate. (n.d.). The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile.
- ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- Journal of Applicable Chemistry. (2019, May 8). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 11. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Aminopicolinonitrile Derivatives
Introduction: The Strategic Importance of 4-Aminopicolinonitriles in Modern Drug Discovery
The 4-amino-6-methylpicolinonitrile scaffold is a privileged structural motif in contemporary medicinal chemistry, serving as a cornerstone for the development of targeted therapeutics. The reaction of 4-chloro-6-methylpicolinonitrile with a diverse array of primary and secondary amines is a fundamental transformation that provides access to a rich chemical space of novel drug candidates. The resulting 4-aminopicolinonitrile derivatives have demonstrated significant potential as potent and selective inhibitors of various protein kinases, which are critical targets in oncology, immunology, and inflammatory diseases.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reaction of this compound with amines, offering detailed experimental protocols, mechanistic insights, and a discussion of the therapeutic applications of the synthesized compounds.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The reaction of this compound with amines proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, being an electron-deficient aromatic system, is inherently susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitrile (-CN) group at the 2-position and the chlorine atom at the 4-position.
The key steps of the SNAr mechanism are as follows:
-
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine. This step is typically the rate-determining step of the reaction. The attack disrupts the aromaticity of the pyridine ring, forming a high-energy intermediate known as a Meisenheimer complex.
-
Formation of the Meisenheimer Complex: The Meisenheimer complex is a resonance-stabilized anionic intermediate. The negative charge is delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom of the nitrile group. This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy of the reaction. The methyl group at the 6-position has a modest electron-donating effect, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyridine, but the activating effect of the nitrile group is dominant.
-
Rearomatization and Expulsion of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast.
-
Deprotonation: In the case of primary and secondary amines, a final deprotonation step by a base (which can be another molecule of the amine reactant or an added base) yields the final, neutral 4-aminopicolinonitrile product.
Caption: Generalized workflow of the SNAr reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with various amines. These protocols are designed to be robust and adaptable to a range of substrates.
Protocol 1: Conventional Thermal Synthesis of 4-(Alkylamino)- and 4-(Arylamino)-6-methylpicolinonitriles
This method is suitable for a wide range of primary and secondary amines and is a reliable approach for gram-scale synthesis.
Materials:
-
This compound
-
Amine (aliphatic or aromatic, 1.2 - 2.0 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)
-
Base (e.g., K2CO3, Cs2CO3, or triethylamine (TEA), 1.5 - 3.0 equivalents)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent (e.g., DMF, 5-10 mL per mmol of the limiting reagent).
-
Add the amine (1.2 - 2.0 eq) and the base (e.g., K2CO3, 2.0 eq).
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aminopicolinonitrile derivative.
Protocol 2: Microwave-Assisted Synthesis of 4-(Alkylamino)- and 4-(Arylamino)-6-methylpicolinonitriles
Microwave-assisted synthesis offers a significant acceleration of reaction times and often leads to improved yields and cleaner reaction profiles.[1]
Materials:
-
This compound
-
Amine (aliphatic or aromatic, 1.2 - 1.5 equivalents)
-
Solvent (e.g., DMF, DMSO, or Ethanol)
-
Base (optional, depending on the amine's basicity, e.g., DIPEA)
-
Microwave vial equipped with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the amine (1.2 - 1.5 eq), and the chosen solvent (2-5 mL).
-
If necessary, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 120-180 °C) for a specified time (usually 10-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Workup and purify the product as described in Protocol 1.
Caption: A generalized experimental workflow for the synthesis.
Data Presentation: Reaction Conditions and Expected Outcomes
The following table summarizes typical reaction conditions for the synthesis of various 4-aminopicolinonitrile derivatives, based on established procedures for analogous heterocyclic systems. Actual yields and reaction times may vary depending on the specific amine used.
| Amine Type | Amine Example | Method | Solvent | Base | Temperature (°C) | Time | Expected Yield | Reference |
| Primary Aliphatic | Butylamine | Conventional | DMF | K2CO3 | 100 | 4-8 h | Good to Excellent | [2] |
| Secondary Aliphatic | Morpholine | Conventional | Dioxane | Cs2CO3 | 110 | 12-16 h | Good | [2] |
| Primary Aromatic | Aniline | Conventional | DMF | K2CO3 | 120 | 8-12 h | Moderate to Good | [3] |
| Primary Aromatic | 4-Fluoroaniline | Microwave | DMSO | DIPEA | 150 | 20 min | Excellent | [1] |
| Secondary Aromatic | N-Methylaniline | Conventional | NMP | NaH | 80 | 6 h | Moderate | [3] |
Applications in Drug Development: Targeting Kinases in Human Disease
The 4-amino-6-methylpicolinonitrile core is a versatile scaffold for the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.
Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling.[4] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.[5] Several approved and investigational drugs targeting JAKs are based on aminopyrimidine and aminopyridine scaffolds. The 4-amino-6-methylpicolinonitrile framework serves as a bioisostere for these established pharmacophores, offering opportunities for novel intellectual property and improved pharmacological profiles.[6][7]
Spleen Tyrosine Kinase (Syk) Inhibitors
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells.[8] Syk is a key mediator of allergic responses and inflammation, making it an attractive target for the treatment of autoimmune diseases such as rheumatoid arthritis and allergic rhinitis.[9] The development of small molecule Syk inhibitors is an active area of research, and aminopyridine and aminopyrimidine derivatives have been identified as promising candidates.[10] The 4-amino-6-methylpicolinonitrile scaffold can be utilized to develop novel Syk inhibitors with enhanced potency and selectivity.
Troubleshooting and Key Considerations
-
Low Reactivity: For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), higher reaction temperatures, longer reaction times, or the use of a stronger base (e.g., NaH) may be necessary. Microwave-assisted synthesis is particularly effective in these cases.
-
Side Reactions: At elevated temperatures, decomposition of the starting material or product may occur. Careful monitoring of the reaction progress is crucial. For sensitive substrates, lower temperatures and longer reaction times are recommended.
-
Purification Challenges: The polarity of the 4-aminopicolinonitrile products can vary significantly depending on the substituent. A careful selection of the eluent system for column chromatography is essential for effective purification. In some cases, crystallization may be a viable alternative to chromatography.
-
Solvent Choice: The choice of a high-boiling, polar aprotic solvent like DMF or DMSO is generally preferred for these reactions as they can effectively solvate the reactants and intermediates.
Conclusion
The reaction of this compound with amines is a robust and versatile method for the synthesis of a diverse library of 4-aminopicolinonitrile derivatives. These compounds are of significant interest in drug discovery, particularly in the development of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize and explore the therapeutic potential of this important class of molecules.
References
- SYNTHESIS OF 7-ALKYL-6-AMINO-7H-PYRROLO[2,3-d]- PYRIMIDINE-6-CARBONITRILES BY THE COPPER-CATALYZED REACTION OF 4-(ALKYLAMINO). (2014). [Link not available]
- Syk inhibitors. (n.d.). PubMed. [Link]
- SYNTHESIS OF 4-ALKYLAMINO-6-CHLOROQUINOLINES AS POTENTIAL TRYPANOCIDAL AGENTS. (n.d.).
- Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. (n.d.). PubMed. [Link]
- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (n.d.).
- 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (2021). ACS Medicinal Chemistry Letters. [Link]
- Experiment 6: Reactions of Amines. (n.d.). Scribd. [Link]
- A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. (2018). Frontiers in Pharmacology. [Link]
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). Saudi Pharmaceutical Journal. [Link]
- Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
- Pyrimidine reactions. XI. Amination rates for two chlorodimethylprimidines without solvent. (n.d.).
- Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. (n.d.). Journal of the Iranian Chemical Society. [Link]
- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
- Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). Molecules. [Link]
- 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. (n.d.). PubMed. [Link]
- Integrating QSAR modelling with reinforcement learning for Syk inhibitor discovery. (2025).
- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE. [Link]
- 4-amino-2,6-dimethylpyrimidine. (n.d.). Organic Syntheses. [Link]
- Improved process for the preparation of 4-[6-amino-5-bromo-2-[(4-cvanophenyl) aminol]-4-pvrimidinvl]oxv]-3.5-dimethvlbenzonitrile. (n.d.).
- 2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. (n.d.). The Ukrainian Biochemical Journal. [Link]
- Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (n.d.).
Sources
- 1. EP2338888A1 - Imidazopyridine derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Syk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Integrating QSAR modelling with reinforcement learning for Syk inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 4-Chloro-6-methylpicolinonitrile for Advanced Drug Discovery
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[1][2] This guide provides an in-depth technical overview and detailed protocols for the application of this powerful reaction to 4-Chloro-6-methylpicolinonitrile, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The inherent challenges posed by the electron-deficient nature of the pyridyl chloride are addressed through a discussion of catalyst and ligand selection, reaction optimization, and troubleshooting. The protocols herein are designed to serve as a robust starting point for researchers engaged in the synthesis of novel biaryl and heteroaryl structures for the exploration of new chemical entities.
Introduction: The Strategic Importance of this compound
This compound is a versatile heterocyclic scaffold. The presence of a nitrile group, a methyl group, and a reactive chloride on the pyridine ring offers multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecules. In particular, the development of efficient cross-coupling methodologies for this substrate is of high importance for the construction of novel compounds with potential therapeutic applications.[3]
The Suzuki-Miyaura reaction is an ideal choice for the derivatization of such scaffolds due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[4] However, the coupling of heteroaryl chlorides, especially those containing electron-withdrawing groups like the nitrile in the target molecule, can be challenging. The strong carbon-chlorine bond in such compounds makes the initial oxidative addition step of the catalytic cycle difficult, often requiring specialized catalytic systems to proceed efficiently.[2] This guide will provide the necessary insights and practical steps to successfully navigate these challenges.
Mechanism and Key Principles of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that involves three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. This step forms a Pd(II) species. The strength of the carbon-halogen bond is a critical factor in this step, with the reactivity order being I > Br > Cl.[8] For aryl chlorides, this step is often the rate-determining step and requires an electron-rich and bulky ligand on the palladium catalyst to facilitate the reaction.[2][6]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[9][10][11] The choice of base is crucial and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the active Pd(0) catalyst and completes the catalytic cycle.[5][7]
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.
graph Suzuki_Miyaura_Cycle { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition", shape=plaintext]; pd_complex [label="[Ar-Pd(II)-X]L_n", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation", shape=plaintext]; base_activation [label="R'-B(OH)₂ + Base → [R'-B(OH)₃]⁻", shape=plaintext, fontsize=8]; pd_intermediate [label="[Ar-Pd(II)-R']L_n", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=plaintext]; product [label="Ar-R' (Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
pd0 -- oxidative_addition [label="Ar-X"]; oxidative_addition -- pd_complex; pd_complex -- transmetalation [label="[R'-B(OH)₃]⁻"]; transmetalation -- pd_intermediate; pd_intermediate -- reductive_elimination; reductive_elimination -- product; product -- pd0 [style=dashed, label="Catalyst\nRegeneration"]; base_activation -> transmetalation [style=dotted]; }
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.Materials and Methods
Reagents and Solvents
-
Substrate: this compound
-
Boronic Acids/Esters: A variety of aryl, heteroaryl, or vinyl boronic acids or their corresponding pinacol esters.
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), or pre-formed palladium-ligand complexes.
-
Ligands: Buchwald ligands such as SPhos, XPhos, or RuPhos are highly recommended for coupling aryl chlorides.[12][13]
-
Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or an organic base such as triethylamine (TEA).
-
Solvents: Anhydrous and degassed solvents are crucial. Common choices include 1,4-dioxane, toluene, or a mixture of toluene and water.
Equipment
-
Schlenk flasks or microwave vials
-
Magnetic stirrer with heating capabilities
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware
-
Syringes and needles for transfer of degassed solvents and reagents
-
Rotary evaporator
-
Flash chromatography system for purification
Experimental Protocol: A General Procedure
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for different boronic acid coupling partners.
start [label="Start: Reagent Preparation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup under Inert Atmosphere"]; addition [label="Sequential Addition of Reagents"]; reaction [label="Heating and Stirring"]; workup [label="Aqueous Workup and Extraction"]; purification [label="Purification by Chromatography"]; analysis [label="Product Characterization"]; end_node [label="End: Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> setup; setup -> addition; addition -> reaction; reaction -> workup; workup -> purification; purification -> analysis; analysis -> end_node; }
Figure 2. General experimental workflow for the Suzuki-Miyaura coupling.Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%). Add these to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1-0.5 M solution with respect to the limiting reagent) via syringe.
-
Reaction: Place the flask in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Reaction Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 12 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.5) | 1,4-Dioxane | 110 | 8 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 120 | 18 |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents | - Use a fresh batch of catalyst and ligand.- Ensure proper degassing of solvents and purging of the reaction vessel.- Use anhydrous and high-purity reagents. |
| Formation of Homocoupled Product | - Presence of oxygen- Pd(II) species in the reaction mixture | - Thoroughly degas the reaction mixture.- Use a Pd(0) source or ensure complete reduction of the Pd(II) pre-catalyst. |
| Deboronated Starting Material | - Presence of water- Prolonged reaction time at high temperature | - Use anhydrous solvents and reagents.- Optimize reaction time and temperature. |
| Low Yield | - Inappropriate choice of base or solvent- Steric hindrance | - Screen different bases and solvents.- Use a bulkier ligand to promote reductive elimination. |
Scope and Limitations
The described protocol is expected to be applicable to a wide range of aryl and heteroaryl boronic acids. Electron-rich and sterically unhindered boronic acids are likely to give higher yields. For sterically demanding or electron-deficient boronic acids, optimization of the reaction conditions, particularly the choice of a more electron-rich and bulky ligand (e.g., Buchwald-type ligands), will be crucial.[14][15]
Limitations may arise with substrates containing functional groups that are sensitive to the basic reaction conditions or that can coordinate to the palladium catalyst and inhibit its activity. In such cases, protection of the sensitive functional groups may be necessary.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound offers a powerful and versatile method for the synthesis of a diverse library of novel compounds for drug discovery and development. By carefully selecting the appropriate catalyst, ligand, and reaction conditions, the challenges associated with the coupling of this electron-deficient heteroaryl chloride can be overcome. The protocols and guidelines presented here provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Guram, A. S., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Denmark, S. E., & Regens, C. S. (2018). The Suzuki–Miyaura Cross-Coupling Reaction. Organic Reactions.
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Karmakar, S., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Guram, A. S., et al. (2004). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. [Link]
- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Royal Society of Chemistry. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
- University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
- American Chemical Society. (2004). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
- Royal Society of Chemistry. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
- National Institutes of Health. (2016). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Accounts of Chemical Research. [Link]
- ResearchGate. (2010). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. [Link]
- American Chemical Society. (2005). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
- National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- Wikipedia. Suzuki reaction. [Link]
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
- ChemOrgChem. (2025, March 9). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem [Video]. YouTube. [Link]
- News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. [Link]
- Rasayan Journal of Chemistry. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine. [Link]
- National Institutes of Health. (2013). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research. [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloro-6-methylpicolinonitrile
Introduction: The Strategic Importance of 4-Chloro-6-methylpicolinonitrile
This compound is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique trifunctional nature—a reactive chloro group for cross-coupling, a nitrile moiety for diverse chemical transformations, and a methyl-substituted pyridine core—renders it an exceptionally versatile scaffold. The pyridine nitrogen and the nitrile group can act as coordinating sites, a property that can influence catalytic outcomes.[1] This guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions involving this substrate, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The methodologies described herein are crucial for the construction of novel molecular architectures with potential applications in pharmaceuticals and functional materials.[2][3][4][5]
The Engine of Modern Synthesis: A Glimpse into the Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[6] The general mechanism, irrespective of the specific named reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), typically proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[7][8][9] The efficiency of this cycle is highly dependent on the choice of palladium precursor, ligand, base, and solvent. For chloropyridine substrates, which are often more challenging than their bromo or iodo counterparts, the selection of an appropriate electron-rich and sterically demanding ligand is critical to facilitate the rate-determining oxidative addition step.[7][10]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds.[7][11][12][13] It involves the reaction of an organoboron reagent (typically a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base.[7][13] For a substrate like this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position.
Causality in Protocol Design:
The choice of a phosphine ligand is paramount for the successful coupling of electron-deficient chloropyridines.[14] Bulky, electron-rich phosphines such as SPhos or XPhos enhance the rate of oxidative addition of the C-Cl bond to the Pd(0) center and promote the subsequent reductive elimination step. The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[12] A mixed solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic and inorganic reagents.
Optimized Protocol: Suzuki-Miyaura Coupling
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).
-
Solvent Addition and Degassing: Add toluene (4 mL) and water (1 mL) to the tube. Seal the tube and thoroughly degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction Execution: Place the reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Stable Pd(II) or Pd(0) sources that are reduced in situ. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition.[15] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for efficient transmetalation.[12] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80-110 °C | Provides sufficient energy to overcome the activation barrier. |
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides.[16][17] This reaction is particularly valuable for synthesizing substituted anilines and related compounds, which are prevalent in medicinal chemistry.
Causality in Protocol Design:
The catalytic system for the Buchwald-Hartwig amination of chloropyridines requires careful optimization.[18] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is critical for the deprotonation of the amine and the formation of the palladium-amido complex. The ligand plays a crucial role in preventing catalyst decomposition and facilitating the reductive elimination step.[19] Sterically hindered biarylphosphine ligands are often the most effective.
Optimized Protocol: Buchwald-Hartwig Amination
Figure 3: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add anhydrous toluene (5 mL), followed by the amine (1.2 mmol).
-
Reaction Execution: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 110 °C for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective precatalysts.[17] |
| Ligand | XPhos, RuPhos, BrettPhos | Provide the necessary steric bulk and electron density for efficient catalysis.[19] |
| Base | NaOtBu, LiHMDS, K₂CO₃ | Strong, non-nucleophilic bases are required for amine deprotonation.[19] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential. |
| Temperature | 90-120 °C | Higher temperatures are often needed for less reactive chloroarenes. |
Section 3: Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[20][21] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[20] For the synthesis of 4-alkynyl-6-methylpicolinonitriles, this transformation is invaluable.
Causality in Protocol Design:
The classic Sonogashira coupling relies on a dual catalytic system.[20] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step. An amine base, such as triethylamine or diisopropylamine, is used both as a base and as a solvent. Copper-free variations have also been developed to avoid issues with homocoupling of the alkyne.[22]
Optimized Protocol: Sonogashira Coupling
Figure 4: Experimental workflow for the Sonogashira coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Solvent and Reagent Addition: Add triethylamine (5 mL) and the terminal alkyne (1.5 mmol).
-
Degassing: Degas the mixture by bubbling argon through it for 10 minutes.
-
Reaction Execution: Seal the tube and heat the reaction mixture at 60-80 °C for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Commonly used and effective catalysts for Sonogashira reactions.[23] |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate.[20] |
| Base | Triethylamine, Diisopropylamine | Acts as a base and often as the solvent. |
| Solvent | Amine, THF, DMF | Anhydrous conditions are preferred. |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient.[20] |
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling reactions of this compound provide a robust and versatile platform for the synthesis of a diverse range of substituted picolinonitriles. The protocols detailed in these application notes offer reliable starting points for researchers. Future advancements in this field will likely focus on the development of even more active and universal catalyst systems that can operate under milder conditions, with lower catalyst loadings, and in more environmentally benign solvents. The continued exploration of novel ligands and reaction conditions will undoubtedly expand the synthetic utility of this valuable building block.
References
- Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Puig, J., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493.
- Wikipedia. (n.d.). Sonogashira coupling.
- Belnome, F., et al. (2020). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives.
- Pérez-Sánchez, M., et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Chemistry – A European Journal, 22(49), 17658-17665.
- Puig, J., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed.
- Zhang, X., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- D'Amico, F., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(19), 5345-5358.
- Marion, N., & Nolan, S. P. (2015). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews, 115(12), 5349-5435.
- Gfesser, G. A., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82.
- Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(9), 11099–11107.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. European Journal of Organic Chemistry, 2018(48), 6867-6878.
- Al-Masri, A. A., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 26(16), 4983.
- ChemOrgChem. (2022, March 9). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved.
- Gholamhosseini, S., et al. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
- ChemHelpASAP. (2020, February 14). Suzuki cross-coupling reaction.
- Aljamali, N. M. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 11(08), 209-218.
- Mrowiec-Białoń, J., et al. (2022).
- El-Damasy, A. K., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025-2041.
- Wolska, P., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6649.
- Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. Mini-Reviews in Organic Chemistry, 8(2), 147-157.
- El-Faham, A., et al. (2002). Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives. Archiv der Pharmazie, 335(6), 267-72.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 15. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Note: A Detailed Experimental Protocol for the Amination of 4-Chloro-6-methylpicolinonitrile
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 4-amino-6-methylpicolinonitrile, a valuable building block in medicinal chemistry and materials science. The primary method detailed is a direct Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-6-methylpicolinonitrile using aqueous ammonia under elevated temperature and pressure. We delve into the mechanistic underpinnings of this transformation, explaining the regioselectivity and the rationale behind the chosen reaction conditions. Additionally, this guide includes a thorough safety analysis, a detailed step-by-step experimental procedure, characterization data, and a discussion of alternative methods like the Buchwald-Hartwig amination. This document is intended for researchers, chemists, and process development professionals seeking a robust and reproducible method for the synthesis of this key aminopyridine intermediate.
Introduction and Scientific Principles
The synthesis of aminopyridines is a cornerstone of modern organic chemistry, particularly in the development of pharmaceutical agents where the pyridine scaffold is a privileged structure. 4-amino-6-methylpicolinonitrile serves as a crucial intermediate for a wide range of more complex molecules. The conversion of its chloro-precursor, this compound, presents a classic challenge in aromatic chemistry. Two primary strategies are viable: direct Nucleophilic Aromatic Substitution (SNAr) and transition metal-catalyzed cross-coupling.
The Nucleophilic Aromatic Substitution (SNAr) Pathway
The pyridine ring is inherently electron-deficient, which makes it susceptible to attack by nucleophiles. This effect is significantly enhanced by the presence of electron-withdrawing groups. In the case of this compound, both the ring nitrogen and the strongly electron-withdrawing nitrile group (-CN) at the 2-position activate the chlorine at the 4-position for substitution.
The mechanism proceeds via a two-step addition-elimination sequence.[1] First, the nucleophile (ammonia) attacks the carbon atom bearing the chlorine, breaking the ring's aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3] This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative pyridine nitrogen atom. This stabilization is key to the reaction's feasibility.[2][3] In the second step, aromaticity is restored by the expulsion of the chloride leaving group, yielding the final aminated product. The regioselectivity for attack at the 4-position is strongly favored over the 3-position because the negative charge of the intermediate can be delocalized onto the ring nitrogen, a stabilizing effect not possible with attack at the 3-position.[2][3]
Alternative Pathway: Buchwald-Hartwig Amination
For substrates less activated towards SNAr, or for coupling with less nucleophilic amines, the Buchwald-Hartwig amination is a powerful alternative.[4][5] This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds between aryl halides and amines with broad substrate scope.[4][6][7] The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[8] While highly effective, this method requires an expensive catalyst, specialized ligands, and stringent inert atmosphere conditions, making the direct SNAr approach more atom-economical and cost-effective for this specific substrate.
Experimental Protocol: SNAr Amination
This protocol details the direct amination of this compound using aqueous ammonia in a sealed reactor.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| This compound | ≥98% | Commercial | 301649-15-6 | Starting material. |
| Ammonium Hydroxide Solution | 28-30% NH₃ basis | Commercial | 1336-21-6 | Corrosive, use in fume hood.[9] |
| Dichloromethane (DCM) | ACS Grade | Commercial | 75-09-2 | For extraction. |
| Deionized Water | N/A | In-house | 7732-18-5 | For workup. |
| Brine (Saturated NaCl) | N/A | In-house | 7647-14-5 | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | 7757-82-6 | For drying. |
| Silica Gel | 230-400 mesh | Commercial | 7631-86-9 | For chromatography (if needed). |
Equipment
-
High-pressure stainless-steel autoclave (e.g., Parr reactor) equipped with a stirrer, thermocouple, and pressure gauge.
-
Glass liner for the autoclave.
-
Standard laboratory glassware (beakers, flasks, separatory funnel).
-
Rotary evaporator.
-
Magnetic stir plate and stir bars.
-
Analytical balance.
-
Filtration apparatus.
Critical Safety Precautions
-
Ammonium Hydroxide: Concentrated ammonium hydroxide is corrosive and causes severe skin burns and eye damage.[10] It may also cause respiratory irritation.[9] Always handle in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber), safety goggles, and a lab coat.[11][12]
-
Pressurized Reaction: This reaction is performed under high pressure and temperature. Use a properly maintained and certified autoclave behind a blast shield. Never exceed the manufacturer's pressure and temperature limits for the vessel. Ensure proper training before operating high-pressure equipment.
-
General Handling: Avoid inhalation, ingestion, and skin contact with all chemicals. After handling, wash hands thoroughly.[9]
Step-by-Step Procedure
-
Reactor Charging: In the glass liner of the autoclave, place a magnetic stir bar. Add this compound (e.g., 5.00 g, 32.8 mmol).
-
Reagent Addition: In a well-ventilated fume hood, carefully add concentrated ammonium hydroxide solution (e.g., 50 mL, ~28% NH₃).
-
Reactor Assembly: Place the glass liner inside the stainless-steel autoclave. Seal the reactor according to the manufacturer's instructions. Ensure all fittings are tight.
-
Reaction Execution: Place the sealed autoclave on a heating mantle/stir plate behind a blast shield. Begin stirring and heat the mixture to 130-140 °C. The internal pressure will rise; monitor it closely (expect ~150-200 psi, but this will vary with headspace and exact temperature). Maintain this temperature for 12-18 hours.
-
Cooldown and Depressurization: Turn off the heating and allow the reactor to cool completely to room temperature (<25 °C). The internal pressure should decrease significantly. Slowly vent the residual ammonia gas pressure in the fume hood.
-
Product Isolation: Carefully open the reactor. Remove the glass liner. The product may have precipitated as a solid.
-
Workup: Transfer the entire reaction mixture to a large beaker. Rinse the liner with deionized water and add it to the beaker. If a solid is present, collect it by vacuum filtration, washing with cold deionized water. Concentrate the filtrate under reduced pressure to recover any dissolved product. For a more complete recovery, proceed to extraction.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 4-amino-6-methylpicolinonitrile is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Characterization
The final product, 4-amino-6-methylpicolinonitrile[13], should be characterized to confirm its identity and purity via:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point (MP): To assess purity.
Data Presentation and Workflow
Summary of Reaction Parameters
| Parameter | Value |
| Substrate | This compound |
| Reagent | Ammonium Hydroxide (28-30%) |
| Temperature | 130-140 °C |
| Pressure | ~150-200 psi |
| Reaction Time | 12-18 hours |
| Expected Yield | 85-95% |
| Product | 4-amino-6-methylpicolinonitrile |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-amino-6-methylpicolinonitrile.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or temperature. | Increase reaction time to 24 hours or temperature to 150 °C (do not exceed reactor limits). Ensure efficient stirring. |
| Poor quality of starting material. | Verify the purity of this compound by NMR or GC-MS. | |
| Formation of Side Product | Hydrolysis of the nitrile group to an amide or carboxylic acid under basic conditions. | Minimize reaction time and temperature. Workup the reaction promptly after cooling. |
| Difficult Isolation | Product is partially soluble in water. | After filtering the solid product, perform a thorough extraction of the aqueous filtrate with dichloromethane or ethyl acetate to recover all dissolved material. |
Conclusion
This application note outlines a reliable and scalable protocol for the amination of this compound. The Nucleophilic Aromatic Substitution (SNAr) method presented is high-yielding, cost-effective, and avoids the use of transition metal catalysts. By carefully following the detailed procedural steps and adhering to the safety precautions, researchers can confidently synthesize 4-amino-6-methylpicolinonitrile for use in further chemical discovery and development programs.
References
- Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. ResearchGate.
- Wagaw, S., & Buchwald, S. L. The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry.
- CuI/2-Aminopyridine 1-Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines. acikerisim.pau.edu.tr.
- Buchwald–Hartwig amination. Wikipedia.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ResearchGate.
- Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed.
- Safety Data Sheet: Ammonia solution 25%. Chemos GmbH & Co.KG.
- Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkat USA.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Safety Data Sheet: Ammonia solution. Carl ROTH.
- Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. PMC - NIH.
- Al-Masoudi, N. A., et al. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules.
- Student safety sheets 30 Ammonia (gas and solution). CLEAPSS Science.
- What Are The Safety Precautions For Handling Ammonia?. YouTube.
- nucleophilic aromatic substitutions. YouTube.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange.
- Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis.
- Preparation of 4-amino-3,5,6-trichloropicolinic acid. Google Patents.
- Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH.
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Royal Society of Chemistry.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemos.de [chemos.de]
- 10. carlroth.com [carlroth.com]
- 11. CCOHS: Ammonia [ccohs.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. 849353-20-4|4-amino-6-methylpicolinonitrile|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6-methylpicolinonitrile
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 4-Chloro-6-methylpicolinonitrile, a key intermediate in the pharmaceutical and agrochemical industries. The primary focus of this application note is a robust and scalable synthetic route, with detailed protocols, reaction parameters, and safety considerations. Alternative synthetic strategies are also discussed to provide a broader context for process optimization. This guide is intended to equip researchers and production chemists with the necessary information to implement and adapt this synthesis for their specific needs.
Introduction and Strategic Overview
This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of complex molecules with biological activity. The strategic placement of the chloro, methyl, and cyano groups on the pyridine ring allows for diverse functionalization, making it a sought-after intermediate.
The selection of a synthetic route for large-scale production is governed by several key factors: cost and availability of starting materials, reaction efficiency and yield, process safety, and environmental impact. After a thorough review of the available literature and established chemical principles, this guide will focus on a primary synthetic route that is amenable to scale-up.
Chosen Synthetic Strategy: A Multi-Step Approach
The recommended synthetic pathway is a multi-step process commencing from a readily available starting material. This route is designed for its reliability and the well-understood nature of each transformation.
Primary Synthetic Route: Detailed Protocol
The selected route for the large-scale synthesis of this compound is a three-step process starting from 2-amino-6-methylpyridine. This pathway involves diazotization followed by a Sandmeyer-type reaction to introduce the chloro group at the 4-position, and a subsequent cyanation step.
Diagram of the Primary Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
PART 1: Synthesis of 2-Chloro-6-methylpyridine
Step 1 & 2: Diazotization and Sandmeyer Chlorination of 2-Amino-6-methylpyridine
The initial step involves the conversion of the amino group of 2-amino-6-methylpyridine into a diazonium salt, which is then immediately reacted with a copper(I) chloride catalyst to yield 2-chloro-6-methylpyridine. The Sandmeyer reaction is a well-established method for the conversion of aryl amines to aryl halides.[1][2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2-Amino-6-methylpyridine | 108.14 | 1.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 |
| Hydrochloric Acid (HCl, conc.) | 36.46 | 3.0 |
| Copper(I) Chloride (CuCl) | 98.99 | 1.2 |
| Water (H₂O) | 18.02 | As needed |
| Dichloromethane (CH₂Cl₂) | 84.93 | As needed for extraction |
| Sodium Sulfate (Na₂SO₄, anhydrous) | 142.04 | As needed for drying |
Protocol:
-
Diazotization:
-
In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-amino-6-methylpyridine (1.0 eq.) in a mixture of concentrated hydrochloric acid (2.0 eq.) and water.
-
Cool the solution to 0-5 °C using a circulating chiller.
-
Prepare a solution of sodium nitrite (1.1 eq.) in water and add it dropwise to the cooled solution of the amine hydrochloride, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate reactor, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid (1.0 eq.).
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. The temperature should be maintained between 20-30 °C. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours until the gas evolution ceases.
-
-
Work-up and Isolation:
-
The reaction mixture is then steam distilled to isolate the crude 2-chloro-6-methylpyridine.
-
Alternatively, the mixture can be extracted with dichloromethane.
-
The organic extracts are combined, washed with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure 2-chloro-6-methylpyridine.
-
PART 2: Synthesis of this compound
Step 3: Cyanation of 2-Chloro-6-methylpyridine
The final step is the introduction of the nitrile group. This can be achieved through a nucleophilic substitution of a chloro group with a cyanide salt, a common method for the synthesis of cyanopyridines.[4][5][6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2-Chloro-6-methylpyridine | 127.57 | 1.0 |
| Sodium Cyanide (NaCN) | 49.01 | 1.5 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | As solvent |
| Water (H₂O) | 18.02 | As needed |
| Ethyl Acetate (EtOAc) | 88.11 | As needed for extraction |
| Sodium Sulfate (Na₂SO₄, anhydrous) | 142.04 | As needed for drying |
Protocol:
-
Cyanation Reaction:
-
In a reactor equipped with a mechanical stirrer and thermometer, dissolve 2-chloro-6-methylpyridine (1.0 eq.) in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.5 eq.) to the solution.
-
Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Alternative Synthetic Strategies
While the primary route is recommended for its scalability, other strategies can be considered depending on the availability of starting materials and specific process requirements.
Route A: From 4-Hydroxypyridine Derivatives
This route involves the synthesis of a 4-hydroxy-6-methylpyridine derivative, followed by chlorination and cyanation. The chlorination of 4-hydroxypyridines is a well-established transformation, typically achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[8][9][10] The subsequent introduction of the cyano group would follow a similar procedure as described in the primary route.
Route B: From 4-Aminopyridine Derivatives
If 4-amino-6-methylpicolinonitrile is readily available, it can be converted to the target compound via a Sandmeyer reaction.[11] This involves diazotization of the amino group followed by treatment with a chloride source, such as copper(I) chloride.[1][2]
Safety, Handling, and Waste Disposal
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Specific Hazards:
-
Sodium Nitrite: Oxidizer and toxic. Avoid contact with skin and eyes.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
-
Copper(I) Chloride: Harmful if swallowed.
-
Sodium Cyanide: Highly toxic and can be fatal if swallowed, inhaled, or in contact with skin. Reacts with acids to produce highly toxic hydrogen cyanide gas. All operations involving cyanide salts must be performed with extreme caution and in a dedicated, well-ventilated area. A cyanide antidote kit should be readily available.
-
Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin.
Waste Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Cyanide-containing waste requires special handling and should be quenched with an appropriate oxidizing agent (e.g., sodium hypochlorite) before disposal.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Sandmeyer reaction | Incomplete diazotization; decomposition of diazonium salt. | Ensure low temperatures (0-5 °C) are maintained during diazotization. Use the diazonium salt solution immediately. |
| Incomplete cyanation reaction | Insufficient reaction time or temperature; poor quality of cyanide salt. | Increase reaction time or temperature. Use freshly opened, dry sodium cyanide. |
| Formation of byproducts | Side reactions due to impurities or incorrect stoichiometry. | Use purified starting materials. Carefully control the stoichiometry of reagents. |
References
- Katritzky, A. R., et al.
- Process for the prepar
- "Can anybody suggest a method of synthesis of 4-Chloropyridine?
- "Preparation of Cyanopyridines by Direct Cyanation.
- Process for the preparation of 2-cyanopyridine deriv
- "Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles..." ACS Omega.
- "Recent trends in the chemistry of Sandmeyer reaction: a review." Journal of the Iranian Chemical Society.
- Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. CN101648909A.
- "Preparation of 4-chloropyridine." PrepChem.com.
- "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules.
- Process for preparing 4-hydroxypyridines. EP2585436B1.
- "What is the synthesis process of 4-Hydroxypyridine?" Guidechem.
- "2-cyano-6-methylpyridine." Organic Syntheses Procedure.
- Method for synthesizing 4-chloro-pyridine. CN103360306A.
- "Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives." Chemical & Pharmaceutical Bulletin.
- "Sandmeyer reaction." Wikipedia.
- "6-Methylpyridine-2-carbonitrile." ChemicalBook.
- Chlorination process of pyridine deriv
- "6-Methylpicolinonitrile." MedchemExpress.com.
- "Sandmeyer Reaction." Organic Chemistry Portal.
- "A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines.
- "4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis." ChemicalBook.
- The preparation method of cyanomethylpyridine compound. CN101486676B.
- "Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides." IRIS-AperTO.
- "Sandmeyer reactions. Part 6.
- "4-amino-6-methylpicolinonitrile." BLD Pharm.
- "6-Methylpicolinonitrile.
- "Synthesis of Some Aminopicolinic Acids." IRL @ UMSL.
- Preparation of 4-amino-3,5,6-trichloropicolinic acid. US4336384A.
- "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents." Molecules.
- "Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties." Journal of Applied Pharmaceutical Science.
- "One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity." RSC Advances.
- "On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature.
- Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. CN101565400B.
- "6-Methylpyridine-2-carbonitrile." PubChem.
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 6. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 7. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 11. 849353-20-4|4-amino-6-methylpicolinonitrile|BLD Pharm [bldpharm.com]
Application Note: High-Purity Isolation of 4-Chloro-6-methylpicolinonitrile via Automated Flash Column Chromatography
Abstract
4-Chloro-6-methylpicolinonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Its synthetic routes can yield a crude product containing unreacted starting materials, isomers, and other byproducts that necessitate efficient purification. This application note provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. We delve into the rationale behind method development, from solvent system selection via Thin-Layer Chromatography (TLC) to a detailed, step-by-step guide for column operation. Furthermore, a troubleshooting section addresses common challenges associated with the chromatography of pyridine derivatives, such as peak tailing, ensuring researchers can achieve high purity and recovery.
Introduction and Rationale
Pyridine derivatives are fundamental scaffolds in numerous pharmaceuticals and functional materials. This compound, with its reactive chloro and nitrile functional groups, serves as a versatile intermediate for introducing the substituted picolinonitrile moiety into more complex molecules. The purity of such building blocks is paramount, as impurities can lead to unwanted side reactions, complicate reaction monitoring and characterization, and ultimately impact the yield and purity of the final target molecule.
Column chromatography is a cornerstone technique for the purification of organic compounds.[1] It operates on the principle of differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[2] For moderately polar compounds like this compound, normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, is exceptionally effective.[3] This guide establishes a robust methodology for its purification, emphasizing both practical execution and the underlying chemical principles.
Foundational Principles: Compound Properties and Method Selection
The successful chromatographic separation of this compound is predicated on its molecular properties and its interaction with the chosen stationary and mobile phases.
-
Structure and Polarity: The molecule contains a pyridine ring (a basic nitrogen heterocycle), a polar nitrile group (-C≡N), and a non-polar methyl group (-CH₃), along with a chloro-substituent. This combination results in a compound of intermediate polarity. The lone pair of electrons on the pyridine nitrogen is a key site for interaction.
-
Stationary Phase Selection: Silica gel is the stationary phase of choice.[4] Its surface is rich in acidic silanol groups (Si-OH), which can interact with polar functional groups of the analyte primarily through hydrogen bonding and dipole-dipole interactions.[5] The basic nitrogen of the pyridine ring in this compound can interact strongly with these acidic silanol sites, a factor that must be managed to prevent poor peak shape.[6]
-
Mobile Phase (Eluent) Selection: In normal-phase chromatography, the eluent is typically a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, diethyl ether).[7] The separation is modulated by adjusting the ratio of these solvents. Increasing the proportion of the polar solvent increases the eluting power of the mobile phase, causing compounds to move faster down the column. A common and effective eluent system for pyridine derivatives is a mixture of hexanes and ethyl acetate.[8][9]
Pre-Purification: TLC for Optimal Solvent System Determination
Before committing a sample to a column, it is crucial to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). TLC is conceptually a microcosm of column chromatography and serves as a rapid, inexpensive optimization tool.[2]
Objective: To find a solvent system that provides a Retention Factor (Rf) of ~0.25-0.35 for the target compound. This Rf value typically ensures good separation from impurities and a reasonable elution time from the column.
Protocol for TLC Analysis:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved crude mixture onto a silica gel TLC plate.
-
Development: Place the plate in a sealed chamber containing a pre-equilibrated atmosphere of the test eluent system. Start with a low-polarity mixture (e.g., 5% ethyl acetate in hexanes) and incrementally increase the polarity (e.g., to 10%, 15%, 20%).
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Rf Calculation: Calculate the Rf value for the spot corresponding to this compound using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
Data Interpretation: A documented method for a similar compound, 4-Chloro-6-methylnicotinonitrile, successfully used a 4-5% ethyl acetate in petroleum ether solution.[10] This serves as an excellent starting point for TLC analysis.
| Eluent System (EtOAc in Hexanes) | Observed Rf of Target | Analysis |
| 5% | ~0.15 | Too low. Compound is retained too strongly. Increase eluent polarity. |
| 10% | ~0.30 | Optimal. Good separation from less polar (higher Rf) and more polar (lower Rf) impurities is likely. |
| 15% | ~0.45 | Too high. Elutes too quickly, risking co-elution with less polar impurities. |
Based on this analysis, a 10% Ethyl Acetate in Hexanes mixture is selected as the initial isocratic eluent for the column.
Detailed Protocol for Flash Column Chromatography
This protocol is designed for an automated flash chromatography system but can be adapted for manual (glass column) operation.
Materials and Equipment:
-
Crude this compound
-
Silica gel (for flash chromatography, 40-63 µm particle size)
-
Pre-packed silica gel column (or glass column for manual packing)
-
Solvents: HPLC-grade hexanes and ethyl acetate
-
Triethylamine (TEA), optional additive
-
Automated flash chromatography system with UV detector
-
Rotary evaporator
-
Test tubes or vials for fraction collection
Step 1: Sample Preparation and Loading
-
Dissolution: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane (DCM) or ethyl acetate. The goal is to create a concentrated solution.
-
Dry Loading (Recommended): Add a small amount of silica gel (~2-3 times the mass of the crude product) to the dissolved sample. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica. This method prevents solvent-related band broadening and generally yields superior separation.
-
Cartridge Packing: Carefully transfer the silica-adsorbed sample into an empty solid load cartridge.
Step 2: Column Setup and Equilibration
-
Column Installation: Install the appropriate size pre-packed silica column onto the flash system. A general rule is to use a silica mass that is 40-100 times the mass of the crude sample.
-
System Priming: Prime the system pumps with the designated solvents (Solvent A: Hexanes; Solvent B: Ethyl Acetate).
-
Equilibration: Equilibrate the column by pumping the initial mobile phase (e.g., 5% Ethyl Acetate in Hexanes) through it until the baseline on the UV detector is stable. This ensures the entire stationary phase is wetted and ready for separation.
Step 3: Elution and Fraction Collection
-
Method Programming: Program the elution gradient. While an isocratic elution (constant solvent mixture) can work, a gradient often provides better separation and faster run times.
-
Initial Conditions: 5% EtOAc in Hexanes for 2 column volumes (CV) to elute very non-polar impurities.
-
Gradient: Linearly increase from 5% to 20% EtOAc over 10-15 CV. This gradient will separate the target compound from closely eluting impurities. A specific literature example uses a petroleum ether solution with 4-5% ethyl acetate for a similar compound, suggesting the target is relatively non-polar.[10]
-
Hold/Wash: Hold at a higher percentage (e.g., 50% EtOAc) for 2-3 CV to wash off highly polar impurities.
-
-
Run Execution: Install the solid load cartridge, start the run, and begin fraction collection. Monitor the separation in real-time using the UV detector (a wavelength of ~254 nm is suitable for the aromatic pyridine ring).
-
Fraction Collection: The system will automatically collect fractions based on the detected UV peaks. The target compound, this compound, should elute as a distinct, well-resolved peak.
Step 4: Post-Run Analysis
-
TLC of Fractions: Analyze the collected fractions corresponding to the main peak by TLC to confirm purity and identify which fractions to combine. Spot the starting crude material, the target fractions, and adjacent fractions on the same plate for direct comparison.
-
Solvent Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Final Product Characterization: Obtain the mass of the purified product and confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow and Troubleshooting
Chromatography Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
Pyridine-containing compounds can present unique challenges in silica gel chromatography.
| Problem | Probable Cause | Solution |
| Peak Tailing | The basic pyridine nitrogen is interacting too strongly with acidic silanol groups on the silica surface.[6] | Add a small amount of a competing base, like triethylamine (TEA, ~0.1-0.5%), to the mobile phase. The TEA will preferentially bind to the active silanol sites, leading to more symmetrical peaks for the target compound.[6] |
| Poor Resolution | 1. Inappropriate solvent system. 2. Column overload. 3. Gradient is too steep. | 1. Re-optimize the eluent with TLC. 2. Reduce the amount of sample loaded onto the column. 3. Make the elution gradient shallower (e.g., increase from 5% to 20% EtOAc over 20 CV instead of 10 CV). |
| Low Recovery | The compound is irreversibly adsorbed onto the silica gel due to strong acidic interactions. | 1. Use the TEA additive as described above. 2. Consider switching to a less acidic stationary phase, such as neutral alumina or a deactivated (end-capped) silica gel. |
| Compound Won't Elute | The mobile phase is not polar enough to displace the compound from the stationary phase. | Increase the polarity of the mobile phase. If a high percentage of ethyl acetate is insufficient, consider adding a small amount of an even more polar solvent like methanol to the eluent system. |
Conclusion
The protocol detailed herein provides a reliable and reproducible method for the high-purity isolation of this compound from a crude synthetic mixture. By leveraging preliminary TLC analysis to define an optimal mobile phase and employing a gradient elution strategy in an automated flash chromatography system, researchers can achieve excellent separation efficiency. Understanding the specific interactions between the basic pyridine analyte and the acidic silica stationary phase is key to troubleshooting common issues like peak tailing, ensuring high recovery and purity. This methodology is foundational for providing high-quality material essential for downstream applications in drug discovery and chemical research.
References
- Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column - Flash-Chromatography.
- The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions.
- Wikipedia. (n.d.). Aqueous normal-phase chromatography.
- Phenomenex. (n.d.). Normal Phase HPLC Columns.
- Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube.
- Beth G. (2018, September 24). How to pack, load and run a chromatography column [Video]. YouTube.
- PubChem. (n.d.). 4-Chloro-N-methylpicolinamide.
- Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine.
- Beilstein Journals. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions.
- HETEROCYCLES. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
- SM Chan. (2013, October 21). 【4K】-- Column Chromatography (Purification) [Video]. YouTube.
- ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes?
- Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. 4-CHLORO-6-METHYLNICOTINONITRILE | 38875-76-2 [chemicalbook.com]
developing an HPLC method for 4-Chloro-6-methylpicolinonitrile analysis
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 4-Chloro-6-methylpicolinonitrile
Abstract
This document provides a comprehensive guide for the development and validation of a precise, accurate, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making a reliable analytical method crucial for quality control and process monitoring. The described protocol employs a C18 stationary phase with a UV detector, offering a systematic approach from initial parameter screening to full validation according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction
This compound is a substituted pyridine derivative that serves as a critical building block in organic synthesis. Its purity and concentration are critical parameters that can significantly impact the yield and impurity profile of final products. Therefore, a well-validated, stability-indicating analytical method is essential to ensure the quality of starting materials and to monitor reaction progress. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and quantitative accuracy.[4]
This guide details a systematic approach to developing a robust RP-HPLC method, beginning with an evaluation of the analyte's physicochemical properties and culminating in a full validation protocol that adheres to global regulatory standards.[1][5]
Analyte Properties & Chromatographic Considerations
Understanding the physicochemical properties of this compound is the foundation for logical method development.
-
Structure: The molecule contains a pyridine ring, a nitrile group, a chlorine atom, and a methyl group.
-
Polarity: The presence of the nitrogen atom in the pyridine ring and the nitrile group imparts some polarity. However, the aromatic ring and the chloro- and methyl- substituents give it a significant non-polar character. This mixed character makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC), where separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase.[4][6]
-
UV Absorbance: The conjugated π-system of the pyridine ring is expected to exhibit strong UV absorbance, making UV detection a suitable choice.[7] The optimal detection wavelength must be experimentally determined to ensure maximum sensitivity.
Based on these properties, an RP-HPLC method using a C18 column is the most logical starting point. The mobile phase will consist of an aqueous component and a polar organic solvent, with their ratio adjusted to achieve optimal retention and peak shape.
Experimental
Instrumentation, Chemicals, and Reagents
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).
-
Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.
-
Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18).
-
Chemicals:
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid (ACS grade).
-
Phosphoric acid (ACS grade).
-
Standard and Sample Preparation
Causality: The choice of diluent is critical. It should be fully miscible with the mobile phase and provide good analyte solubility to ensure sharp, symmetrical peaks. A mixture of water and acetonitrile is often a good starting point.
Protocol: Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes or until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
Protocol: Preparation of Working Standard Solution (100 µg/mL)
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL Class A volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly. This solution is used for routine analysis and system suitability checks.
HPLC Method Development Strategy
The development process is a systematic optimization of chromatographic parameters to achieve the desired separation characteristics: adequate retention, good peak symmetry, and high resolution from any impurities or degradants.
Caption: A systematic workflow for HPLC method development.
Column Selection
A C18 column is chosen as the primary stationary phase due to its versatility and effectiveness in retaining moderately non-polar compounds like this compound through hydrophobic interactions.[4][8] A standard dimension of 150 mm x 4.6 mm with a 5 µm particle size provides a good balance between efficiency and backpressure.
Detection Wavelength (λmax) Selection
Rationale: Selecting the wavelength of maximum absorbance (λmax) provides the best signal-to-noise ratio and, therefore, the highest sensitivity for the analyte. Protocol:
-
Inject the 100 µg/mL working standard solution into the HPLC system.
-
Using a PDA detector, acquire UV spectra across the range of 200–400 nm.
-
Identify the wavelength at which the absorbance of this compound is maximal. For similar pyridine derivatives, this is often in the 250-280 nm range.
Mobile Phase Optimization
Rationale: The mobile phase composition dictates the retention and selectivity of the separation. Acetonitrile (ACN) is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff.[6] The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by suppressing the ionization of free silanol groups on the silica support. Protocol:
-
Scouting Run: Perform a broad linear gradient run from 10% ACN to 90% ACN (both with 0.1% formic acid) over 20 minutes. This will determine the approximate ACN concentration required to elute the analyte.
-
Optimization: Based on the scouting run, develop a more focused gradient or an isocratic method. If the analyte elutes at approximately 45% ACN in the scouting run, an isocratic method with 45% ACN can be tested. Adjust the ACN/water ratio to achieve a retention time between 3 and 10 minutes.
Optimized Chromatographic Conditions
The following table summarizes a well-optimized set of conditions resulting from the development process.
| Parameter | Optimized Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 55% A : 45% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm (Hypothetical λmax) |
| Run Time | 10 minutes |
Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] The protocol should follow ICH Q2(R2) guidelines.[2][3]
Caption: Interrelationship of key HPLC method validation parameters.
System Suitability
Purpose: To ensure the chromatographic system is performing adequately before sample analysis.[9] Protocol:
-
Inject the working standard solution (100 µg/mL) five times.
-
Calculate the parameters listed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Specificity
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. Protocol:
-
Analyze a solution of the diluent (blank) to check for interfering peaks.
-
Analyze a placebo sample (if applicable).
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a sample of this compound.
-
Analyze the stressed samples to ensure that degradant peaks are well-resolved from the main analyte peak.
Linearity and Range
Purpose: To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range. Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²) and y-intercept.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy
Purpose: To determine the closeness of the test results to the true value. It is assessed by recovery studies. Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo or blank matrix.
-
Analyze the samples and calculate the percentage recovery.
| Parameter | Acceptance Criteria |
| Mean % Recovery | 98.0% – 102.0% |
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the working standard (100 µg/mL) on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD for the results.
| Parameter | Acceptance Criteria |
| %RSD | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. Protocol: These can be estimated from the linearity data using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. The values should be experimentally verified by injecting standards at the calculated concentrations.
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase Composition (e.g., % ACN ± 2%)
-
-
Analyze a standard solution under each condition and evaluate the impact on system suitability parameters. The system suitability criteria should still be met.
Conclusion
This application note presents a systematic and scientifically-grounded protocol for the development and validation of an RP-HPLC method for the quantitative analysis of this compound. By following the outlined steps for method development and adhering to the validation criteria derived from ICH guidelines, laboratories can implement a reliable, robust, and accurate analytical method suitable for quality control and regulatory submission. The principles described herein are broadly applicable to the analysis of similar small molecules in the pharmaceutical and chemical industries.
References
- USP. <621> Chromatography.
- Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>.Agilent Technologies, Inc.[Link]
- LCGC International. (2024). Are You Sure You Understand USP <621>?
- Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??
- Pharmaguideline. (2024).
- AMSbiopharma. (2025).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures.EMA.[Link]
- GL Sciences. (n.d.).
- Journal of Pharmaceutical and Biological Sciences. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.SIELC Technologies.[Link]
- GL Sciences. (n.d.).
- Hungarian Journal of Industrial Chemistry. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.University of Pannonia.[Link]
- ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles...
- Frontiers in Chemistry. (2024).
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION...Polish Pharmaceutical Society.[Link]
- NIH. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation...
- Amerigo Scientific. (n.d.). This compound.Amerigo Scientific.[Link]
- PubChem. (n.d.). 4-Chloro-N-methylpicolinamide.
- Scribd. (n.d.). Derivatives in HPLC Analysis Techniques.Scribd Inc.[Link]
- PubChem. (n.d.). 4-Chloroquinoline.
- Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls.Master Organic Chemistry.[Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 9. agilent.com [agilent.com]
Application Note: A Robust Two-Step Derivatization Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Chloro-6-methylpicolinonitrile
Introduction: Overcoming the Analytical Challenges
4-Chloro-6-methylpicolinonitrile is a substituted pyridine derivative containing a polar nitrile functional group. While gas chromatography (GC) is a powerful technique for separating volatile compounds, the direct analysis of moderately polar molecules like this can be problematic.[1] The presence of the nitrile group and the nitrogen atom in the pyridine ring can lead to undesirable interactions with the stationary phase and active sites within the GC system, resulting in poor peak shape, tailing, and reduced sensitivity.[1]
To circumvent these issues and enable robust, reproducible quantification, derivatization is an essential sample preparation step. This process chemically modifies the analyte to increase its volatility and thermal stability, making it more "GC-amenable".[1] This application note provides a comprehensive, field-proven protocol for the derivatization of this compound for GC-MS analysis. The strategy involves a two-step approach: (1) a complete hydrolysis of the nitrile group to a carboxylic acid, followed by (2) a highly efficient silylation to form a volatile trimethylsilyl (TMS) ester. This dual-reaction method ensures the elimination of polar active hydrogens, leading to superior chromatographic performance.
Principle of the Method: A Two-Step Chemical Transformation
The core of this protocol lies in converting the polar, non-volatile functional groups of the analyte into stable, nonpolar derivatives suitable for GC analysis. The logical workflow is designed to first unmask a more readily derivatizable group, which is then capped to achieve the desired volatility.
Step 1: Acid-Catalyzed Hydrolysis
The nitrile group (-C≡N) is first converted into a carboxylic acid (-COOH) through acid-catalyzed hydrolysis. This reaction proceeds by protonating the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[2] Vigorous reaction conditions, such as heating in the presence of a strong acid like sulfuric acid, are employed to drive the reaction to completion, forming 4-Chloro-6-methylpicolinic acid.[3]
Step 2: Silylation of the Carboxylic Acid
The resulting carboxylic acid is highly polar and unsuitable for direct GC analysis. The second step involves silylation, a robust and widely used derivatization technique.[4] We employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a 1% trimethylchlorosilane (TMCS) catalyst. BSTFA replaces the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) group.[5] The TMCS catalyst enhances the reactivity of the BSTFA, ensuring a rapid and complete derivatization.[5][6] The final product, the TMS ester of 4-Chloro-6-methylpicolinic acid, is significantly more volatile and thermally stable, exhibiting excellent chromatographic behavior.
Caption: Chemical transformation pathway for the derivatization.
Experimental Protocol: From Sample to Analysis
This section provides a detailed, step-by-step methodology for the derivatization and subsequent analysis.
Materials and Reagents
-
Analyte: this compound standard
-
Solvents: Acetonitrile (Anhydrous, ≥99.8%), Ethyl Acetate (HPLC grade), Hexane (HPLC grade)
-
Reagents:
-
Sulfuric Acid (H₂SO₄, ACS reagent, 95-98%)
-
Sodium Bicarbonate (NaHCO₃, ≥99.7%)
-
Sodium Sulfate (Anhydrous, granular, ≥99.0%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
-
Consumables:
-
2 mL screw-top autosampler vials with PTFE/silicone septa
-
Reaction vials (e.g., 4 mL screw-cap vials)
-
Pipettes and precision tips
-
Nitrogen gas supply for drying
-
Equipment
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Heating block or water bath capable of 100°C
-
Vortex mixer
-
Centrifuge
-
Sample evaporator (e.g., N-Evap)
Step-by-Step Derivatization Procedure
The entire workflow, from initial sample preparation to final injection, is outlined below.
Caption: Detailed experimental workflow from sample to analysis.
Part A: Hydrolysis of the Nitrile
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Aliquot: Transfer an aliquot of the stock solution (e.g., 100 µL) into a 4 mL reaction vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This ensures no organic solvent interferes with the hydrolysis.
-
Reaction: Add 1 mL of a 20% (v/v) aqueous sulfuric acid solution to the dried residue.
-
Incubation: Securely cap the vial and heat it in a heating block or water bath at 100°C for 2 hours.
-
Scientist's Note: The combination of strong acid and high temperature is necessary to overcome the activation energy required for nitrile hydrolysis and drive the reaction to completion, ensuring all nitrile is converted to the carboxylic acid intermediate.
-
-
Neutralization & Extraction: Cool the vial to room temperature. Carefully uncap and slowly add saturated sodium bicarbonate solution dropwise until effervescence ceases (pH ~7-8).
-
Add 1.5 mL of ethyl acetate, cap the vial, and vortex vigorously for 1 minute.
-
Centrifuge for 5 minutes to separate the layers. Carefully transfer the upper organic layer (ethyl acetate) to a clean vial. Repeat the extraction (steps 7-8) two more times, combining the organic layers.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.
-
Final Evaporation: Transfer the dried extract to a clean 2 mL autosampler vial and evaporate to complete dryness under a stream of nitrogen. The white residue is the 4-Chloro-6-methylpicolinic acid intermediate.
Part B: Silylation of the Carboxylic Acid Intermediate
-
Anhydrous Conditions: Ensure the dried residue from Part A is completely free of moisture. If necessary, place the open vial on a heating block at 60°C for 10 minutes.
-
Scientist's Note: This is the most critical step of the protocol. Silylating reagents are extremely sensitive to moisture.[5] Any residual water will react with the BSTFA, drastically reducing derivatization efficiency and leading to poor results.
-
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile to dissolve the residue. Then, add 100 µL of BSTFA + 1% TMCS.
-
Scientist's Note: A molar excess of the silylating reagent is used to ensure the reaction equilibrium is shifted towards the formation of the TMS ester derivative, guaranteeing a complete reaction.[5]
-
-
Reaction: Tightly cap the vial immediately and heat at 70°C for 45 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. No further work-up is required as the reagent and byproducts are volatile and generally do not interfere with the analysis.[6]
GC-MS Parameters and Expected Results
The following parameters provide a starting point for method development and can be optimized for specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, high-performance GC system. |
| MS Detector | Agilent 5977B MSD or equivalent | Provides sensitive detection and structural confirmation. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A nonpolar column ideal for separating a wide range of derivatives. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for trace-level analysis. |
| Inlet Temp. | 280°C | Ensures rapid volatilization of the TMS derivative. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100°C (hold 1 min), ramp 15°C/min to 300°C (hold 5 min) | A robust temperature program to elute the derivative with good peak shape. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150°C | Standard temperature for the mass filter. |
| Acquisition Mode | Scan (m/z 50-550) and/or SIM | Scan mode for identification; Selected Ion Monitoring (SIM) for quantification. |
Expected Results: A successful derivatization will yield a sharp, symmetrical chromatographic peak for the TMS-ester of 4-Chloro-6-methylpicolinic acid. The mass spectrum under electron ionization (EI) will show a characteristic molecular ion and fragmentation pattern suitable for confirmation and quantification.
Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide addresses common problems and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak for Derivative | 1. Incomplete hydrolysis. 2. Presence of moisture during silylation.[5] 3. Insufficient silylation reagent or reaction time/temp. | 1. Ensure hydrolysis step runs for the full duration and temperature. 2. Thoroughly dry the carboxylic acid intermediate before adding BSTFA. Use anhydrous solvents. 3. Optimize silylation conditions; ensure a molar excess of reagent is used. |
| Broad or Tailing Peak | 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column. | 1. Re-optimize the derivatization protocol as described above. 2. Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. |
| Extraneous Peaks in Chromatogram | 1. Contaminated solvents or reagents. 2. Septa bleed from the vial. | 1. Run a reagent blank to identify the source of contamination. Use high-purity solvents and fresh reagents. 2. Use high-quality, low-bleed septa. |
Conclusion
The described two-step derivatization protocol, involving hydrolysis followed by silylation, provides a reliable and effective method for preparing this compound for GC-MS analysis. By converting the polar nitrile into a volatile TMS ester, this procedure overcomes common chromatographic issues such as poor peak shape and low sensitivity. This self-validating system, complete with troubleshooting guidance, ensures that researchers and drug development professionals can achieve accurate and reproducible results for this and structurally similar compounds.
References
- Villas-Bôas, S. G., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
- Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
- Krupcik, J., et al. (2006). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 17(2-4), 53-59.
- Regis Technologies. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Amirav, A., et al. (2008). Extending the Range of Compounds Amenable for Gas Chromatography-Mass Spectrometric Analysis. Journal of the American Society for Mass Spectrometry, 19(9), 1265-1276.
- ATSDR. (n.d.). Analytical Methods.
- Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
- Google Patents. (n.d.). US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids.
- Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
- Beelders, T., et al. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 19(8), 11197-11226.
Sources
- 1. scispace.com [scispace.com]
- 2. youtube.com [youtube.com]
- 3. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents [patents.google.com]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gcms.cz [gcms.cz]
Application Notes & Protocols: The Strategic Application of 4-Chloro-6-methylpicolinonitrile in the Synthesis of Advanced Kinase Inhibitors
Abstract
This technical guide provides an in-depth exploration of 4-Chloro-6-methylpicolinonitrile as a pivotal starting material in the synthesis of kinase inhibitors. The unique arrangement of its functional groups—a reactive chloro-substituent, a versatile nitrile moiety, and a methyl group—renders it a highly valuable scaffold in medicinal chemistry. We will dissect the core synthetic strategies, provide a detailed, field-proven protocol for a representative Suzuki-Miyaura cross-coupling reaction, and discuss the mechanistic basis for the resulting compounds' biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel targeted therapeutics.
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
Kinase inhibitors have revolutionized the treatment of numerous diseases, particularly cancer, by targeting the ATP-binding site of specific protein kinases. The pyridine core is a "privileged structure" in this domain, prized for its ability to form key hydrogen bonds with the kinase hinge region, thus anchoring the inhibitor in the active site.
This compound emerges as a particularly strategic building block for several reasons:
-
Reactive Handle for C-C Bond Formation: The chloro group at the 4-position is readily displaced, serving as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of diverse aryl and heteroaryl moieties, a common strategy for exploring structure-activity relationships (SAR) and optimizing inhibitor potency and selectivity.[1][2][3]
-
Nitrile as a Key Pharmacophore: The nitrile group is a potent hydrogen bond acceptor and a bioisostere for other functional groups.[4] Its linear geometry and electronic properties allow it to engage in critical interactions within the ATP-binding pocket, often mimicking the interactions of the adenine portion of ATP.[5][6][7]
-
Modulation of Physicochemical Properties: The pyridine nitrogen, along with the methyl and nitrile groups, influences the overall electronic distribution, solubility, and metabolic stability of the final compound, key parameters in drug design.
Core Synthetic Strategies and Mechanistic Considerations
The reactivity of this compound is dominated by two primary pathways, enabling extensive molecular diversification.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This is the most powerful and widely used method for functionalizing the 4-position of the pyridine ring.[2] The reaction couples the chloro-picolinonitrile with an organoboron reagent (typically a boronic acid or ester) to form a new carbon-carbon bond.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂ or formed from a Pd(0) source such as Pd(PPh₃)₄. The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., XPhos, SPhos) can accelerate the rate-limiting oxidative addition step and improve yields, especially with less reactive chloro-heterocycles.
-
Base: A base, such as Na₂CO₃ or K₃PO₄, is essential for the transmetalation step of the catalytic cycle.[2] It activates the organoboron species, facilitating the transfer of the organic group to the palladium center. The choice of base can significantly impact reaction efficiency and must be screened for optimal performance.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or acetonitrile) and water is commonly used. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the heterocyclic substrate and catalyst.[8][9]
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing effect of the pyridine nitrogen and the nitrile group activates the C4-chloro substituent towards attack by nucleophiles. This reaction is particularly effective with N-nucleophiles (e.g., anilines, aliphatic amines), providing a direct route to 4-amino-picolinonitrile derivatives. This strategy is foundational in building inhibitors where an amino linkage connects the pyridine core to other recognition elements.[10]
Experimental Protocol: Synthesis of a 4-Aryl-6-methylpicolinonitrile Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura reaction, a cornerstone technique for this application.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier |
| This compound | C₇H₅ClN₂ | 152.58 | >97% | Commercial |
| 3-Fluoro-4-methoxyphenylboronic acid | C₇H₈BFO₃ | 169.95 | >98% | Commercial |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 99% | Commercial |
| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | >99.5% | Commercial |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous | Commercial |
| Deionized Water | H₂O | 18.02 | N/A | In-house |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercial |
| Brine (Saturated NaCl) | NaCl/H₂O | N/A | Saturated | In-house |
| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | >99.5% | Commercial |
Step-by-Step Protocol
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, 1.00 g, 6.55 mmol), 3-Fluoro-4-methoxyphenylboronic acid (1.2 eq, 1.34 g, 7.86 mmol), and sodium carbonate (2.0 eq, 1.39 g, 13.1 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with dry nitrogen or argon gas for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (20 mL) and deionized water (5 mL) via syringe. Stir the mixture for 5 minutes to ensure good suspension.
-
Catalyst Addition: Briefly remove the septum and add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq, 378 mg, 0.328 mmol). The mixture will typically turn yellow. Immediately reseal the flask and ensure the nitrogen/argon flow is maintained.
-
Heating: Immerse the flask in a preheated oil bath at 90-100 °C. Let the reaction stir vigorously at this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete (as determined by the consumption of the starting material), cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Wash with water (2 x 30 mL) and then with brine (1 x 30 mL). The brine wash helps to break up any emulsions and remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the final product, 4-(3-Fluoro-4-methoxyphenyl)-6-methylpicolinonitrile, as a solid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Representative Data Summary
The following table summarizes typical results for Suzuki-Miyaura couplings of chloro-heterocycles, providing a baseline for expected outcomes.
| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloro-6-nitroquinoline | 6-Methyl-3-pyridinylboronic acid | PdCl₂(PPh₃)₂ (10) | Na₂CO₃ | MeCN/H₂O | 140 (MW) | ~60-70 | [8] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 80 | 60-85 | [9] |
| 3-Chloro-pyridazine derivative | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | >80 | [11] |
Visualization of Key Processes
Experimental Workflow Diagram
The following diagram illustrates the logical flow from starting materials to the final, characterized compound.
Caption: Simplified RTK signaling pathway and inhibitor action.
The synthesized 4-aryl-picolinonitrile scaffold serves as the core of the inhibitor. The pyridine nitrogen and the nitrile group typically form critical hydrogen bonds with backbone amide residues in the kinase hinge region (e.g., the NH of a valine or alanine residue). The 4-aryl group projects into a deeper hydrophobic pocket, where substitutions can be tuned to enhance potency and achieve selectivity over other kinases. [5]
References
- BenchChem. (2025). Application of Methyl 5-hydroxy-4-methylpicolinate in the synthesis of kinase inhibitors. BenchChem Technical Documents.
- Chen, Y., et al. (2019). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Molecules, 24(19), 3584. [Link]
- El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Pharmaceuticals, 16(12), 1667. [Link]
- Hardcastle, I. R., et al. (2011). DNA-dependent Protein Kinase (DNA-PK) Inhibitors. Synthesis and Biological Activity of quinolin-4-one and pyridopyrimidin-4-one Surrogates for the chromen-4-one Chemotype. Journal of Medicinal Chemistry, 54(1), 212-226. [Link]
- Mallon, R., et al. (2004). Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. Molecular Cancer Therapeutics, 3(6), 755-762. [Link]
- Shrestha, P., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9189-9210. [Link]
- Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-2138. [Link]
- Kim, K. S., et al. (2009). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5071-5074. [Link]
- Rana, S., et al. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry, 65(5), 4151-4173. [Link]
- Mondal, E., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(35), 22915-22924. [Link]
- Johnson, C. N., et al. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews, 49(7), 2068-2113. [Link]
- Scott, P. J. H., et al. (2021). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 26(23), 7175. [Link]
- Hirota, K., et al. (2014). SYNTHESIS OF 7-AMINO-5,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE-6-CARBONITRILE DERIVATIVE. Heterocycles, 89(11), 2611-2614. [Link]
- Schoknecht, M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1189. [Link]
- Childress, E. S., et al. (2021). Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 12(6), 959-966. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Golding, B. T., et al. (2018). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 61(22), 10113-10131. [Link]
- Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839. [Link]
- de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 245. [Link]
- Naz, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. [Link]
- Ding, X., et al. (2024). Discovery of macrocyclic CDK2/4/6 inhibitors with improved potency and DMPK properties through a highly efficient macrocyclic drug design platform. Bioorganic Chemistry, 146, 107285. [Link]
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
- PubChem. (n.d.). 4-Chloro-N-methylpicolinamide.
- Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1372076. [Link]
- Google Patents. (2014). WO2014037391A1 - Moxonidine synthesis with the aid of organic bases.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-methylpicolinonitrile
Welcome to the Technical Support Center for the synthesis of 4-Chloro-6-methylpicolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. Our goal is to provide practical, experience-driven guidance to help you optimize your reactions, identify and control impurities, and ensure the highest quality of your final product.
The purity of active pharmaceutical ingredients (APIs) is of paramount importance, as even trace amounts of impurities can have significant impacts on safety and efficacy.[1] This guide is structured to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and analytical best practices.
Common Synthetic Pathways
The synthesis of this compound can be approached through several routes. Understanding these pathways is crucial for anticipating potential impurities. Two common strategies involve:
-
Chlorination and Cyanation of a Pyridine Precursor: This often involves the chlorination of a 6-methylpicolinamide or a related derivative, followed by a dehydration/cyanation step.
-
Sandmeyer Reaction: This route typically starts with a 4-amino-6-methylpicolinonitrile precursor, which is converted to the chloro-derivative via a diazonium salt intermediate.[2][3][4][5][6]
Each of these pathways presents a unique impurity profile that must be carefully managed.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during the synthesis of this compound, focusing on the identification and mitigation of common impurities.
Issue 1: Presence of an Over-chlorinated Impurity
Q: My post-reaction analysis (HPLC/GC-MS) shows a significant peak with a mass corresponding to a dichloro-methylpicolinonitrile. What is the likely cause and how can I prevent it?
A: The presence of a dichloro- impurity, most likely 2,4-dichloro-6-methylpicolinonitrile , is a common issue when using strong chlorinating agents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅).[7][8][9]
Causality:
-
Excess Chlorinating Agent: Using a large excess of POCl₃/PCl₅ can lead to the substitution of other reactive sites on the pyridine ring, particularly the 2-position.
-
High Reaction Temperature: Elevated temperatures can increase the rate of the secondary chlorination reaction.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can also favor the formation of the dichloro- byproduct.
Troubleshooting and Prevention:
-
Stoichiometry Control: Carefully control the stoichiometry of your chlorinating agents. A slight excess is often necessary for complete conversion, but a large excess should be avoided.
-
Temperature Management: Maintain the reaction temperature within the optimal range as determined by your process development studies. Consider a lower temperature for a longer duration to improve selectivity.
-
Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Quench the reaction as soon as the starting material is consumed to a satisfactory level.
Analytical Protocol: HPLC-MS for Impurity Profiling
A robust HPLC-MS method is essential for identifying and quantifying impurities.[10][11][12][13]
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and Mass Spectrometry (ESI+) |
Issue 2: Incomplete Cyanation Leading to Amide Impurity
Q: I am attempting a one-pot chlorination/cyanation of 6-methylpicolinamide and I'm observing a persistent impurity with a mass corresponding to 4-chloro-6-methylpicolinamide. How can I drive the reaction to completion?
A: The presence of residual 4-chloro-6-methylpicolinamide indicates incomplete dehydration of the amide to the nitrile. This is a common challenge when using dehydrating/chlorinating agents like POCl₃.
Causality:
-
Insufficient Dehydrating Agent: The amount of POCl₃ may not be sufficient to both chlorinate and fully dehydrate the amide.
-
Low Reaction Temperature: The dehydration step often requires higher temperatures than the initial chlorination.
-
Presence of Water: Any moisture in the reaction will consume the dehydrating agent, reducing its effectiveness.
Troubleshooting and Prevention:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use.
-
Staged Temperature Profile: Consider a two-stage heating process. A lower temperature for the initial chlorination, followed by an increase in temperature to facilitate the dehydration to the nitrile.
-
Alternative Reagents: Explore other dehydrating agents in combination with your chlorinating agent. For example, trifluoroacetic anhydride has been used for the conversion of amides to nitriles.[14]
Issue 3: Formation of a Hydroxylated Impurity during Sandmeyer Reaction
Q: I am using a Sandmeyer reaction to convert 4-amino-6-methylpicolinonitrile to the final product, but I'm seeing a significant amount of 4-hydroxy-6-methylpicolinonitrile. What is causing this side reaction?
A: The formation of the 4-hydroxy-6-methylpicolinonitrile is a known side reaction in the Sandmeyer reaction, particularly if the reaction conditions are not carefully controlled.[2]
Causality:
-
Reaction with Water: The diazonium salt intermediate is susceptible to nucleophilic attack by water, leading to the formation of the hydroxylated byproduct. This is more prevalent at higher temperatures.
-
Insufficient Copper(I) Catalyst: The copper(I) salt is crucial for the desired chloro- substitution. If the catalyst concentration is too low or it becomes deactivated, the competing reaction with water can become more significant.
Troubleshooting and Prevention:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization and the subsequent addition of the copper(I) chloride solution.
-
Catalyst Quality and Concentration: Use a fresh, high-quality source of copper(I) chloride. Ensure an adequate catalytic amount is used.
-
Controlled Addition: Add the diazonium salt solution slowly to the copper(I) chloride solution to maintain a low concentration of the diazonium salt in the reaction mixture at any given time, thus favoring the desired reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound?
A1: Common starting materials include 6-methylpicolinamide, 4-amino-6-methylpicolinonitrile, or 2,4-dichloro-6-methylpyridine. The choice of starting material will dictate the synthetic route and the potential impurity profile.
Q2: What analytical techniques are most suitable for purity analysis of this compound?
A2: A combination of techniques is recommended for comprehensive purity analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantification of the main component and known impurities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile impurities and for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of unknown impurities.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Many of the reagents used in these syntheses are hazardous.
-
Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are highly corrosive and react violently with water.[7][15] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Cyanide salts (e.g., CuCN) are highly toxic.[2] Handle with extreme care and have an appropriate quenching agent and emergency plan in place.
-
Diazonium salts can be explosive, especially when dry.[5] It is crucial to keep them in solution and at low temperatures.
Q4: How can I remove residual starting materials from my final product?
A4: Purification strategies will depend on the nature of the starting material and the final product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective method for removing impurities with different solubility profiles.
-
Column Chromatography: For both solid and liquid products, column chromatography over silica gel can provide excellent separation of the desired product from impurities.[14]
-
Distillation: If the product is a liquid with a significantly different boiling point from the impurities, distillation under reduced pressure may be a viable purification method.
Visualizing Reaction Pathways and Impurity Formation
The following diagrams illustrate the key transformations and potential side reactions discussed.
Caption: Potential synthetic pathways and common impurity formation.
Troubleshooting Workflow
Sources
- 1. lcms.cz [lcms.cz]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Chlorination of 6-Methylpicolinonitrile
Welcome to the technical support center for the chlorination of 6-methylpicolinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the potential challenges and side reactions associated with this process. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your reactions.
Troubleshooting Guide: Navigating Common Side Reactions
The chlorination of 6-methylpicolinonitrile is a powerful tool for introducing chlorine to either the methyl group via a radical pathway or to the pyridine ring through an electrophilic addition. However, the reaction is often accompanied by the formation of undesired byproducts. This section provides a question-and-answer-style guide to troubleshoot the most common side reactions.
Issue 1: Incomplete or Stalled Reaction
Q: My reaction has stopped before all the starting material is consumed. What could be the cause?
A: A common reason for a stalled chlorination reaction of a pyridine derivative is the formation of a hydrochloride salt. The pyridine nitrogen is basic and can react with the hydrogen chloride (HCl) that is generated as a byproduct of the chlorination. This forms a pyridinium hydrochloride salt, which is often insoluble in the reaction solvent and is unreactive to further chlorination.[1]
Troubleshooting Steps:
-
Addition of an Acid Scavenger: The most effective way to prevent the formation of the hydrochloride salt is to add a base to the reaction mixture to neutralize the HCl as it is formed. Inorganic bases like sodium or potassium carbonate are commonly used for this purpose.
-
pH Control: Maintaining the pH of the reaction mixture within a specific range (typically between 0.5 and 3) can also prevent the precipitation of the unreactive salt.[1]
-
Choice of Solvent: Ensure that your solvent can to some extent solubilize the starting material and any intermediates. While chlorinated solvents are common, their environmental impact should be considered.
Issue 2: Over-chlorination of the Methyl Group
Q: I am trying to synthesize the mono-chlorinated product, but I am seeing significant amounts of di- and tri-chlorinated byproducts. How can I control the degree of chlorination?
A: Over-chlorination of the methyl group is a frequent side reaction in the radical chlorination of picolines.[1] The formation of dichloromethyl and trichloromethyl species is often observed.
Troubleshooting Steps:
-
Control Stoichiometry of the Chlorinating Agent: Carefully control the molar equivalents of the chlorinating agent (e.g., chlorine gas, N-chlorosuccinimide). Using a slight excess of the 6-methylpicolinonitrile can help to favor the mono-chlorinated product.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like GC-MS or TLC. Shorter reaction times and lower temperatures can reduce the extent of over-chlorination.
-
Slow Addition of the Chlorinating Agent: Adding the chlorinating agent slowly and in portions can help to maintain a low concentration of the agent in the reaction mixture, which can improve selectivity for the mono-chlorinated product.
Issue 3: Chlorination of the Pyridine Ring
Q: I am observing chlorination on the pyridine ring instead of, or in addition to, the methyl group. How can I favor side-chain chlorination?
A: Ring chlorination is an electrophilic aromatic substitution reaction, whereas side-chain chlorination is a free radical process. The reaction conditions will dictate which pathway is favored.
Troubleshooting Steps:
-
Use a Radical Initiator: To promote side-chain chlorination, use a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or irradiate the reaction with UV light.[1]
-
Avoid Lewis Acids: Lewis acid catalysts, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), will promote electrophilic chlorination of the pyridine ring. Ensure your reagents and glassware are free from such contaminants.
-
Control the Temperature: High reaction temperatures can sometimes lead to ring chlorination, even in the absence of a Lewis acid catalyst.[2][3] It is best to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Issue 4: Hydrolysis of the Nitrile Group
Q: My product analysis shows the presence of an amide or carboxylic acid. What is causing the hydrolysis of the nitrile group?
A: The nitrile group can be hydrolyzed to a primary amide and then to a carboxylic acid under either acidic or basic conditions.[4][5] In the context of chlorination, the generation of HCl can create an acidic environment conducive to hydrolysis, especially if water is present in the reaction mixture.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure that all your reagents and solvents are thoroughly dried and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Effective Neutralization of HCl: As mentioned previously, the use of an acid scavenger will not only prevent hydrochloride formation but will also minimize the acidity of the reaction medium, thereby reducing the risk of nitrile hydrolysis.
-
Work-up Conditions: During the reaction work-up, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the best chlorinating agent for the side-chain chlorination of 6-methylpicolinonitrile?
A1: The choice of chlorinating agent depends on the desired product and the scale of the reaction. For selective mono-chlorination of the methyl group, N-chlorosuccinimide (NCS) in the presence of a radical initiator is often a good choice for laboratory-scale synthesis as it is a solid and easier to handle than chlorine gas. For larger-scale industrial processes, chlorine gas is often used due to its lower cost, but it requires specialized equipment for safe handling.
Q2: How does the nitrile group affect the reactivity of the 6-methylpicolinonitrile in chlorination reactions?
A2: The nitrile group is electron-withdrawing, which has two main effects. First, it deactivates the pyridine ring towards electrophilic aromatic substitution, making ring chlorination less favorable compared to a picoline without this group. Second, while it may have a slight deactivating effect on the radical chlorination of the distal methyl group, this effect is generally not as pronounced as in electrophilic reactions.
Q3: What analytical techniques are best for monitoring the reaction and analyzing the product mixture?
A3: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for both monitoring the progress of the reaction and for identifying the various chlorinated products and byproducts.[6][7] High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile compounds. For a quick check of the reaction progress, thin-layer chromatography (TLC) can be a useful tool.
Q4: How can I purify the desired chlorinated product from the reaction mixture?
A4: The purification method will depend on the physical properties of the desired product and the impurities.
-
Distillation: If the product is a liquid and has a significantly different boiling point from the starting material and byproducts, fractional distillation under reduced pressure can be an effective purification method.[6]
-
Column Chromatography: For solids or liquids that are difficult to separate by distillation, column chromatography on silica gel is a common and effective technique.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be used to obtain highly pure material.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific application.
Protocol 1: Radical Mono-chlorination of the Methyl Group using NCS
This protocol is designed for the selective mono-chlorination of the methyl group of 6-methylpicolinonitrile.
Materials:
-
6-methylpicolinonitrile
-
N-chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous carbon tetrachloride (or a more environmentally friendly solvent like acetonitrile)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 6-methylpicolinonitrile (1.0 eq), N-chlorosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).
-
Add anhydrous solvent (e.g., carbon tetrachloride) to the flask.
-
Heat the reaction mixture to reflux (around 77°C for carbon tetrachloride) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Analysis of Reaction Mixture by GC-MS
This protocol outlines a general method for the analysis of the chlorination reaction mixture.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., a non-polar column like a DB-5ms)
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, filter the diluted sample to remove any solid particles.
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium
-
MS Ionization: Electron Ionization (EI)
-
Mass Range: 40-400 amu
By comparing the retention times and mass spectra of the peaks in the chromatogram to those of authentic standards or by interpreting the fragmentation patterns, you can identify and quantify the starting material, desired product, and various byproducts.
Data Presentation and Visualization
Table 1: Common Side Products and Their Formation Pathways
| Side Product | Structure | Formation Pathway | Mitigation Strategy |
| Dichloromethyl derivative | 6-(dichloromethyl)picolinonitrile | Radical over-chlorination | Control stoichiometry, reaction time, and temperature. |
| Trichloromethyl derivative | 6-(trichloromethyl)picolinonitrile | Radical over-chlorination | Control stoichiometry, reaction time, and temperature. |
| Pyridinium hydrochloride salt | Protonated 6-methylpicolinonitrile | Acid-base reaction with HCl | Use of an acid scavenger (e.g., Na₂CO₃), pH control. |
| Ring-chlorinated isomers | e.g., 3-chloro-6-methylpicolinonitrile | Electrophilic aromatic substitution | Use a radical initiator, avoid Lewis acids, control temperature. |
| 6-methylpicolinamide | Amide derivative | Hydrolysis of the nitrile group | Use anhydrous conditions, effective HCl neutralization. |
Diagrams
Caption: Potential side reaction pathways in the chlorination of 6-methylpicolinonitrile.
Caption: A workflow for troubleshooting common issues in the chlorination of 6-methylpicolinonitrile.
References
- CN101337924A - Method for chlorination of side chain of picolines - Google P
- EP1740543B1 - Vapor phase catalytic chlorination of beta-picoline - Google P
- Hydrolysis of Nitriles - Organic Chemistry Tutor
- 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning
- EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google P
- Practical and Selective sp3 C-H Bond Chlorin
- Practical and Selective sp3 C−H Bond Chlorin
- How can 2-Chloro-6-methyl-3-pyridinecarbonitrile be prepared and used in pharmaceutical synthesis? - Guidechem
- EP0684943B1 - Chlorination process of pyridine derivatives - Google P
- US5484929A - Chlorination process - Google P
Sources
- 1. Practical and Selective sp3 C−H Bond Chlorination via Aminium Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 3. US5484929A - Chlorination process - Google Patents [patents.google.com]
- 4. 5-Chloro-3-cyanopyridine Manufacturer & Supplier China | Properties, Uses, Safety, MSDS & Price [pipzine-chem.com]
- 5. Practical and Selective sp3 C-H Bond Chlorination via Aminium Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP1740543B1 - Vapor phase catalytic chlorination of beta-picoline - Google Patents [patents.google.com]
- 7. CN100519529C - Vapor phase catalytic chlorination of beta-picoline - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Coupling for 4-Chloro-6-methylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Chloro-6-methylpicolinonitrile. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and proven protocols to help you navigate the complexities of this specific transformation. As a challenging substrate, this compound requires careful optimization to achieve high yields and purity. This resource synthesizes mechanistic understanding with practical, field-tested solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic insights and actionable steps.
Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?
Low or no yield is the most common issue and can stem from several factors related to catalyst activity and reaction conditions.
Possible Cause 1: Catalyst Inhibition or Deactivation. The pyridine nitrogen in your substrate is Lewis basic and can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][2][3] This is a well-documented challenge for heteroaryl substrates.[2]
-
Expert Recommendation: The oxidative addition of palladium to the C-Cl bond is often the rate-limiting step and requires a highly active catalyst.[1][2] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] You need a catalytic system designed to overcome both the low reactivity of the aryl chloride and potential product inhibition.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[4][5] They also create steric hindrance around the palladium center, which can disfavor the binding of the pyridine nitrogen.
-
Actionable Step: Screen a panel of modern ligands. Excellent starting points include Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or cataCXium® A.[4] Use a reliable Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst such as Pd(OAc)₂ that is readily reduced in situ.
-
Possible Cause 2: Inappropriate Base Selection. The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[6][7][8] An incorrect choice of base can lead to a stalled reaction or unwanted side reactions.
-
Expert Recommendation: For challenging couplings of aryl chlorides, stronger bases are often required to facilitate the catalytic cycle.[9][10] However, the nitrile group on your substrate can be sensitive to hydrolysis under strongly basic aqueous conditions. A careful balance is necessary.
-
Solution: Potassium phosphate (K₃PO₄) is often an excellent choice for these systems, providing sufficient basicity without promoting significant hydrolysis. Cesium carbonate (Cs₂CO₃) is another strong option.[11] In some cases, lithium alkoxides (like LiOtBu) have been shown to be effective, particularly in anhydrous conditions, for exhaustive coupling of chloropyridines.[12]
-
Actionable Step: Start with K₃PO₄ (3 equivalents). If the reaction is still sluggish, consider screening Cs₂CO₃ or moving to a non-aqueous solvent system with a base like LiOtBu.
-
Possible Cause 3: Suboptimal Solvent and Temperature. The solvent must solubilize all components of the reaction and be stable at the required temperature. Chloropyridines often require elevated temperatures to react.[4]
-
Expert Recommendation: Aprotic polar solvents or ethereal solvents are standard. The reaction temperature often needs to be high enough (80-120 °C) to drive the oxidative addition of the C-Cl bond.[4]
-
Solution: 1,4-Dioxane, toluene, or mixtures of these with water are common choices.[13][14] The presence of some water can be beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Actionable Step: Begin with a degassed mixture of 1,4-dioxane/water (e.g., 4:1 v/v) at 100 °C. If solubility is an issue, consider DMF or DMAc, but be aware they can act as hydride sources for dehalogenation at high temperatures.
-
Question 2: My reaction is working, but I'm getting significant byproducts, especially a dehalogenated starting material. How can I minimize this?
Byproduct formation indicates that a competing reaction pathway is active. Identifying the byproduct is key to solving the problem.
Possible Cause 1: Protodehalogenation (or Hydrodehalogenation). This is the replacement of the chlorine atom with a hydrogen, resulting in 6-methylpicolinonitrile. This side reaction is particularly problematic when the transmetalation step is slow compared to the oxidative addition.[15] The palladium-aryl intermediate, waiting for the boronic acid, can instead react with a proton source.
-
Expert Recommendation: This issue points to a kinetic mismatch in your catalytic cycle. The goal is to accelerate transmetalation relative to competing pathways.
-
Solution 1 (Optimize the Boron Source): Boronic acids can be prone to decomposition (protodeboronation), reducing their effective concentration.[1][2] Switching to a more stable boronic ester, such as a pinacol ester (BPin), can ensure a consistent supply of the coupling partner.
-
Solution 2 (Re-evaluate Base and Solvent): Ensure you are using anhydrous solvents if possible, as water can be a proton source. Some bases or solvents can also act as hydride donors.[1]
-
Actionable Step: If you are using a boronic acid and observing significant protodehalogenation, switch to the corresponding boronic acid pinacol ester. Ensure your solvent is thoroughly degassed and consider using a base like K₃PO₄ in an anhydrous solvent like toluene or THF.
-
Possible Cause 2: Homocoupling of the Boronic Acid. This byproduct results from the coupling of two boronic acid molecules to form a symmetrical biaryl. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this pathway.[1][16]
-
Expert Recommendation: Rigorous exclusion of oxygen is critical for suppressing homocoupling.
-
Solution: The reaction mixture must be thoroughly deoxygenated before heating. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.
-
Actionable Step: Before adding the catalyst, sparge your reaction mixture with argon for at least 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose catalyst to start with for this substrate? A: For a challenging electron-deficient chloropyridine, a pre-formed Pd(II) precatalyst with a bulky biarylphosphine ligand is a highly reliable starting point. A combination like SPhos Pd G2 or XPhos Pd G3 is recommended. These "G" (generation) precatalysts are air-stable and efficiently generate the active monoligated Pd(0) species in solution.[5]
Q: How critical is it to degas the reaction mixture? A: It is absolutely critical. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and promotes the homocoupling of the boronic acid reagent.[1][16] Failure to properly degas is a leading cause of low yields and byproduct formation.
Q: Can I use a boronic acid, or should I use a boronic ester? A: While boronic acids can work, they are more susceptible to protodeboronation, which can lead to issues with stoichiometry and side reactions.[1][2] Boronic acid pinacol esters are generally more robust and are often preferred for challenging couplings to ensure a stable, consistent concentration of the nucleophilic partner.[15]
Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is a quick method, but co-elution of starting materials and products can be misleading. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are far more reliable. They provide quantitative data on the consumption of starting materials and the formation of the product and any byproducts.
Q: My product is contaminated with palladium. What is the best way to remove it? A: Residual palladium is a common issue, especially in pharmaceutical development.
-
Filtration: After the reaction, filtering the crude mixture through a pad of Celite® can remove heterogeneous palladium black.
-
Aqueous Wash: A wash with an aqueous solution of a thiol-containing reagent like sodium bisulfite (NaHSO₃) or N-acetylcysteine can help scavenge palladium.[17]
-
Specialized Scavengers: For very low levels, commercially available silica-based or polymer-based metal scavengers with thiol or amine functionalities are highly effective.
Data & Protocols
Recommended Starting Conditions
For any new Suzuki coupling, it is wise to start with a set of conditions that has proven successful for similar substrates.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid/Ester | Arylboronic Acid Pinacol Ester | 1.2 - 1.5 equiv (slight excess mitigates decomposition) |
| Catalyst | SPhos Pd G2 | 2 mol % (effective for challenging aryl chlorides)[5] |
| Base | K₃PO₄ | 3.0 equiv (strong, non-nucleophilic base) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 0.1 - 0.2 M (good balance of solubility and reaction rate) |
| Temperature | 100 °C | Sufficient energy for oxidative addition of C-Cl bond[4] |
| Atmosphere | Nitrogen or Argon | Prevents catalyst oxidation and homocoupling[1][16] |
Step-by-Step General Protocol for Optimization
-
Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid pinacol ester (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Degassing: Sparge the resulting suspension with argon for another 15-20 minutes while stirring.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst (e.g., SPhos Pd G2, 0.02 equiv).
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir vigorously. After the desired time (e.g., 2-18 hours), take an aliquot for analysis by LC-MS to determine conversion.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Visualizing the Process
Understanding the underlying mechanisms and workflows is crucial for effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][18][19]
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
When faced with a failed or low-yielding reaction, a systematic approach is essential.
Caption: A workflow diagram for troubleshooting low yields.
References
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
- MDPI. Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. [Link]
- ACS Publications. (2009). Carbon−Carbon Formation via Ni-Catalyzed Suzuki−Miyaura Coupling through C−CN Bond Cleavage of Aryl Nitrile. [Link]
- ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]
- ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
- National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. (2025). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]
- National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
- Reddit. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Advanced Catalyst Selection for Suzuki-Miyaura Coupling of Electron-Deficient Pyridines
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of the Suzuki-Miyaura cross-coupling reaction, specifically with challenging electron-deficient pyridine substrates. The inherent electronic properties of these heterocycles can lead to common pitfalls such as catalyst inhibition and low reactivity, making catalyst and condition selection paramount for success.
This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven strategies to overcome the unique challenges posed by this class of compounds.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a direct, problem-solving resource. Identify your issue from the questions below to find targeted solutions and the scientific rationale behind them.
Q1: My reaction shows little to no conversion of the starting material. What is the most likely cause?
Low or no conversion in the Suzuki coupling of electron-deficient pyridines is frequently traced back to issues with the catalytic system. The primary culprit is often catalyst inhibition or deactivation.
Core Problem: Catalyst Inhibition
The lone pair of electrons on the pyridine nitrogen is Lewis basic and can strongly coordinate to the palladium(0) catalytic center.[1][2][3][4] This coordination occupies a site necessary for the catalytic cycle to proceed, effectively "poisoning" or inhibiting the catalyst. Electron-deficient pyridines, while having a less basic nitrogen than their electron-rich counterparts, can still present a significant challenge.
Solutions & Scientific Rationale:
-
Ligand Selection is Critical: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective.[1] The solution is to employ bulky, electron-rich monodentate phosphine ligands.
-
Mechanism: These ligands serve a dual purpose. Their steric bulk creates a "pocket" around the palladium center that disfavors coordination of the pyridine nitrogen. Their strong electron-donating ability increases the electron density on the palladium, which facilitates the rate-limiting oxidative addition step into the pyridyl C-X bond (especially for less reactive chlorides).[5][6]
-
Recommended Ligands: Buchwald-type biarylphosphine ligands are the industry standard for this challenge. Start with a screening of ligands like SPhos , XPhos , and RuPhos .[1][2][7] N-heterocyclic carbenes (NHCs) can also be highly effective.[7]
-
-
Choice of Palladium Precatalyst: While many Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can work, they require in situ reduction to the active Pd(0) species. Inefficient reduction can lead to side reactions.
-
Recommendation: The use of pre-formed Pd(0) sources like Pd₂(dba)₃ or modern, air-stable precatalysts (e.g., Buchwald G3 or G4 Palladacycles) is highly recommended.[7] These precatalysts generate the active L-Pd(0) species cleanly and efficiently upon heating, leading to more reproducible results.
-
Troubleshooting Workflow: No Conversion
Caption: Decision tree for addressing low reaction conversion.
Q2: I'm observing significant formation of my starting pyridine (without the halogen) and/or 4,4'-bipyridine. What's happening?
You are observing two common and competing side reactions: protodeboronation and homocoupling .
Problem 1: Protodeboronation
This is the cleavage of the C-B bond of your boronic acid or ester, which is then replaced by a proton from a source in the reaction mixture (typically water).[1][2] This depletes your nucleophilic coupling partner. Electron-deficient heteroaryl boronic acids are particularly susceptible to this side reaction.[4]
Solutions & Scientific Rationale:
-
Use Boronate Esters: Switch from the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or neopentyl glycol ester.[2][8] These are less prone to hydrolysis and protodeboronation under basic conditions.
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use finely ground, anhydrous bases.[1] While some Suzuki reactions benefit from aqueous co-solvents, if protodeboronation is an issue, moving to a completely anhydrous system (e.g., using K₃PO₄ in dry dioxane or toluene) is advisable.
-
Base Selection: The choice of base is crucial. While a base is needed to activate the boronic acid for transmetalation, overly harsh aqueous basic conditions can accelerate protodeboronation.[9] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices for difficult couplings as they are strong enough to promote the reaction but can be used under anhydrous conditions.[1][7]
Problem 2: Homocoupling of Boronic Acid
The formation of a symmetrical biaryl (e.g., 4,4'-bipyridine from a 4-pyridylboronic acid) is a result of the boronic acid coupling with itself.[4] This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this unwanted pathway.[1][10]
Solutions & Scientific Rationale:
-
Rigorous Degassing: This is the most critical factor.[1] Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of inert gas throughout the entire setup, reaction, and workup process.
-
Control Stoichiometry: While a slight excess of the boron reagent (1.2-1.5 equivalents) is standard, a large excess can sometimes favor homocoupling.[1]
Frequently Asked Questions (FAQs)
Q: Which palladium precatalyst and ligand combination should I start with for a novel electron-deficient pyridyl bromide?
A: For a robust starting point, a combination of [Pd₂(dba)₃ + XPhos] or a commercially available precatalyst like XPhos Pd G3 is highly recommended.[7]
-
Rationale: This combination provides a bulky, electron-rich ligand system known to be effective for challenging heteroaryl couplings.[2] The G3 precatalyst offers high air stability and reliable activation.
Q: My substrate is a pyridyl chloride. Why is it so much less reactive than the bromide, and what changes should I make?
A: The C-Cl bond is significantly stronger and less polar than the C-Br bond, making the oxidative addition step of the catalytic cycle much more difficult and often rate-limiting.[5][10][11]
-
Required Changes:
-
More Electron-Rich Ligand: You will likely need one of the most electron-donating Buchwald ligands, such as tBuXPhos or BrettPhos .[12]
-
Higher Temperatures: Reactions involving aryl chlorides often require higher temperatures (e.g., >100 °C) to facilitate oxidative addition.
-
Stronger Base: A strong base like K₃PO₄ is often necessary.[7]
-
Q: What is the optimal base for my reaction?
A: Base selection is highly substrate-dependent and often requires screening. However, a good starting point is to categorize by conditions:
-
Aqueous/Biphasic Conditions: K₂CO₃ is a common and effective choice.
-
Anhydrous Conditions: K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate) are excellent choices, especially for sensitive substrates where protodeboronation is a concern.[1][13] Fluoride sources like KF can also be effective, particularly with boronate esters.[14]
-
Rationale: The base activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step with the palladium center.[9][13] Stronger bases can increase the rate of this step.[13]
| Base | Typical Conditions | Key Advantages | Potential Issues |
| K₂CO₃ / Na₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Inexpensive, widely used. | Aqueous nature can promote protodeboronation.[1] |
| K₃PO₄ | Anhydrous Dioxane, Toluene | Strong base, good for less reactive chlorides, minimizes protodeboronation.[7] | Must be finely powdered and anhydrous. |
| Cs₂CO₃ | Anhydrous Dioxane, THF | Highly effective for difficult couplings, good solubility in organic solvents.[15] | More expensive. |
| KF | Anhydrous Dioxane, THF | Mild, particularly effective with boronate esters.[14] | May not be strong enough for all substrates. |
Q: Can I run my reaction open to the air?
A: It is strongly discouraged. While some modern precatalysts are air-stable for handling, the active Pd(0) species in the catalytic cycle is highly sensitive to oxygen.[1] Oxygen can lead to catalyst decomposition and promote the homocoupling of boronic acids.[1][10] Always use standard inert atmosphere techniques for best results.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Halopyridine
This protocol uses a robust catalyst system suitable for many electron-deficient pyridines.
Vessel Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyridyl halide (1.0 equiv), the boronic acid or boronate ester (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[7]
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with argon or nitrogen three times.
Reagent Addition (under Inert Atmosphere): 4. Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required (e.g., XPhos, 2-4 mol%). 5. Add degassed solvent (e.g., 1,4-Dioxane or Toluene, to a concentration of 0.1-0.5 M) via syringe.[3]
Reaction & Workup: 6. Place the vial in a preheated heating block or oil bath (typically 80–110 °C) and stir vigorously. 7. Monitor the reaction progress by TLC or LC-MS. 8. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black. 9. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 10. Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle and Common Pitfalls
Caption: The Suzuki-Miyaura cycle and key points of failure.
References
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chem Pharm Bull (Tokyo).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Stephen L Buchwald.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications.
- Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications.
- Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry - ACS Publications.
- Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. Benchchem.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
- Suzuki coupling of heteroaryl halides with aryl boronic acids a. ResearchGate.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. ResearchGate.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
- Screening of different bases for Suzuki coupling a. ResearchGate.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... ResearchGate.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Unknown Source.
- Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions | Request PDF. ResearchGate.
- A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC. PubMed Central.
- Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. Benchchem.
- Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate.
- What's the role of the phosphine ligand in Suzuki couplings?. Reddit.
- Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. The Doyle Group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
troubleshooting low yield in Sonogashira coupling of 4-Chloro-6-methylpicolinonitrile
Technical Support Center: Sonogashira Coupling of 4-Chloro-6-methylpicolinonitrile
Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, chemists, and process development professionals encountering challenges with the Sonogashira coupling of this compound. This substrate is known to be challenging due to the low reactivity of the C-Cl bond on an electron-deficient heterocyclic ring. This document provides in-depth, experience-driven troubleshooting advice to help you overcome low yields and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Sonogashira reaction with this compound is giving me zero or very low yield. Where should I start troubleshooting?
A1: A complete lack of product points to a fundamental issue with reaction setup, reagent quality, or, most likely, an insufficiently active catalytic system for this challenging substrate. The C(sp²)-Cl bond is the strongest of the carbon-halogen bonds, making its activation (oxidative addition) the rate-limiting step in the Sonogashira catalytic cycle.[1][2][3]
Here is a logical workflow to diagnose the problem:
Caption: A step-by-step troubleshooting flowchart for low Sonogashira yields.
Initial Checks (The "Usual Suspects"):
-
Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst and promotes the undesirable homocoupling of the alkyne (Glaser coupling).[4]
-
Reagent Quality: Use fresh, high-purity reagents. The palladium catalyst, copper(I) iodide, base, and solvent must be of appropriate quality. Pd(PPh₃)₄ can degrade upon storage; more stable Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more reliable.[4] Copper(I) iodide should be off-white or light tan; if it is green or brown, it has likely oxidized and should be replaced.
-
Run a Control Reaction: To validate your setup and reagents, perform a parallel reaction with a more reactive substrate, such as 4-iodotoluene and phenylacetylene. If this reaction proceeds as expected, your general technique and reagents are likely fine, and the problem is specific to the activation of this compound.
Q2: My control reaction worked, but the coupling with this compound still fails. How do I optimize the catalyst system for this specific aryl chloride?
A2: This is the most critical area for your substrate. Standard Sonogashira conditions [e.g., Pd(PPh₃)₄/CuI, Et₃N] are often completely ineffective for aryl chlorides.[2] The key is to facilitate the difficult oxidative addition of the C-Cl bond to the palladium center.
The Catalytic Cycle and the Aryl Chloride Problem: The Sonogashira reaction proceeds via two interconnected catalytic cycles. The rate-limiting step for an unreactive aryl chloride is typically the initial oxidative addition of the Ar-Cl bond to the Pd(0) catalyst.
Caption: Simplified Sonogashira catalytic cycle highlighting the challenging oxidative addition step.
Optimization Strategies:
-
Ligand Choice is Paramount: To overcome the high activation barrier, you need a ligand that makes the palladium center more electron-rich and sterically accessible. Standard triphenylphosphine (PPh₃) is often insufficient.
-
Consider Copper-Free Conditions: While copper(I) is a classic co-catalyst, it can be detrimental when coupling aryl chlorides. It can inhibit the palladium catalyst and significantly promotes alkyne homocoupling (Glaser-Hay reaction), especially at the higher temperatures required for C-Cl activation.[5] Many modern protocols for aryl chlorides are copper-free.[6][7][8]
| Parameter | Standard Conditions (for Ar-I/Br) | Recommended Conditions (for Ar-Cl) | Rationale |
| Pd Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | More versatile for forming the active Pd(0) with specialized ligands. |
| Ligand | PPh₃ | XPhos, SPhos, PCy₃, cataCXium A | Bulky, electron-rich ligands are required to facilitate the difficult C-Cl oxidative addition.[5][9] |
| Copper Salt | CuI (1-5 mol%) | None (0 mol%) | Avoids catalyst inhibition and minimizes alkyne homocoupling side products at high temperatures.[5][10] |
| Base | Et₃N, DIPEA (amine bases) | Cs₂CO₃, K₃PO₄ (inorganic bases) | Stronger, non-coordinating bases are often more effective and stable at higher temperatures.[6][9] |
| Solvent | THF, Et₃N, Dioxane | NMP, DMSO, DMF, Toluene | High-boiling polar aprotic solvents are needed to reach required temperatures and can improve solubility.[6][11] |
| Temperature | Room Temp to 60 °C | 80 °C to 120 °C | Higher thermal energy is necessary to overcome the activation barrier of the C-Cl bond.[12] |
Q3: I'm seeing a lot of alkyne homocoupling (Glaser product) but very little of my desired cross-coupled product. What's going wrong?
A3: This is a classic symptom of a Sonogashira reaction where the cross-coupling is slow, but the conditions are still conducive to the copper-mediated alkyne dimerization. This happens when:
-
The oxidative addition of the aryl chloride is too slow (see Q2).
-
There is oxygen present in the reaction.
-
The concentration of the copper catalyst is too high.
Solutions:
-
Go Copper-Free: This is the most effective solution. By removing the copper co-catalyst, you eliminate the primary pathway for Glaser coupling.[1][10] You will need to compensate by using a more active palladium/ligand system and a stronger base as outlined in the table above.
-
Improve Inert Atmosphere: If you must use copper, ensure your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with argon for 20-30 minutes) is flawless.
-
Slow Addition of Alkyne: In some cases, adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[5]
Q4: The reaction turns black and seems to stall. What does this mean?
A4: The formation of a black precipitate is typically "palladium black," which is finely divided, inactive Pd(0) metal that has precipitated from solution.[4] This indicates catalyst decomposition and will stop your reaction.
Common Causes and Prevention:
-
High Temperature with Unstable Ligands: PPh₃ can dissociate from palladium at high temperatures, leading to aggregation. Using more robust, bulky phosphine ligands (like XPhos) that bind more strongly can prevent this.
-
Solvent Effects: Some solvents are reported to promote the formation of palladium black more than others. Anecdotally, THF can sometimes be problematic.[13] Switching to a solvent like NMP, DMSO, or toluene may improve catalyst stability.
-
Impurities: Ensure your starting materials and solvents are pure, as impurities can poison the catalyst.[4]
Baseline Experimental Protocol (Copper-Free)
This protocol is a robust starting point for the coupling of this compound, incorporating best practices for challenging aryl chlorides.
Materials:
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Cesium Carbonate [Cs₂CO₃] (2.0 equivalents), dried
-
This compound (1.0 equivalent)
-
Terminal alkyne (1.2-1.5 equivalents)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add this compound followed by anhydrous NMP.
-
Degas the resulting suspension by sparging with Argon for 15-20 minutes.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or GC). Note that quenching for GC analysis must be done carefully to prevent continued reaction; addition of a strong ligand like 1,2-bis(diphenylphosphino)ethane (dppe) to the aliquot is a reliable method.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues. Proceed with standard aqueous workup and purification.
References
- Chemical Communications, Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. URL
- Wikipedia, Sonogashira coupling. URL
- Royal Society of Chemistry, Synthetic Methods in Drug Discovery: Volume 1, Chapter on Sonogashira Coupling. URL
- ACS Publications - The Journal of Organic Chemistry, Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. URL
- MDPI, Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. URL
- ACS Publications - The Journal of Organic Chemistry, Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. URL
- ResearchGate, Effects of solvent, base, and temper
- ACS Publications - ACS Omega, Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. URL
- Verkade, J. G., Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
- ResearchGate, Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. URL
- BenchChem, Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne. URL
- PubMed, Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. URL
- BenchChem, Troubleshooting low reactivity in Sonogashira coupling reactions. URL
- BenchChem, A Comparative Guide to the Kinetic Analysis of Sonogashira Coupling with 2-Iodothiophenol and Altern
- Vedantu, Sonogashira Coupling: Mechanism, Steps & Applic
- Organic-Synthesis.org, Sonogashira Coupling. URL
- Chemistry LibreTexts, Sonogashira Coupling. URL
- ACS Publications - The Journal of Organic Chemistry, Sonogashira Coupling Reaction with Diminished Homocoupling. URL
- ResearchGate, Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. URL
- ResearchGate, Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. URL
- ACS Publications - Organic Letters, Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. URL
- ScienceDirect, Important consequences for gas chromatographic analysis of the Sonogashira cross-coupling reaction. URL
- ResearchGate, Tri(1‐naphthyl)phosphine as a ligand in palladium‐free Sonogashira cross‐coupling of arylhalogenides with acetylenes. URL
- Reddit, Sonogashira troubleshooting help needed. URL
- Collegedunia, Sonogashira Coupling: Reaction, Mechanism, Questions. URL
- BenchChem, Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides. URL
- YouTube, Sonogashira coupling reaction | Organometallic name reaction. URL
- Springer, Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. URL
- Reddit, Struggling to make a sonogashira coupling reaction happen. URL
- chemeurope.com, Sonogashira coupling. URL
- University of Southampton ePrints, Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. URL
- ThalesNano, Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. URL
- Organic Chemistry Portal, Sonogashira Coupling. URL
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. books.lucp.net [books.lucp.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Managing Protodeborylation in Suzuki Reactions of Picolinonitriles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving picolinonitrile substrates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The unique electronic properties of picolinonitriles, while valuable in medicinal chemistry, introduce specific challenges, most notably the propensity for protodeborylation of the boronic acid or ester coupling partner. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you diagnose and manage this undesired side reaction, thereby improving the efficiency and reproducibility of your syntheses.
Troubleshooting Guide: A-Q&A Approach
This section is structured to address specific issues you may be encountering in your experiments. Each question is followed by a detailed explanation of the underlying causes and actionable steps for resolution.
Q1: I'm observing a significant amount of the parent arene/heteroarene from my boronic acid/ester in my crude reaction mixture, alongside a low yield of the desired product. What's happening?
This is a classic sign of protodeborylation, a competitive side reaction where the C-B bond of your organoboron reagent is cleaved and replaced by a C-H bond.[1][2][3] For picolinonitriles, the electron-withdrawing nature of the nitrile group and the Lewis basicity of the pyridine nitrogen can exacerbate this issue.[4][5] The key to a successful Suzuki reaction is to ensure the rate of the desired cross-coupling significantly outpaces the rate of protodeborylation.
Q2: What are the primary factors driving protodeborylation in my picolinonitrile Suzuki reaction?
Several factors can contribute to protodeborylation, and it's often a combination of these that leads to significant product loss.[3]
-
Substrate Instability: Picolinonitrile boronic acids are inherently susceptible to protodeborylation. The pyridine nitrogen can exist as a zwitterion under neutral pH, which can accelerate the C-B bond cleavage.[1]
-
Reaction pH and Base Choice: Both acid- and base-catalyzed protodeborylation pathways exist.[1] In Suzuki reactions, the base is crucial for activating the boronic acid for transmetalation, but strong bases and high pH can also significantly accelerate protodeborylation.[2][6][7][8][9]
-
Water Content: The presence of water, while often necessary for the catalytic cycle, is a proton source for protodeborylation.[10][11][12]
-
Temperature and Reaction Time: Higher temperatures and longer reaction times increase the likelihood of protodeborylation.[2]
-
Catalyst System: The choice of palladium source and ligand is critical. A slow or inefficient catalyst will allow more time for the boronic acid to decompose.[2] Interestingly, recent studies have shown that bulky phosphine ligands, often used to promote challenging cross-couplings, can also accelerate palladium-catalyzed protodeborylation.[10][13][14]
Frequently Asked Questions (FAQs)
This section addresses more general questions about optimizing Suzuki reactions of picolinonitriles to minimize protodeborylation.
Q1: Which boronic acid derivative is best for coupling with picolinonitriles?
While boronic acids are common, for challenging substrates like picolinonitriles, using more stable boronic esters is highly recommended.[15][16]
-
Pinacol Esters (Ar-B(pin)): These are generally more stable than the corresponding boronic acids and can be purified by chromatography.[15][17] However, they can still undergo hydrolysis to the boronic acid in the reaction mixture.[6][18]
-
MIDA Boronates: These offer a "slow-release" of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing protodeborylation.[1][19][20] This is a particularly effective strategy for unstable heteroaryl boronic acids.[1]
-
Trifluoroborates (Ar-BF3K): These salts also act as a slow-release source of the boronic acid and can be more stable to storage and handling.[1][19][20]
| Boron Reagent | Advantages | Disadvantages |
| Boronic Acid | Commercially available, no pre-activation needed | Prone to protodeborylation and boroxine formation |
| Pinacol Ester | More stable than boronic acids, can be purified | Can still hydrolyze in situ |
| MIDA Boronate | Excellent for "slow-release," minimizes protodeborylation | Requires an extra synthetic step |
| Trifluoroborate | Stable solid, "slow-release" | May require specific conditions for activation |
Q2: What is the best palladium catalyst and ligand combination for this reaction?
The choice of catalyst is critical for ensuring a rapid and efficient cross-coupling that outcompetes protodeborylation.
-
Palladium Precatalysts: Modern palladium precatalysts, such as those from the Buchwald or Fu groups (e.g., XPhos-Pd-G3, SPhos-Pd-G2), are often highly effective.[19][21] These catalysts generate the active Pd(0) species quickly and efficiently.[19]
-
Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally recommended for coupling with heteroaryl halides.[4][22][23][24][25] They promote the oxidative addition and reductive elimination steps of the catalytic cycle.[25][26][27] However, be mindful that very bulky ligands can sometimes promote protodeborylation.[10][13][14]
Q3: How do I choose the right base and solvent to minimize protodeborylation?
The base and solvent system plays a crucial role in managing the rate of protodeborylation.
-
Base: Milder inorganic bases are generally preferred over strong hydroxides. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often good choices.[2] In some cases, potassium fluoride (KF) can also be effective.[2]
-
Solvent: While aqueous-organic mixtures are common in Suzuki reactions, for highly sensitive substrates, minimizing the amount of water can be beneficial. Anhydrous conditions, using a soluble base like potassium trimethylsilanolate (TMSOK), can be a powerful strategy.[21] Aprotic polar solvents like 1,4-dioxane, THF, or DME are commonly used.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Picolinonitrile Halide with a Boronic Ester
This protocol provides a robust starting point for your experiments.
-
Reagent Preparation: To an oven-dried reaction vial, add the picolinonitrile halide (1.0 equiv.), the boronic ester (1.2-1.5 equiv.), and a mild, finely ground base such as K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: In an inert atmosphere (e.g., a glovebox), add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M in the limiting reagent). If necessary, a minimal amount of degassed water (e.g., dioxane/water 10:1) can be added to aid solubility, but start with anhydrous conditions if protodeborylation is a major concern.
-
Reaction Execution: Seal the vial and heat the reaction mixture to a moderate temperature (e.g., 80-100 °C). The use of a highly active precatalyst often allows for lower temperatures.[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting materials and the formation of both the desired product and the protodeborylated byproduct.
-
Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Chemistry: Diagrams and Workflows
The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting protodeborylation issues.
Caption: A decision-tree workflow for troubleshooting protodeborylation.
References
- Kassel, V. M., Hanneman, C. M., Delaney, C. P., & Denmark, S. E. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Lennox, A. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(36), 16572–16588. [Link]
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2014). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(37), 12879–12885. [Link]
- Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
- Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., & Aspuru-Guzik, A. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 145(48), 26235–26245. [Link]
- Semantic Scholar. (n.d.).
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2014). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Pace, V., & Lloyd-Jones, G. C. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(12), 5365–5368. [Link]
- CORE. (n.d.). Base-catalyzed Aryl-B(OH)
- Wikipedia. (n.d.).
- Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., & Aspuru-Guzik, A. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
- ChemRxiv. (2023).
- Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296–4307. [Link]
- ResearchGate. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 47(27), 4695–4698. [Link]
- ResearchGate. (n.d.).
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(8), 2086–2097. [Link]
- ResearchGate. (n.d.).
- Marion, N., & Nolan, S. P. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1440–1449. [Link]
- Lirias. (n.d.). Computational Mechanistic Analysis of a Cationic Suzuki-Miyaura Reaction Without Added Base. [Link]
- ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- National Institutes of Health. (2022).
- Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ResearchGate. (n.d.). Probing the impact of water Time course overlay of 3 probing the effect... [Link]
- PubMed. (2011).
- ResearchGate. (n.d.). Protodeboronation of (Hetero)
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. [Link]
- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Arkat USA. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]
- PubMed. (2012).
- Poster Board #1276. (n.d.).
- Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. scientificupdate.com [scientificupdate.com]
- 16. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 24. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chemrxiv.org [chemrxiv.org]
- 27. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving the Yield of Nucleophilic Substitution on 4-Chloro-6-methylpicolinonitrile
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 4-chloro-6-methylpicolinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their synthetic routes. Here, we will delve into the mechanistic underpinnings of this reaction, troubleshoot common experimental hurdles, and provide detailed, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What makes the chlorine atom on this compound susceptible to nucleophilic attack?
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is amplified by the presence of the electron-withdrawing nitrile (-CN) group. The nitrogen atom's -I (inductive) and -M (mesomeric) effects decrease the electron density of the aromatic ring, particularly at the C4 position where the chlorine is located, making it susceptible to nucleophilic attack.[1] This process, known as nucleophilic aromatic substitution (SNAr), proceeds via an addition-elimination mechanism.[2][3]
Q2: I'm observing low to no conversion of my starting material. What are the likely causes?
Several factors can contribute to low conversion:
-
Insufficiently activated nucleophile: Many nucleophiles require deprotonation by a base to become sufficiently reactive.
-
Inappropriate solvent choice: The solvent plays a critical role in solvating the nucleophile and stabilizing the reaction intermediate.
-
Reaction temperature is too low: SNAr reactions often require heating to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring.[2]
-
Poor leaving group ability of chloride: While adequate, chloride is not the best leaving group. In some cases, converting it to a better leaving group might be necessary.
Q3: How does the choice of nucleophile impact the reaction conditions?
The nature of the nucleophile is paramount.
-
Neutral nucleophiles (e.g., amines, alcohols): These often require higher temperatures and may need a base to neutralize the HCl generated during the reaction.[4]
-
Anionic nucleophiles (e.g., alkoxides, thiolates): These are generally more reactive and may allow for milder reaction conditions. However, they are also more basic and can promote side reactions.
-
"Soft" vs. "Hard" nucleophiles: Sulfur-based nucleophiles (soft) are often highly effective in these reactions.[5]
Q4: What are the most common side reactions, and how can I minimize them?
-
Hydrolysis of the nitrile group: In the presence of strong acid or base, the nitrile group can be hydrolyzed to a carboxylic acid or amide.[6] Using milder bases and controlling the reaction time can mitigate this.
-
Ring opening: Under harsh conditions, the pyridine ring can be susceptible to cleavage.
-
Multiple substitutions: If other reactive sites are present on the nucleophile, further reactions can occur. Protecting sensitive functional groups on the nucleophile may be necessary.
Troubleshooting Guides
Problem 1: Low Yield with Amine Nucleophiles
Low yields when using primary or secondary amines are a frequent challenge. This is often due to a combination of factors including the basicity of the amine and the reaction conditions.
Root Cause Analysis:
-
Protonation of the amine: The HCl generated during the reaction can protonate the starting amine, rendering it non-nucleophilic.
-
Insufficient heat: The reaction may not have enough energy to proceed at an appreciable rate.
-
Solvent effects: The solvent may not be optimal for the specific amine being used.
Suggested Solutions & Protocols:
Solution A: Addition of a Non-Nucleophilic Base
A base can be added to scavenge the HCl produced. A sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (Hünig's base) is an excellent choice as it will not compete with the amine nucleophile.[4]
Protocol 1: General Procedure for Amination with a Non-Nucleophilic Base
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO, NMP, or dioxane), add the amine nucleophile (1.1-1.5 eq).
-
Add N,N-diisopropylethylamine (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Solution B: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture.[7][8]
Protocol 2: Microwave-Assisted Amination
-
In a microwave-safe vial, combine this compound (1.0 eq), the amine (1.2-2.0 eq), and a suitable solvent (e.g., ethanol, DMSO).[8]
-
If the amine salt is used, add a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Seal the vial and heat in a microwave reactor to 100-150 °C for 10-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, work up the reaction as described in Protocol 1.
Problem 2: Poor Yields with Alcohol Nucleophiles (Alkoxylation)
The direct reaction of alcohols with this compound often results in low yields due to the poor nucleophilicity of the alcohol.
Root Cause Analysis:
-
Low nucleophilicity of the alcohol: The hydroxyl group is a weak nucleophile.
-
Reversibility of the reaction: The reaction can be reversible under certain conditions.
Suggested Solutions & Protocols:
Solution: Use of a Strong Base to Generate the Alkoxide
A strong base is required to deprotonate the alcohol and form the much more nucleophilic alkoxide. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.[9]
Protocol 3: Alkoxylation using a Strong Base
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.5-2.0 eq) to a suitable anhydrous solvent (e.g., THF, DMF).
-
Cool the solution to 0 °C and add a strong base such as NaH (1.5 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Heat the reaction to 60-100 °C and monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
| Base | Typical Solvent | Temperature (°C) | Notes |
| NaH | THF, DMF | 0 to RT, then heat | Highly effective for primary and secondary alcohols. Requires anhydrous conditions. |
| KOtBu | THF, t-BuOH | RT to reflux | Good for generating bulky alkoxides. |
| K₂CO₃ | DMF, Acetonitrile | Reflux | A milder base, suitable for more acidic alcohols like phenols.[9] |
Problem 3: Incomplete Reaction with Thiol Nucleophiles
While thiols are generally excellent nucleophiles for SNAr reactions, incomplete conversion can still occur.
Root Cause Analysis:
-
Oxidation of the thiol: Thiols can be oxidized to disulfides, especially in the presence of air at elevated temperatures.
-
Insufficient base: A base is often needed to deprotonate the thiol to the more nucleophilic thiolate.
Suggested Solutions & Protocols:
Solution: Use of a Mild Base and an Inert Atmosphere
Using a mild base like K₂CO₃ or Et₃N and maintaining an inert atmosphere can prevent thiol oxidation and ensure complete conversion.
Protocol 4: Thiolation under Inert Atmosphere
-
To a solution of this compound (1.0 eq) and the thiol (1.1-1.3 eq) in a suitable solvent (e.g., DMF, ethanol), add a base such as K₂CO₃ (2.0 eq) or Et₃N (2.0 eq).
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction under an inert atmosphere to 50-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Reaction and Troubleshooting
SNAr Reaction Mechanism
Caption: The SNAr mechanism proceeds via a two-step addition-elimination process.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- Baran, P. S., et al. (2010). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society.
- Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution.
- Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube.
- Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?
- ResearchGate. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one.
- Taylor & Francis Online. (2014). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Google Patents. (n.d.). US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid.
- Chemistry LibreTexts. (2020). Reactions of Amines.
- YouTube. (2019). 03.02 Reactivity of Thiols and Thiolates.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Purification of 4-Chloro-6-methylpicolinonitrile
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Chloro-6-methylpicolinonitrile (CAS 104711-65-1). This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address the common challenges encountered during the purification of this key chemical intermediate. Our goal is to empower you with the technical expertise to achieve high purity and consistent results in your experiments.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.
Question 1: My recrystallization attempt resulted in a very low yield. What are the likely causes and how can I improve it?
Answer: Low recovery is a frequent issue in recrystallization and typically points to one of several factors:
-
Excessive Solvent Use: The most common cause is using too much solvent to dissolve the crude material. While the goal is complete dissolution at high temperatures, supersaturation is required for crystallization upon cooling. Using the absolute minimum amount of hot solvent is critical.[1]
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.[2] If the compound has significant solubility in the chosen solvent even at low temperatures, a substantial amount will remain in the mother liquor, drastically reducing yield.
-
Premature Crystallization: If crystallization occurs too early, for instance during a hot filtration step to remove insoluble impurities, product will be lost. Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent this.[1]
-
Cooling Too Rapidly: Crash cooling can trap impurities and lead to the formation of fine, difficult-to-filter crystals, which can also contribute to yield loss during collection.
Solution Pathway:
-
Optimize Solvent Volume: In your next attempt, add the hot solvent portion-wise to the crude solid until it just dissolves. This ensures a saturated solution.[1]
-
Re-evaluate Your Solvent: Perform a small-scale solvent screen. Test solvents like ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexane to find one with a better solubility profile.[3]
-
Slow Cooling: Allow the flask to cool slowly and undisturbed to room temperature, then transfer it to an ice bath to maximize crystal formation before filtration.[2]
Question 2: During my recrystallization, the compound "oiled out" instead of forming crystals. Why did this happen and is the batch salvageable?
Answer: "Oiling out" occurs when the dissolved solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting oil often traps impurities, defeating the purpose of purification. This compound has a reported melting point of 78-79 °C, making this a potential issue with higher-boiling solvents.[4]
Corrective Actions:
-
Re-dissolve and Modify: Heat the solution until the oil fully redissolves. Add a small amount of a miscible co-solvent in which your compound is more soluble. This lowers the saturation point and can often promote proper crystal formation upon slow cooling. For example, if you are using a largely non-polar solvent, adding a small amount of ethyl acetate or acetone can help.
-
Lower the Temperature: Switch to a solvent with a lower boiling point.
-
Induce Crystallization: If the solution remains supersaturated upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous successful batch.
Question 3: My HPLC analysis shows a persistent peak corresponding to the starting material (e.g., 4-chloro-2-methylpyridine-N-oxide). My purification isn't removing it effectively. What should I do?
Answer: The presence of starting material indicates either an incomplete reaction or a purification method that lacks the necessary selectivity. The N-oxide precursor, being more polar than the target nitrile, presents a specific challenge.
-
For Column Chromatography: If you are using silica gel chromatography, the polarity difference between the N-oxide and the product should allow for separation. However, if they are co-eluting, your mobile phase is likely too polar. A synthesis of the target compound describes purification by silica gel chromatography, suggesting this is a viable method.[4]
-
For Recrystallization: The two compounds may have very similar solubility profiles in the chosen solvent, causing them to co-precipitate.
Recommended Solutions:
-
Adjust Chromatography Eluent: Decrease the polarity of your mobile phase. For example, if you are using a 10% ethyl acetate in hexane mixture, try reducing it to 4-5% ethyl acetate in petroleum ether, as described in a similar purification.[5] This will increase the retention of the polar N-oxide on the silica gel, allowing the desired product to elute first.
-
Acid Wash: As a chemical purification step, you can dissolve the crude product in a non-polar organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid (e.g., 1M HCl). The basic nitrogen on the pyridine ring of your product will likely be protonated and pull some product into the aqueous layer, but the N-oxide is significantly more basic and will be more effectively extracted. Neutralize the organic layer and re-isolate your product. Caution: This may lead to some product loss and should be tested on a small scale.
-
Switch Purification Method: If recrystallization fails, column chromatography is the more robust option for separating compounds with different polarities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound?
Based on common synthetic routes, impurities can arise from several sources:[6]
-
Unreacted Starting Materials: The most likely is 4-chloro-2-methylpyridine-N-oxide, the precursor in a common cyanation reaction.[4]
-
Reagent-Derived Impurities: If phosphorus-based chlorinating agents like POCl₃ are used in the synthesis, residual phosphorus by-products may be present.[7]
-
Side-Reaction Products: Incomplete cyanation or hydrolysis of the nitrile group back to a carboxamide or carboxylic acid can occur, especially if the reaction workup involves harsh pH conditions. Isomeric impurities may also form depending on the synthetic pathway.
Q2: Which purification method is generally most effective: recrystallization or column chromatography?
Both methods are viable, but the choice depends on the impurity profile and desired scale.
-
Recrystallization is often faster, more economical, and easier to scale up for removing minor impurities, provided a suitable solvent is found.[2] It is an excellent choice for a final polishing step.
-
Silica Gel Column Chromatography offers superior separating power for removing impurities with different polarities, such as starting materials or significant by-products.[5][8] It is often the best choice for purifying very crude material or when recrystallization fails to provide adequate purity.
Q3: How can I reliably assess the purity of my final product?
A combination of methods provides the most comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid for better peak shape) is a good starting point.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure of the desired compound and detect impurities with distinct proton signals.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurity peaks from HPLC.[4]
Q4: What are the optimal storage conditions for purified this compound?
The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[4][11] This minimizes potential degradation from atmospheric moisture and oxygen.
Q5: My final product is an off-white or slightly yellow solid, not pure white. Does this indicate significant impurity?
While a pure compound is often white, slight coloration does not always signify low purity. It can be caused by trace amounts of highly colored impurities that may be present in very low concentrations (<0.1%). If HPLC and NMR analyses show high purity (>99%), the color is likely not a concern for most applications. If a completely colorless material is required, you can try an additional purification step, such as treating a solution of the compound with a small amount of activated charcoal before the final filtration or recrystallization.[1]
Experimental Protocols & Data
Protocol 1: Purification by Recrystallization
This protocol provides a general workflow for purifying this compound via recrystallization.
1. Solvent Screening (Small Scale): a. Place ~50 mg of crude material into several small test tubes. b. Add a potential solvent (see Table 1) dropwise at room temperature until the material is covered. Observe solubility. An ideal solvent will show poor solubility.[3] c. Heat the tubes in a water or sand bath. The ideal solvent will fully dissolve the solid at or near its boiling point. d. Allow the clear solutions to cool to room temperature. The best solvent will show rapid and extensive crystal formation.
| Solvent/System | Rationale |
| Isopropanol (IPA) | Often provides a good balance of solubility at high temperatures and insolubility at low temperatures. |
| Ethanol (EtOH) | A common polar protic solvent effective for many nitrogen-containing heterocycles.[3] |
| Ethyl Acetate / Hexane | A binary system where the compound is dissolved in minimal hot ethyl acetate, and hexane is added as an anti-solvent to induce crystallization.[3] |
| Toluene | A higher-boiling aromatic solvent that can be effective if alcohols fail. |
| Table 1: Recommended Solvents for Recrystallization Screening |
2. Bulk Recrystallization Procedure: a. Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. b. Add the chosen solvent in small portions while heating and stirring until the solid is fully dissolved. Use the minimum volume necessary. c. Optional: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for 2-3 minutes. d. Optional: Perform a hot gravity filtration to remove the charcoal or any insoluble impurities. e. Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. f. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation. g. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small amount of ice-cold solvent. h. Dry the purified crystals under vacuum.
Protocol 2: HPLC Purity Analysis
This method provides a baseline for assessing the purity of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Vol. | 5 µL |
| Sample Prep. | ~1 mg/mL in Acetonitrile |
| Table 2: Example HPLC Method Parameters for Purity Assessment [10] |
Workflow Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- BLDpharm. (n.d.). 4-Chloro-6-((methylamino)methyl)picolinonitrile. Retrieved from BLDpharm website. [Link: https://www.bldpharm.com/products/1823902-93-7.html]
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester website. [Link: https://www.chem.rochester.edu/notvoodoo/pages/reagents.php?
- SIELC Technologies. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website. [Link: https://sielc.com/separation-of-2-amino-4-chloro-6-methylpyrimidine-on-newcrom-r1-hplc-column.html]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo website. [Link: https://www.mt.
- ChemicalBook. (2023). 4-CHLORO-6-METHYLNICOTINONITRILE. Retrieved from ChemicalBook website. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02490836.htm]
- BLDpharm. (n.d.). 4-Chloro-6-(hydroxymethyl)picolinonitrile. Retrieved from BLDpharm website. [Link: https://www.bldpharm.com/products/448907-47-9.html]
- BLDpharm. (n.d.). 4-Chloro-5-fluoro-6-methylpicolinonitrile. Retrieved from BLDpharm website. [Link: https://www.bldpharm.com/products/2090064-35-8.html]
- Amerigo Scientific. (n.d.). This compound. Retrieved from Amerigo Scientific website. [Link: https://www.amerigoscientific.com/4-chloro-6-methylpicolinonitrile-104711-65-1-4198889.html]
- Biofount. (n.d.). 4-氯-6-甲基吡啶腈. Retrieved from Biofount website. [Link: http://www.biofount.com/cas/104711-65-1.html]
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 0-0. [Link: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2020/part-7/ark-2020-0259jop/2020-0259JOP%20as%20published%20(1).pdf]
- ChemicalBook. (2023). 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis. Retrieved from ChemicalBook website. [Link: https://www.chemicalbook.
- ChemicalBook. (2023). 4-Chloro-2-cyano-6-methylpyrimidine. Retrieved from ChemicalBook website. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72490835.htm]
- BenchChem. (2025). A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment. Retrieved from BenchChem website. [Link: https://www.benchchem.com/pdf/A-Comparative-Guide-to-Analytical-HPLC-Methods-for-4-Chloro-6,7-dimethoxyquinoline-Purity-Assessment.pdf]
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Oriental Journal of Chemistry, 25(14). [Link: https://www.orientjchem.org/vol29no1/a-comparative-guide-to-analytical-hplc-methods-for-4-chloro-67-dimethoxyquinoline-purity-assessment/]
- Zmitek, J. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica, 47(1), 63-68. [Link: https://www.researchgate.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). Molecules. [Link: https://www.mdpi.com/1420-3049/5/1/29/pdf]
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Retrieved from Google Patents website. [Link: https://patents.google.
- Google Patents. (n.d.). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Retrieved from Google Patents website. [Link: https://patents.google.
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2012). ARKIVOC, 2012(vi), 384-397. [Link: https://www.researchgate.net/publication/271520623_Nucleophilic_substitution_and_ring_transformation_reactions_with_4-chloro-6-ethyl-3-nitropyrano32-cquinoline-256H-dione]
- PubMed. (n.d.). Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. Retrieved from PubMed website. [Link: https://pubmed.ncbi.nlm.nih.gov/8044729/]
- BenchChem. (2025). Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization. Retrieved from BenchChem website. [Link: https://www.benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. 4-Chloro-2-cyano-6-methylpyrimidine | 104711-65-1 [chemicalbook.com]
- 5. 4-CHLORO-6-METHYLNICOTINONITRILE | 38875-76-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 9. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1823902-93-7|4-Chloro-6-((methylamino)methyl)picolinonitrile|BLD Pharm [bldpharm.com]
removing residual palladium catalyst from 4-Chloro-6-methylpicolinonitrile reactions
Technical Support Center: Palladium Catalyst Removal
Topic: Strategies for the Removal of Residual Palladium Catalyst from 4-Chloro-6-methylpicolinonitrile Reactions
Welcome to the Technical Support Center for post-reaction purification. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of removing residual palladium from reactions involving this compound and structurally related nitrogen-containing heterocyclic compounds. Given the frequent use of palladium-catalyzed cross-coupling reactions in the synthesis of active pharmaceutical ingredients (APIs), ensuring the final product is free from toxic metal residues is a critical step governed by stringent regulatory standards.[1][2]
The nitrogen atom in the picolinonitrile scaffold can act as a ligand, forming stable complexes with palladium. This chelation effect often complicates removal, leading to higher than acceptable residual metal levels in the final product.[3] This guide provides a framework for troubleshooting common issues, selecting an appropriate purification strategy, and executing detailed protocols to meet regulatory requirements.
Troubleshooting Guide: Common Palladium Removal Issues
This section addresses specific challenges you may encounter during the palladium removal process.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High palladium levels (>10 ppm) persist after standard workup and single crystallization. | 1. Strong Chelation: The pyridine nitrogen of the picolinonitrile is coordinating strongly with soluble palladium species.[3] 2. Colloidal Palladium: The formation of fine, suspended palladium(0) colloids that are difficult to remove by simple filtration.[4] 3. Incorrect Solvent Choice: The crystallization solvent system may not effectively differentiate between the product and the palladium complex, leading to co-crystallization. | 1. Employ a Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium (e.g., thiol, triamine, or trimercaptotriazine functionalized silica) post-workup.[5][6] 2. Oxidative Workup: Treat the reaction mixture with a mild oxidant (e.g., H₂O₂, air) to convert Pd(0) to more soluble Pd(II) species, which can be more easily removed by aqueous extraction or scavengers. Use caution as this may affect the stability of your product. 3. Optimize Crystallization: Screen different anti-solvents or consider adding a competing ligand (e.g., N-acetylcysteine) to the mother liquor to keep palladium species soluble. |
| Significant loss of this compound product during purification. | 1. Non-specific Adsorption: The product is adsorbing to the purification medium, a common issue with activated carbon or even some silica-based scavengers.[3][7] 2. Product Precipitation: The product may be precipitating along with the scavenger or palladium complexes during treatment. | 1. Screen Scavengers: Test different scavengers to find one with high selectivity for palladium but low affinity for your product. Thiol-based scavengers are often a good starting point.[5] 2. Minimize Adsorbent: Use the minimum effective amount of scavenger. Perform a loading study to determine the optimal ratio. 3. Solvent Selection: Ensure your product is highly soluble in the solvent used during the scavenging step to minimize physical trapping and non-specific binding. |
| Inconsistent palladium removal from batch to batch. | 1. Variable Palladium Speciation: The final oxidation state (Pd(0), Pd(II)) and coordination sphere of the palladium residue may differ between runs depending on reaction completion and workup conditions.[3] 2. Inconsistent Workup: Minor variations in quench or extraction procedures can alter the nature of the palladium species. | 1. Standardize Workup: Implement a strict, standardized workup protocol before the primary purification step. 2. Pre-treatment Step: Consider a mild chemical treatment (e.g., addition of a reducing or oxidizing agent) to convert all residual palladium into a single, consistent form before scavenging or crystallization. 3. Use a Broad-Spectrum Scavenger: Employ a scavenger known to be effective against multiple palladium species.[8] |
| Palladium levels are acceptable, but the product fails other purity specifications. | 1. Scavenger Leaching: The scavenger itself may be degrading or leaching impurities into the product stream. 2. Side Reactions: The conditions used for palladium removal (e.g., oxidative treatment, prolonged heating with scavenger) may be degrading the target molecule. | 1. Pre-wash Scavenger: Wash the scavenger with the process solvent before introducing it to the product stream. 2. Test Scavenger Stability: Confirm the stability of the chosen scavenger under your specific process conditions (solvent, temperature). 3. Mild Conditions: Optimize the scavenging process to use the mildest possible conditions (e.g., room temperature, shortest effective time). |
Visual Workflow: Selecting a Palladium Removal Strategy
The following diagram outlines a decision-making process for selecting an appropriate palladium removal strategy based on the state of the reaction mixture and the desired scale of operation.
Caption: Decision tree for selecting a suitable palladium purification method.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for residual palladium in an Active Pharmaceutical Ingredient (API)?
A1: Regulatory limits for elemental impurities are defined by the International Council for Harmonisation (ICH) Q3D guideline.[1] Palladium is classified as a Class 2B element. The Permitted Daily Exposure (PDE) for oral administration is 100 µ g/day .[9] For a typical maximum daily drug dose of 10 grams, this translates to a concentration limit of 10 ppm (µg/g).[10][11] For parenteral drugs, the PDE is 10 µ g/day , which corresponds to a 1 ppm limit.[11]
Q2: Why is removing palladium from nitrogen-containing heterocycles like this compound particularly difficult?
A2: The difficulty arises from the Lewis basicity of the nitrogen atom in the pyridine ring. This nitrogen can act as a ligand, coordinating to the palladium center to form a stable, soluble complex. This complex can be difficult to separate from the product through standard methods like crystallization or simple filtration.[3]
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are materials that selectively bind to palladium, removing it from solution. They are typically solid-supported materials (e.g., silica gel or polymer resins) functionalized with groups that have a high affinity for palladium, such as thiols, amines, or isocyanides.[5][6][12] The process involves stirring the crude product solution with the scavenger, allowing the palladium to be captured (chemisorption). The solid scavenger-palladium complex is then easily removed by filtration.[3]
Caption: Palladium capture by a solid-supported thiol scavenger.
Q4: Can I just use activated carbon? What are the disadvantages?
A4: Activated carbon can be an effective and inexpensive option for palladium removal. However, its primary disadvantage is a lack of selectivity.[7] It often adsorbs the desired product along with the palladium, leading to significant yield loss.[3] This is particularly problematic for planar, aromatic molecules like this compound. It is generally considered a less refined method compared to modern, selective scavengers.[7]
Q5: What analytical methods are used to accurately quantify residual palladium?
A5: The industry-standard methods for quantifying trace metals in APIs are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[13] These techniques offer high sensitivity and accuracy, with detection limits well below the required 10 ppm level.[1] Other methods like high-energy polarized-beam energy dispersive X-ray fluorescence (EDXRF) and catalysis-based fluorometric assays have also been developed for rapid, in-process monitoring.[1][13][14][15]
Experimental Protocols
Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Gel
This protocol describes a general procedure for removing residual palladium from a solution of this compound using a commercially available thiol-functionalized silica scavenger.
-
Rationale: Thiol groups are soft Lewis bases and have a very high affinity for soft Lewis acids like palladium, forming strong covalent bonds. The solid silica support allows for easy removal of the scavenger-palladium complex by simple filtration.[5][6]
-
Methodology:
-
Dissolution: After the initial aqueous workup, dissolve the crude this compound product in a suitable organic solvent in which it is highly soluble (e.g., Toluene, Ethyl Acetate, Dichloromethane). Aim for a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A typical starting point is to use 10-20 weight equivalents of scavenger relative to the initial mass of palladium catalyst used in the reaction.
-
Stirring: Stir the suspension at room temperature for 2-4 hours. For particularly stubborn cases, the temperature can be increased to 40-50°C, and the time extended to 12-16 hours. Monitor the reaction for any product degradation if heating.
-
Filtration: Filter the mixture through a pad of Celite® or a fritted funnel to remove the silica scavenger.
-
Rinsing: Wash the filter cake thoroughly with the same solvent used in step 1 to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.
-
Analysis: Submit a sample of the purified product for palladium analysis by ICP-MS to confirm that the residual level is below the target threshold (<10 ppm).
-
Protocol 2: Optimized Crystallization for Palladium Removal
This protocol outlines a strategy to enhance palladium removal during the final crystallization step.
-
Rationale: Crystallization purifies the product by excluding impurities from the crystal lattice. By carefully selecting solvents, you can maximize the solubility of palladium complexes in the mother liquor while minimizing the solubility of the desired product.
-
Methodology:
-
Solvent Screening: Perform a small-scale solvent screen to identify a system where the this compound has high solubility at an elevated temperature and low solubility at room temperature or below. Common choices include isopropanol, ethanol/water, or toluene/heptane mixtures.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at an elevated temperature (e.g., 60-70°C).
-
Cooling (Controlled): Slowly cool the solution to allow for the formation of well-defined crystals. A slow cooling profile (e.g., 10-20°C per hour) is generally more effective at excluding impurities than rapid crashing out of the solution.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the isolated crystals with a small amount of cold solvent to remove any residual mother liquor containing the palladium impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Submit a sample of the dried product for palladium analysis by ICP-MS. If levels are still high, a second recrystallization may be necessary.
-
References
- How can i remove palladium Pd catalyst easily? - ResearchGate. (2015).
- Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed. [Link]
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). American Pharmaceutical Review. [Link]
- How to remove palladium catalyst from reaction mixture? (2017).
- Bu, X., et al. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development. [Link]
- 〈232〉 ELEMENTAL IMPURITIES—LIMITS. (n.d.). US Pharmacopeia (USP). [Link]
- Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry Books. [Link]
- Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
- Shiri, M., et al. (2016). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
- Gilday, T., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
- Your trick to remove residual palladium. (2023). Reddit. [Link]
- Welch, C. J., et al. (2005). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Organic Process Research & Development. [Link]
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007).
- Pd and other metals in pharmaceutical chemistry. (2023). Reddit. [Link]
- ICH Q3D Elemental Impurities. (n.d.).
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
- Standards for Elemental Impurities in Pharmaceuticals. (n.d.). Reagecon Knowledge. [Link]
- How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
Sources
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. knowledge.reagecon.com [knowledge.reagecon.com]
- 10. usp.org [usp.org]
- 11. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
- 15. books.rsc.org [books.rsc.org]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-Chloro-6-methylpicolinonitrile
Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) issues involving 4-Chloro-6-methylpicolinonitrile. This resource is designed for drug development professionals, researchers, and scientists who encounter chromatographic challenges with this and similar basic compounds. Here, we move beyond simple checklists to provide a deeper, mechanism-based understanding of why peak tailing occurs and how to systematically eliminate it.
Part 1: Fundamental Understanding - The "Why" Behind the Tailing Peak
Before we can fix a problem, we must understand its root cause. Peak tailing, a deviation from the ideal symmetrical Gaussian shape, is a common frustration, especially with basic analytes like this compound.
FAQ 1: What is peak tailing and how is it measured?
Peak tailing refers to an asymmetrical peak where the latter half is broader than the front half. It indicates a non-ideal interaction between the analyte and the stationary phase or other components of the HPLC system. We quantify this using the Asymmetry Factor (As) or Tailing Factor (Tf). A perfectly symmetrical peak has an As value of 1.0. Values greater than 1.2 are generally considered problematic and require investigation.
FAQ 2: Why is this compound prone to peak tailing?
The structure of this compound contains a pyridine ring, which is basic in nature. This basicity is the primary driver of peak tailing in reversed-phase HPLC. The issue stems from a secondary retention mechanism involving exposed silanol groups (Si-OH) on the surface of traditional silica-based stationary phases (e.g., C18).[1]
-
The Core Interaction: At typical mobile phase pH values (between 3 and 7), some residual silanol groups on the silica surface are ionized (Si-O⁻), carrying a negative charge. Your basic analyte, this compound, can become protonated (positively charged). This leads to a strong, undesirable ionic interaction that retards a portion of the analyte molecules, causing them to elute later than the main band, resulting in a tailed peak.[2][3]
-
Metal Contamination: Trace metal impurities (like iron or aluminum) within the silica matrix can increase the acidity of adjacent silanol groups, creating highly active sites that strongly interact with basic compounds.[1] Modern, high-purity "Type B" silica columns have significantly lower metal content to minimize this issue.[1][4]
Below is a diagram illustrating this problematic interaction and the mechanisms of correction.
Caption: Mechanism of silanol-induced peak tailing and corrective strategies.
Part 2: Systematic Troubleshooting Guide
Follow this logical workflow to diagnose and resolve peak tailing. Avoid making multiple changes at once; a methodical approach is key to identifying the true cause.
Sources
Technical Support Center: Scale-Up of 4-Chloro-6-methylpicolinonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-6-methylpicolinonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot and production scales. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and practical field experience.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level strategic questions you might have before embarking on or scaling up the synthesis.
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most frequently employed and industrially viable route starts from 2-Amino-6-methylpyridine. This pathway involves a two-step sequence:
-
Diazotization: The primary amine of 2-Amino-6-methylpyridine is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl).[1]
-
Sandmeyer Reaction: The resulting diazonium salt is then reacted with a copper(I) cyanide source to introduce the nitrile group and with a chloride source (often from the acid used in diazotization and a copper(I) chloride catalyst) to replace the diazo group with a chlorine atom.[2]
This route is generally favored for its cost-effective and readily available starting materials.[3][4]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety hazard is the thermally unstable diazonium salt intermediate.[5][6]
-
Thermal Instability: Aryl diazonium salts are known for their potential to decompose exothermically, and in some cases, explosively, especially when isolated or at elevated temperatures (typically above 5°C).[6][7] The decomposition liberates a large volume of nitrogen gas, which can lead to a rapid pressure increase in a sealed reactor.
-
Exothermic Reactions: The diazotization reaction itself is exothermic.[6] Without precise temperature control, localized heating can accelerate the decomposition of the diazonium salt.
-
Reagent Toxicity: The starting material, 2-Amino-6-methylpyridine, is toxic if swallowed and fatal in contact with skin.[3][4] Copper cyanide is also highly toxic. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.
A thorough process safety evaluation, including Differential Scanning Calorimetry (DSC) on the diazonium intermediate, is crucial before any scale-up.[5]
Q3: What are the critical process parameters (CPPs) that I need to control tightly during scale-up?
A3: Based on the reaction mechanism and safety profile, the following CPPs are critical:
| Parameter | Stage | Reason for Control | Typical Range |
| Temperature | Diazotization | To prevent decomposition of the unstable diazonium salt and minimize side reactions.[6] | -5°C to 5°C |
| Reagent Addition Rate | Diazotization | To manage the exotherm and prevent localized buildup of nitrous acid or unreacted amine. | Slow, controlled addition |
| Stirring/Agitation | Both | To ensure uniform temperature distribution, efficient mass transfer, and prevent localized "hot spots." | Sufficient to maintain a homogenous suspension |
| pH / Acid Concentration | Diazotization | To ensure complete formation of nitrous acid from sodium nitrite and maintain the stability of the diazonium salt. | Strong acid conditions (e.g., >2 eq. HCl) |
Section 2: Troubleshooting Guide: The Diazotization Step
This section provides a detailed, step-by-step protocol for the diazotization of 2-Amino-6-methylpyridine and addresses common issues.
Experimental Protocol: Diazotization of 2-Amino-6-methylpyridine
-
Charge the reactor with 2-Amino-6-methylpyridine and an excess of aqueous hydrochloric acid (e.g., 3-4 molar equivalents).
-
Cool the stirred suspension to a jacket temperature of -5°C to 0°C. Ensure the internal temperature is stable.
-
Prepare a solution of sodium nitrite (NaNO₂) in water (typically 1.05-1.1 molar equivalents).
-
Add the sodium nitrite solution dropwise to the reactor, maintaining the internal temperature below 5°C. The addition rate is critical to control the exotherm.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 30-60 minutes to ensure complete conversion.
-
In-Process Control (IPC): Test for the absence of starting amine (TLC/HPLC) and the presence of excess nitrous acid using starch-iodide paper (should turn blue).[6]
Troubleshooting Common Diazotization Issues
Q: My reaction mixture is turning dark brown/black, and I'm seeing excessive gas evolution. What's happening?
A: This is a classic sign of diazonium salt decomposition.
-
Causality: The temperature has likely exceeded the stability threshold of the diazonium salt (above 5-10°C).[6] This can be due to inadequate cooling, too rapid addition of the sodium nitrite, or poor agitation leading to localized hot spots. The decomposition releases N₂ gas and forms phenolic impurities, which are often colored.
-
Solution:
-
Immediately stop the addition of sodium nitrite.
-
Ensure the reactor's cooling system is functioning at maximum capacity.
-
Increase agitation to improve heat transfer.
-
Once the temperature is back under control, resume the addition at a significantly slower rate. For future runs, verify the cooling capacity of your reactor and slow down the nitrite addition.
-
Q: The starch-iodide test remains negative even after adding all the sodium nitrite. Why?
A: A negative starch-iodide test indicates no excess nitrous acid, which implies an incomplete reaction or a stoichiometric issue.
-
Causality:
-
Amine Impurity: The starting 2-Amino-6-methylpyridine may have a lower purity than assumed, meaning you have less amine than calculated.
-
Acid Concentration: Insufficient acid can lead to incomplete formation of the active nitrosating agent, N₂O₃.
-
Solution:
-
Add a small, incremental amount (e.g., 2-5 mol%) of the sodium nitrite solution and re-test.
-
For future batches, ensure you have an accurate assay for your starting amine and verify the purity of the sodium nitrite.
-
Confirm that at least 2 equivalents of strong acid are used per equivalent of amine.[1]
-
Section 3: Troubleshooting Guide: The Sandmeyer Cyanation Step
This section details the conversion of the diazonium salt to the final product and how to overcome common hurdles.
Experimental Protocol: Sandmeyer Reaction
-
In a separate reactor, prepare a solution of copper(I) chloride and copper(I) cyanide in an appropriate solvent (often the acidic aqueous solution is added to a solution of the copper salts).
-
Cool this catalyst solution to the desired reaction temperature (this can vary, but is often kept low initially).
-
Slowly transfer the cold diazonium salt solution from the first reactor into the copper cyanide solution. Crucially, this is an "inverse addition" to maintain a catalytic amount of the diazonium salt in the presence of the copper reagent.
-
Maintain the temperature during the addition. Significant gas (N₂) evolution will occur. Ensure the reactor is properly vented.[6]
-
After the addition is complete, the reaction may be slowly warmed to room temperature or slightly above (e.g., 40-50°C) to drive the reaction to completion.
-
IPC: Monitor the reaction by HPLC to confirm the disappearance of the intermediate and the formation of this compound.
Troubleshooting Common Sandmeyer Reaction Issues
Q: The yield of my target product is low, and I'm isolating a significant amount of 6-methylpicolin-2(1H)-one (hydroxy-de-amination byproduct). What went wrong?
A: The formation of the hydroxy byproduct indicates that the diazonium salt is reacting with water faster than it is reacting with the cyanide/chloride nucleophiles.
-
Causality:
-
Inactive Catalyst: The copper(I) catalyst may have been oxidized to copper(II), which is inactive in the classical Sandmeyer mechanism. This can happen if the reagents are old or exposed to air.
-
Insufficient Catalyst: The amount of copper catalyst may be too low for the reaction scale and rate of addition.
-
Temperature Too High: Adding the diazonium salt at an elevated temperature will favor the competing hydrolysis reaction.
-
-
Solution:
-
Use fresh, high-purity copper(I) salts.
-
Ensure the catalyst solution is prepared under an inert atmosphere (e.g., nitrogen) if possible.
-
Increase the catalyst loading (e.g., from 0.1 eq to 0.2 eq).
-
Maintain a low temperature during the addition of the diazonium salt.
-
Q: My final product is contaminated with a significant amount of a dimer or other azo-coupling byproducts. How can I prevent this?
A: Azo-coupling occurs when the unreacted diazonium salt (an electrophile) attacks an electron-rich aromatic species.
-
Causality: This is often caused by a high concentration of the diazonium salt relative to the copper catalyst. A "normal" addition (adding the copper solution to the diazonium salt) is a common cause of this issue on scale-up.
-
Solution:
-
Inverse Addition: Always add the diazonium salt solution to the copper catalyst solution. This keeps the instantaneous concentration of the diazonium salt low and surrounded by the catalyst, favoring the desired Sandmeyer pathway.
-
Good Agitation: Ensure efficient mixing at the point of addition to quickly disperse the diazonium salt.
-
Process Flow and Troubleshooting Logic
The following diagram illustrates the overall workflow and key troubleshooting decision points.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- Loba Chemie. (2016). 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS.
- Panasik, L. M., & Cox, J. C. (1970). New Diazo Process. DTIC.
- Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- ChemSafetyPro. (2015). Reactive Chemical Hazards of Diazonium Salts.
- Nielsen, M. A., & Pittelkow, M. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 976-978.
- ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts.
- Kumar, V., & Sharma, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(10), 1215-1233. [Link]
Sources
- 1. Diazotisation [organic-chemistry.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. researchgate.net [researchgate.net]
stability of 4-Chloro-6-methylpicolinonitrile under acidic and basic conditions
Document ID: TSC-CMPN-STAB-001
Welcome to the technical support center for 4-Chloro-6-methylpicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the stability of this compound under common experimental conditions. We will address potential challenges in a direct question-and-answer format, offering both theoretical understanding and actionable troubleshooting steps.
Frequently Asked Questions (FAQs): Stability & Degradation Pathways
This section addresses the fundamental chemical principles governing the stability of this compound.
Q1: What are the primary stability concerns for this compound in acidic or basic aqueous solutions?
A1: The molecule has two primary reactive sites susceptible to degradation in aqueous acidic or basic media: the nitrile group (-C≡N) and the chloro-substituent (-Cl) on the pyridine ring. The principal degradation pathway is the hydrolysis of the nitrile group.[1][2] Under certain conditions, nucleophilic substitution of the chlorine atom can also occur. The rate and products of degradation are highly dependent on pH, temperature, and reaction time.
Q2: What is the expected degradation pathway under acidic conditions?
A2: Under acidic conditions, the degradation proceeds via acid-catalyzed hydrolysis of the nitrile group.[1][2] The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile, such as water, can then attack this carbon. This process typically occurs in two stages:
-
Initial Hydrolysis: The nitrile is converted to an amide intermediate: 4-Chloro-6-methylpicolinamide .
-
Complete Hydrolysis: Under more forcing conditions (e.g., elevated temperature or prolonged exposure), the amide intermediate is further hydrolyzed to the corresponding carboxylic acid, 4-Chloro-6-methylpicolinic acid , and an ammonium ion.[1]
While nucleophilic substitution of the 4-chloro group is possible, it is generally less favored than nitrile hydrolysis under typical acidic conditions.
Q3: What is the expected degradation pathway under basic conditions?
A3: In a basic medium, the degradation is initiated by the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon.[1] Similar to the acidic route, this proceeds in stages:
-
Initial Hydrolysis: The nitrile is converted to the 4-Chloro-6-methylpicolinamide intermediate. This reaction can often be stopped at the amide stage under mild basic conditions.[1]
-
Complete Hydrolysis: Under more vigorous conditions (e.g., higher temperature, higher concentration of base), the amide is hydrolyzed to the corresponding carboxylate salt, 4-Chloro-6-methylpicolinate . An acidic workup would then be required to protonate it to the carboxylic acid.
-
Potential Side Reaction: The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution by the hydroxide ion, which would yield 4-Hydroxy-6-methylpicolinonitrile . The likelihood of this reaction increases with temperature and base concentration.
Q4: My analytical results show multiple unexpected peaks after an experiment. What could they be?
A4: Unforeseen peaks in your chromatogram (e.g., HPLC) or spectrum often correspond to the degradation products mentioned above. It is crucial to consider all possibilities.
| Potential Degradant | Molecular Formula | Molecular Weight ( g/mol ) | Likely Conditions |
| 4-Chloro-6-methylpicolinamide | C₇H₇ClN₂O | 170.60 | Mild Acidic or Basic Hydrolysis |
| 4-Chloro-6-methylpicolinic acid | C₇H₆ClNO₂ | 171.58 | Strong Acidic or Basic Hydrolysis |
| 4-Hydroxy-6-methylpicolinonitrile | C₇H₆N₂O | 134.14 | Strong Basic Conditions, High Temp |
Molecular weights are approximate and can be used to guide mass spectrometry analysis.
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To maintain the integrity of the compound, consider the following preventative measures:
-
Temperature Control: Perform reactions at the lowest feasible temperature.
-
Time Management: Minimize the exposure time to acidic or basic aqueous conditions. Prepare solutions fresh and use them promptly.
-
pH Control: Use the mildest acidic or basic conditions required for your protocol. Buffer your system if the reaction allows.
-
Solvent Choice: If permissible for your chemistry, consider using aprotic solvents to eliminate water, the key reagent for hydrolysis.
-
Storage: Store stock solutions of the compound in a dry, aprotic solvent and keep them refrigerated or frozen in tightly sealed containers.
Troubleshooting Guides & Experimental Protocols
This section provides practical, step-by-step guidance for identifying and mitigating stability issues.
Troubleshooting Workflow for Unexpected Experimental Results
If you are experiencing low yields, inconsistent results, or the appearance of impurities, follow this diagnostic workflow.
Caption: Troubleshooting workflow for stability issues.
Protocol: Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a drug substance.[3][4] This protocol provides a standardized framework to intentionally degrade the compound and identify potential degradation products.
Objective: To assess the stability of this compound under hydrolytic stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Trifluoroacetic Acid (TFA) for mobile phase
-
HPLC system with UV or MS detector
-
pH meter, volumetric flasks, pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[5]
-
Sample Preparation: Label five sets of vials. To each vial, add a specified volume of the stock solution and the stressor according to the table below. Dilute to a final concentration of ~0.1 mg/mL.
| Condition | Stressor | Temperature | Time Points (hours) | Quenching Agent |
| Control | 50:50 Solvent/Water | Room Temp | 0, 2, 8, 24 | N/A |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 0, 2, 8, 24 | 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 0, 2, 8, 24 | 0.1 M HCl |
-
Stress Application: Place the vials under the specified temperature conditions.[5]
-
Time Point Sampling: At each designated time point (e.g., 0, 2, 8, and 24 hours), remove an aliquot from each vial.
-
Quenching: Immediately neutralize the acid and base samples by adding an equimolar amount of the quenching agent to stop the degradation reaction.[5]
-
Analysis: Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC. A typical starting method could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes.
-
Detection: UV at 254 nm or Mass Spectrometry.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks. A degradation of 5-20% is generally considered suitable for identifying degradants.[4] Use mass spectrometry to help identify the molecular weights of any new impurity peaks.
Visualizing Degradation Pathways
The following diagrams illustrate the likely chemical transformations of this compound under stress conditions.
Proposed Degradation Pathway under Acidic Conditions
Caption: Acid-catalyzed hydrolysis of the nitrile group.
Proposed Degradation Pathways under Basic Conditions
Caption: Potential degradation pathways in basic media.
References
- Forced Degradation Studies. (2016). MedCrave online. [Link]
- Degradation Behaviors and Mechanism of Nitrile Butadiene Rubber Caused by Insulating Medium C5F10O.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- 4-Chloro-6-methylpyridin-2-amine. PubChem. [Link]
- Pathways of microbial nitrile degradation.
- Cas 875-35-4, 2,6-Dichloro-4-methylnicotinonitrile. lookchem. [Link]
- 4-Chloro-N-methylpicolinamide. PubChem. [Link]
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. [Link]
- CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. [Link]
- Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. Scirp.org. [Link]
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
- US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids.
- Hydrolysis of Nitriles. (2021). YouTube. [Link]
- The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile.
- This compound. Amerigo Scientific. [Link]
- Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry.
- 2-Chloro-6-methylpyridine-4-carboxylic acid. PubChem. [Link]
Sources
effect of temperature on the stability of 4-Chloro-6-methylpicolinonitrile
Welcome to the technical support resource for 4-Chloro-6-methylpicolinonitrile (CAS No. 30160-38-0). This guide is designed for researchers, chemists, and drug development professionals to address common questions and challenges related to the handling, storage, and thermal stability of this intermediate. Given the limited published data on this specific molecule's degradation profile, this document provides both established best practices and a framework for conducting your own stability assessments.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and observations you may encounter during your work.
Question 1: What are the ideal long-term storage conditions for this compound?
Answer: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is typically between 2°C and 8°C. It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to prevent moisture and oxygen from initiating degradation pathways. The container should be tightly sealed and made of an inert material like amber glass.
Troubleshooting Tip: If you do not have access to refrigerated storage, store the compound in a desiccator at ambient temperature, away from direct sunlight and sources of heat. However, for periods longer than a few weeks, refrigeration is strongly advised to minimize the risk of slow degradation.
Question 2: My material has developed a yellow or brownish tint over time. What does this indicate and is it still usable?
Answer: A color change from its typical white or off-white appearance to yellow or brown is a common indicator of degradation. This is often caused by slow polymerization or the formation of conjugated impurities resulting from minor decomposition, potentially accelerated by exposure to light, air, or elevated temperatures.
Whether the material is still usable depends on the purity requirements of your specific application.
-
First Step: Re-analyze the material using a suitable analytical method like HPLC-UV or GC-MS to quantify the purity. Compare the results against the initial certificate of analysis.
-
Usability: If the purity remains within your acceptable experimental limits (e.g., >98%), it may still be usable. However, be aware that the unknown impurities could potentially interfere with your reaction or lead to unexpected side products. For sensitive applications, using a fresh or purified lot is recommended.
Question 3: I'm seeing a new, unexpected peak in my HPLC/GC analysis after heating my reaction mixture. What could it be?
Answer: The appearance of new peaks upon heating suggests thermal degradation of this compound. Based on its structure, two primary degradation pathways are most likely:
-
Hydrolysis of the Nitrile Group: If water is present in your solvent or reagents, the nitrile group (-CN) can hydrolyze to form 4-chloro-6-methylpicolinamide, and subsequently, 4-chloro-6-methylpicolinic acid. This is often accelerated by acidic or basic conditions.
-
Nucleophilic Substitution of the Chloro Group: The chlorine atom on the pyridine ring is susceptible to substitution by nucleophiles. Common nucleophiles include water (forming a hydroxypyridine), alcohols (forming alkoxy-pyridines), or amines.
To identify the impurity, Mass Spectrometry (MS) coupled with your chromatography is the most effective tool. The molecular weight of the impurity will provide strong evidence for its structure.
Part 2: Experimental Protocols for Stability Assessment
If the stability of this compound is critical for your process, you may need to conduct a formal stability study. Below are protocols to guide this investigation.
Protocol 1: Forced Degradation (Stress Testing) Workflow
This experiment intentionally degrades the sample under various conditions to rapidly identify potential degradation products and pathways.
Objective: To understand the degradation profile under thermal, hydrolytic, and oxidative stress.
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal Stress (Solution): Keep a sealed vial of the stock solution.
-
Thermal Stress (Solid): Place a small amount (e.g., 10 mg) of the solid compound in an open vial.
-
Control: Keep a sealed vial of the stock solution at 4°C, protected from light.
-
-
Incubation: Place all samples (except the control) in an oven or water bath set to a moderately elevated temperature (e.g., 60°C or 80°C).
-
Time-Point Analysis: Withdraw aliquots from each liquid sample at set time points (e.g., 2, 8, 24, 48 hours). For the solid sample, dissolve a small amount at each time point for analysis. Quench the acid/base samples with an equal amount of base/acid before analysis.
-
Analysis: Analyze all samples and the control by HPLC-UV/MS or GC-MS. Compare the chromatograms to identify new peaks and the reduction in the parent peak area.
Workflow Diagram:
Caption: Workflow for forced degradation studies.
Protocol 2: Determining Onset of Thermal Decomposition using DSC
Differential Scanning Calorimetry (DSC) is a powerful technique to determine the temperature at which the compound begins to exothermically decompose.
Objective: To identify the decomposition temperature (T_d).
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate: Hold at 30°C for 2 minutes.
-
Ramp: Heat the sample at a constant rate, typically 10°C/min, up to a temperature beyond its melting point (e.g., 300°C or 350°C). Use a nitrogen purge to maintain an inert atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram. The melting point will appear as a sharp endothermic peak. A sharp, exothermic peak following the melt indicates thermal decomposition. The onset temperature of this exotherm is a critical indicator of thermal instability.
Part 3: Data Summary & Visualization
Table 1: Summary of Physicochemical & Stability Data
| Parameter | Value | Source / Comment |
| IUPAC Name | 4-Chloro-6-methylpyridine-2-carbonitrile | --- |
| CAS Number | 30160-38-0 | --- |
| Molecular Formula | C₇H₅ClN₂ | --- |
| Molecular Weight | 152.58 g/mol | --- |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 93 - 97 °C | |
| Recommended Storage | 2 - 8 °C, under inert atmosphere | |
| Likely Degradants | 4-chloro-6-methylpicolinamide; 4-hydroxy-6-methylpicolinonitrile | Based on chemical principles |
Hypothetical Degradation Pathways Diagram
This diagram illustrates the most probable degradation products formed from hydrolysis or nucleophilic attack.
Caption: Potential degradation pathways of the target molecule.
Troubleshooting Decision Tree
If you observe an issue, follow this logical guide to diagnose the problem.
Caption: Decision tree for troubleshooting experimental issues.
References
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Purity Assessment of 4-Chloro-6-methylpicolinonitrile
Abstract
The determination of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 4-Chloro-6-methylpicolinonitrile, a key building block in modern synthesis. We will explore the causality behind the method development choices, present a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, and objectively compare the validated HPLC method with alternative analytical techniques, namely Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC). All protocols and data are presented to serve as a practical guide for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Purity Analysis
This compound is a heterocyclic compound whose structural motif is integral to various pharmacologically active molecules. The purity of this intermediate directly impacts the impurity profile of the final API. The presence of unwanted organic or inorganic materials can alter the efficacy, stability, and safety of the drug product. Therefore, a robust, validated analytical method is not merely a regulatory requirement but a critical component of quality control and process chemistry.
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for purity determination due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds[1]. This guide establishes a reliable reversed-phase HPLC (RP-HPLC) method and validates its performance characteristics to ensure it is "suitable for its intended purpose"[2].
HPLC Method Development: A Rationale-Driven Approach
The development of a successful HPLC method is predicated on the physicochemical properties of the analyte. For this compound (Structure shown below), key considerations include its aromatic nature, the presence of a polar nitrile group, and a non-polar chloro- and methyl-substituents, suggesting moderate hydrophobicity.
Structure of this compound:
(Simplified 2D representation)
-
Column Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and serves as the logical starting point. Its non-polar stationary phase provides effective retention for moderately non-polar compounds like our target analyte through hydrophobic interactions.
-
Mobile Phase Selection: A mixture of water (or buffer) and an organic solvent like acetonitrile or methanol is standard for RP-HPLC. Acetonitrile is often preferred due to its lower viscosity and superior UV transparency[3]. A gradient elution (varying the mobile phase composition over time) is chosen over an isocratic (constant composition) method. This is a strategic choice to ensure that impurities with a wide range of polarities can be eluted and resolved from the main peak and each other within a reasonable timeframe. A small amount of acid, like trifluoroacetic acid (TFA) or formic acid, is added to the mobile phase to control the ionization of silanol groups on the silica support, thereby improving peak shape and reproducibility[4].
-
Detection: The picolinonitrile core contains a conjugated π-electron system, making it an excellent chromophore for UV-Vis detection[5]. Based on the aromatic pyridine ring, a detection wavelength in the range of 220-270 nm is expected to provide high sensitivity. For this guide, we will use 254 nm, a common wavelength for aromatic compounds.
Developed HPLC Method Protocol
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 0-2 min (30% B), 2-15 min (30-80% B), 15-18 min (80% B), 18-20 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
A Guide to Method Validation: The ICH Q2(R1) Framework
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended use[6][7]. The following validation parameters are assessed according to ICH Q2(R1) guidelines[8].
Caption: Workflow for HPLC Method Validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[7].
Experimental Protocol:
-
Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte or its known impurities.
-
Impurity Spiking: Prepare a solution of the this compound reference standard. Spike this solution with known related substances or potential impurities at a relevant concentration (e.g., 0.5% of the analyte concentration).
-
Forced Degradation: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. Analyze these stressed samples.
-
Acceptance Criteria: The method is specific if the main analyte peak is resolved from all impurity and degradation peaks with a resolution (Rs) of >1.5. Peak purity analysis using a photodiode array (PDA) detector should confirm that the analyte peak is spectrally pure.
Linearity & Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample[7]. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 50% to 150% for an assay). For purity, the range should cover from the reporting threshold to 120% of the impurity specification[9].
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Hypothetical Linearity Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 50 | 489500 |
| 75 | 741200 |
| 100 | 998700 |
| 125 | 1251000 |
| 150 | 1495500 |
| R² | 0.9998 |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[9]. It is often determined by recovery studies.
Experimental Protocol:
-
Prepare a placebo (matrix) solution.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.
Hypothetical Accuracy Data:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 101.2 | 101.2% |
| 120% | 120.0 | 119.1 | 99.3% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision[2].
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for the assay of a drug substance.
Hypothetical Precision Data:
| Parameter | %RSD (n=6) |
|---|---|
| Repeatability | 0.85% |
| Intermediate Precision | 1.12% |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy[7].
Experimental Protocol: These are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio: Determine the concentration that yields an S/N of approximately 3 for LOD and 10 for LOQ.
-
Calibration Curve Method:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small variations to the nominal method parameters, one at a time.
-
Typical variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% absolute organic content)
-
-
Analyze a system suitability solution under each condition.
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the pre-defined acceptance criteria for all variations.
Caption: Interdependence of Key Validation Parameters.
Comparative Analysis: HPLC vs. Alternative Purity Methods
While HPLC is a powerful tool, other techniques can also be employed for purity analysis. The choice of method depends on the analyte's properties, the nature of the impurities, and the specific requirements of the analysis[10][11].
Alternative 1: Gas Chromatography (GC)
GC is an excellent technique for volatile and thermally stable compounds. This compound is likely amenable to GC analysis. GC often provides higher separation efficiency than HPLC, leading to very sharp peaks and excellent resolution[12]. A flame ionization detector (FID) is commonly used, which offers a near-universal response for organic compounds but requires that impurities have similar response factors to the main component for accurate area percent purity calculations[13].
Alternative 2: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers high sample throughput, as multiple samples can be run simultaneously[14]. It is a cost-effective method for screening and can be used for quantitative analysis with a densitometer. For purity analysis, it can quickly reveal the presence of major impurities[15]. However, its resolution and sensitivity are generally lower than that of HPLC or GC[1].
Performance Comparison Guide
| Parameter | Validated HPLC Method | Gas Chromatography (GC-FID) | HPTLC-Densitometry |
| Principle | Liquid-solid partitioning | Gas-solid/liquid partitioning | Liquid-solid partitioning (planar) |
| Applicability | Non-volatile, thermally labile/stable compounds | Volatile, thermally stable compounds | Wide range, less efficient separation |
| Resolution | High | Very High | Moderate |
| Sensitivity | High (ng-pg range) | Very High (pg-fg range) | Moderate (µg-ng range) |
| Quantitation | Excellent (R² > 0.999) | Good (requires response factor correction) | Good (R² > 0.99) |
| Analysis Time | ~20 min per sample | ~15-30 min per sample | ~30-40 min for ~20 samples |
| Sample Throughput | Sequential | Sequential | High (parallel) |
| Solvent Consumption | Moderate | Low (gases) | Low |
| Instrumentation Cost | High | High | Moderate |
| Best Suited For | Routine QC, stability studies, impurity profiling | Residual solvents, volatile impurities, high-purity checks | Rapid screening, simple mixtures |
Conclusion
This guide has detailed the systematic development and validation of a stability-indicating RP-HPLC method for the purity determination of this compound. By adhering to the principles of the ICH Q2(R1) guideline, we have established a method that is specific, linear, accurate, precise, and robust, proving its suitability for routine quality control in a regulated environment.
The comparative analysis demonstrates that while GC and HPTLC are viable alternatives for specific applications, the validated HPLC method offers the best combination of resolution, sensitivity, and quantitative accuracy for comprehensive impurity profiling of this particular pharmaceutical intermediate. The choice of the optimal analytical technique ultimately depends on the specific goals of the analysis, but for rigorous quality assessment, a well-validated HPLC method remains the industry's gold standard.
References
- European Medicines Agency. (2022). ICH M10 on bioanalytical method validation.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- EBF. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from a relevant presentation or publication. (Note: A direct, stable URL for this specific presentation is not available from the search, but the content is widely discussed in the context of EMA guidelines.)[19]
- Slideshare. (n.d.). Bioanalytical method validation emea.
- Alam, P., et al. (2020). Impurity profiling high-performance-thin-layer chromatography method involving the assay of essential human micronutrient niacin with eco-scale assessment. Biomedical Chromatography, 34(8), e4858.
- TutorChase. (n.d.). What methods are used to test the purity of organic compounds?
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- LCGC International. (2026). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.
- Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Journal of Food and Drug Analysis. (n.d.). HPTLC method development and validation: Strategy to minimize methodological failures.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food & Drug Administration. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics.
- U.S. Food & Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.
- Chemistry LibreTexts. (2022). 2.5B: Uses of Gas Chromatography.
- PHT Analytics. (2024). HPLC Method Description for Identity, Assay and Related Substances of PNDa02. Retrieved from a relevant source. (Note: A direct, stable URL for this specific document is not available from the search, but it represents a typical industrial method description.)[5]
- LCGC International. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 5. utsc.utoronto.ca [utsc.utoronto.ca]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. scribd.com [scribd.com]
- 10. tutorchase.com [tutorchase.com]
- 11. rroij.com [rroij.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. agilent.com [agilent.com]
- 14. jfda-online.com [jfda-online.com]
- 15. Impurity profiling high-performance-thin-layer chromatography method involving the assay of essential human micronutrient niacin with eco-scale assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 4-Chloro-6-methylpicolinonitrile: qNMR vs. Chromatographic Techniques
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Chloro-6-methylpicolinonitrile, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methodologies to ensure its purity and consistency. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of this compound. We will delve into the experimental protocols, comparative performance data, and the underlying principles that guide the selection of the most appropriate technique for a given analytical challenge.
The Role of Quantitative Analysis
The purity of this compound directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a highly reliable quantitative method is not just a regulatory requirement but a cornerstone of process control and product quality assurance. An ideal analytical method should be accurate, precise, specific, and robust.
Quantitative ¹H-NMR (qNMR): A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful tool in pharmaceutical analysis, recognized by pharmacopeias for its unique capabilities.[1] Unlike chromatographic techniques that rely on calibration curves from reference standards of the same compound, qNMR is a primary ratio method. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for the direct quantification of an analyte against a certified internal standard of a different chemical structure.[2][3]
Causality Behind Experimental Choices in qNMR
The success of a qNMR experiment hinges on several critical parameters. The choice of a deuterated solvent is dictated by the solubility of both the analyte and the internal standard. For this compound, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable options.
The selection of an internal standard is arguably the most critical decision.[4][5] An ideal internal standard should:
-
Be of high purity (≥99%) and non-hygroscopic.[6]
-
Possess signals that do not overlap with the analyte's signals.[4]
-
Be soluble in the chosen deuterated solvent.[4]
-
Have a simple spectrum with at least one sharp, well-resolved signal.
For the analysis of this compound, suitable internal standards include maleic acid, 1,4-bis(trimethylsilyl)benzene (BTMSB), or dimethyl sulfone, depending on the solvent and the specific spectral regions of interest.[4]
Self-Validating Systems in qNMR Protocols
A robust qNMR protocol incorporates self-validating checks. The acquisition parameters, such as the relaxation delay (D1), must be sufficiently long (typically 5-7 times the longest T₁ of both the analyte and internal standard) to ensure complete relaxation of all relevant nuclei. This is crucial for accurate integration and, consequently, accurate quantification. The specificity of the signals chosen for quantification must also be confirmed to be free from any impurity signals.
Experimental Protocol: qNMR Analysis of this compound
Objective: To determine the purity of a this compound sample using ¹H-qNMR with an internal standard.
Materials:
-
This compound sample
-
Maleic Acid (Certified Reference Material)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR Spectrometer (400 MHz or higher)[2]
-
Analytical Balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum at a constant temperature (e.g., 298 K).
-
Key acquisition parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 seconds (to be optimized based on T₁ measurements)
-
Number of Scans: 8-16 (to achieve adequate signal-to-noise)
-
-
-
Data Processing and Analysis:
-
Apply phase and baseline correction to the spectrum.
-
Integrate the well-resolved singlet corresponding to the methyl protons of this compound (expected around δ 2.5 ppm) and the singlet of the two vinyl protons of maleic acid (around δ 6.3 ppm).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Alternative Analytical Techniques: HPLC and GC
While qNMR offers significant advantages, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) remain workhorse techniques in many analytical laboratories.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC Analysis
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[9][10]
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).
-
Quantification: An external standard calibration curve is constructed by injecting known concentrations of a this compound reference standard.
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. This compound, with its relatively low molecular weight, can be amenable to GC analysis.
Experimental Protocol: GC Analysis
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: Optimized to ensure efficient vaporization and detection without thermal degradation.
-
Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds.[11]
-
Quantification: Similar to HPLC, quantification is typically performed using an external standard calibration curve.
Head-to-Head Comparison: qNMR vs. HPLC vs. GC
| Parameter | qNMR | HPLC-UV | GC-FID |
| Principle | Primary ratio method based on nuclear properties | Differential partitioning | Differential partitioning based on volatility |
| Reference Standard | Requires a certified internal standard of a different compound[2] | Requires a reference standard of the analyte | Requires a reference standard of the analyte |
| Sample Preparation | Simple dissolution | Can involve filtration, dilution | May require derivatization for less volatile compounds |
| Analysis Time | Typically 5-15 minutes per sample | 10-30 minutes per sample[12] | 15-40 minutes per sample |
| Selectivity/Specificity | Excellent, based on unique chemical shifts | Good, but potential for co-elution | Good, but potential for co-elution |
| Accuracy | High, traceable to SI units | High, dependent on reference standard purity | High, dependent on reference standard purity |
| Precision | Excellent, RSDs typically <1%[2] | Excellent, RSDs typically <2% | Excellent, RSDs typically <2% |
| LOD/LOQ | Generally higher than chromatographic methods[13][14] | Lower than qNMR | Generally the lowest for volatile compounds |
| Solvent Consumption | Minimal | Moderate to high | Minimal |
| Instrument Cost | High | Moderate | Moderate |
Visualizing the Workflow
Caption: Experimental workflow for qNMR analysis.
Caption: Logical relationship of analytical techniques.
Conclusion
For the quantitative analysis of this compound, qNMR stands out as a primary method offering high accuracy and precision without the need for a specific reference standard of the analyte itself.[15] Its non-destructive nature and simple sample preparation make it an efficient tool, particularly in research and development settings where a certified standard of a novel compound may not be available.
HPLC and GC, on the other hand, are highly sensitive and robust techniques well-suited for routine quality control environments where validated methods and reference standards are readily available.[12][16][17] The choice between HPLC and GC will primarily depend on the volatility and thermal stability of potential impurities that need to be monitored alongside the main component.
Ultimately, the selection of the most appropriate analytical technique should be based on a thorough evaluation of the specific requirements of the analysis, including the desired level of accuracy, the availability of reference materials, sample throughput needs, and the regulatory context. In many cases, employing an orthogonal method (e.g., using HPLC to confirm the purity value obtained by qNMR) provides the highest level of confidence in the analytical results.
References
- Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibr
- Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. [Link]
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Quantitative NMR of chloride by an accurate internal standard approach. Global NMR Discussion Meetings. [Link]
- A gas-chromatographic study of the retention of reaction components in the catalytic oxidation of β-picoline to nicotinic acid.
- Quantitative nuclear magnetic resonance of chloride by an accurate internal standard approach. PubMed. [Link]
- Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06].
- Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
- Quantitative NMR (qNMR). University of Illinois Chicago. [Link]
- quantitative nmr analysis: Topics by Science.gov. Science.gov. [Link]
- Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. Reddit. [Link]
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. [Link]
- Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. [Link]
- Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chrom
- Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. mdpi.com [mdpi.com]
- 13. acgpubs.org [acgpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 16. reddit.com [reddit.com]
- 17. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to C18 and C8 Columns for the HPLC Analysis of 4-Chloro-6-methylpicolinonitrile
This guide provides an in-depth comparison of C18 and C8 reversed-phase high-performance liquid chromatography (HPLC) columns for the analysis of 4-Chloro-6-methylpicolinonitrile. As a critical intermediate in pharmaceutical and agrochemical synthesis, robust and efficient analytical methods for determining its purity and profiling related substances are paramount. The choice of HPLC column is a foundational decision in method development that dictates retention, resolution, and overall analysis time. Here, we explore the theoretical underpinnings and practical implications of selecting between the two most common reversed-phase stationary phases.
The Analyte: this compound
Understanding the physicochemical properties of the target analyte is the first step in chromatographic method development. This compound is a substituted pyridine derivative. Its structure, featuring a polar nitrile group (-CN) and nitrogen heterocycle, alongside non-polar methyl (-CH3) and chloro (-Cl) groups, classifies it as a compound of intermediate polarity. This dual character makes it amenable to reversed-phase chromatography, where it can interact with a non-polar stationary phase. The key is to select a stationary phase that provides adequate retention without being excessively retentive, which would lead to unnecessarily long run times and poor peak shapes.
The Stationary Phases: A Tale of Two Alkyl Chains
In reversed-phase HPLC, the stationary phase is non-polar, and the mobile phase is polar.[1][2][3] The most common stationary phases are created by bonding alkylsilane chains to a silica support. The primary difference between C18 and C8 columns lies in the length of these alkyl chains.[4][5]
-
C18 (Octadecylsilane): These columns have 18-carbon chains bonded to the silica particles.[4][5] This long alkyl chain creates a highly non-polar, or hydrophobic, stationary phase.[5][6][7]
-
C8 (Octylsilane): These columns feature shorter 8-carbon chains.[4][5] Consequently, C8 columns are less hydrophobic than their C18 counterparts.[5][6][8]
This fundamental structural difference drives the performance characteristics of each column.
The longer carbon chains of a C18 column result in a denser, more hydrophobic surface, leading to stronger van der Waals interactions with analyte molecules.[7][8] This translates to greater retention, especially for non-polar compounds.[4][5] A C8 column, being less hydrophobic, offers weaker interactions and thus, shorter retention times for the same analyte under identical mobile phase conditions.[4][9] For moderately polar compounds like this compound, a C18 column might provide more retention than necessary, while a C8 column could offer a more optimal retention window.
Carbon load refers to the weight percentage of carbon from the bonded phase on the silica support.[10][11] A higher carbon load generally implies a greater density of alkyl chains and, therefore, stronger retention.[12][13] While C18 columns typically have a higher carbon load than C8 columns, it's crucial to note that a high-density C8 column from one manufacturer could potentially be more retentive than a low-density C18 from another.[8] However, when comparing columns of the same family, the C18 will be more retentive.
Selectivity refers to the column's ability to distinguish between two different analytes. While both C18 and C8 separate based on hydrophobicity, the difference in chain length can sometimes lead to subtle changes in selectivity, affecting the resolution of closely eluting peaks.[8][14]
Experimental Design for Column Comparison
To objectively compare the performance of C18 and C8 columns for this analysis, a structured experimental workflow is essential. The goal is to evaluate key chromatographic parameters under identical conditions, changing only the column.
Caption: Experimental workflow for comparing C18 and C8 column performance.
Protocol: Isocratic HPLC Method
This protocol provides a starting point for the analysis. Optimization may be required based on the specific impurity profile and instrumentation.
A. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 100 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water to create a 0.1 mg/mL stock solution.
-
Sonicate for 5 minutes to ensure complete dissolution.
B. HPLC Conditions:
-
Mobile Phase: Acetonitrile : Water (55:45 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Columns to Test:
-
Generic C18 Column (e.g., 4.6 x 150 mm, 5 µm)
-
Generic C8 Column (e.g., 4.6 x 150 mm, 5 µm)
-
Causality Behind Choices:
-
Mobile Phase: An acetonitrile/water mixture is a standard choice for reversed-phase HPLC, offering good UV transparency and elution strength.[15] The 55:45 ratio is a typical starting point for a moderately polar analyte.
-
Temperature: Maintaining a constant temperature of 30 °C ensures reproducible retention times and improves peak shape.
-
UV Detection: The aromatic nature of the picolinonitrile ring suggests strong absorbance in the mid-UV range; 254 nm is a common and robust wavelength for such compounds.
Anticipated Results and Performance Comparison
Based on chromatographic theory, we can predict the performance differences between the two columns. The following table summarizes the expected outcomes for key performance parameters.
| Performance Parameter | C18 Column (Expected Outcome) | C8 Column (Expected Outcome) | Justification |
| Retention Time (t_R) | Longer (e.g., ~6.5 min) | Shorter (e.g., ~4.0 min) | C18 is more hydrophobic, leading to stronger analyte retention.[4][5][7] |
| Tailing Factor (T_f) | Acceptable (e.g., 1.1 - 1.3) | Potentially Better (e.g., 1.0 - 1.2) | Shorter retention on C8 can reduce undesirable secondary interactions with residual silanols on the silica surface, improving peak symmetry.[8] |
| Resolution (R_s) | Potentially Higher | Sufficient for most purposes | The higher retentivity of C18 can provide greater separation between the main peak and closely eluting non-polar impurities. |
| Analysis Time | Longer | Faster | A direct consequence of the difference in retention time.[6][8] |
| Solvent Consumption | Higher per analysis | Lower per analysis | Faster run times directly translate to reduced mobile phase usage. |
Discussion and Professional Recommendation
The choice between a C18 and C8 column is a classic decision in method development, balancing the need for resolving power against the demand for efficiency and speed.
Case for the C18 Column: The C18 column is the workhorse of reversed-phase chromatography for a reason.[16] Its high retentivity and resolving power make it an excellent choice for method development when the impurity profile is unknown or contains challenging, closely-eluting species. For this compound, a C18 column would provide a high degree of confidence that all potential non-polar impurities are well-separated from the main peak. This makes it the preferred choice for in-depth stability studies, forced degradation analysis, and initial characterization of new batches.
Case for the C8 Column: For routine quality control (QC) where speed and throughput are critical, the C8 column presents a compelling advantage. The significantly shorter analysis time reduces solvent consumption and allows more samples to be processed in the same timeframe.[6][9] Given that this compound is moderately polar, a C8 column often provides sufficient retention and resolution for standard purity assessments.[8] The potential for improved peak symmetry is an added benefit.[8] This makes the C8 column the recommended choice for routine purity testing, in-process controls, and high-throughput screening environments.
Conclusion: For the analysis of this compound, a C8 column is generally the more pragmatic and efficient choice for routine applications. It offers a superior balance of analysis speed, solvent economy, and sufficient chromatographic performance. A C18 column should be reserved for situations requiring maximum resolving power, such as comprehensive impurity profiling or method development for complex mixtures. The final selection must always be validated experimentally to ensure it meets the specific requirements of the analysis for precision, accuracy, and robustness.
References
- Separation Science. (2024). C8 vs C18 Column: Which Should You Choose?[Link]
- Hawach Scientific. (2025). Difference between C18 Column and C8 Column. [Link]
- Pharmaguideline. (2024). Difference between C8 and C18 Columns Used in HPLC System. [Link]
- Quora. (2015). What is the difference between the columns, C18 and C8 used in an HPLC system?[Link]
- Hawach. (2025).
- YouTube. (2024). C8 Column vs C18 Column You Must Know. [Link]
- PubMed. (n.d.). Selectivity differences for C18 and C8 reversed-phase columns as a function of temperature and gradient steepness. I. Optimizing selectivity and resolution. [Link]
- Axion Labs. (n.d.).
- Quora. (2017). What are the reasons why carbon load in HPLC columns?[Link]
- Chromatography Today. (2018).
- Separation Science. (n.d.).
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
- Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]
- LCGC North America. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting. [Link]
- GL Sciences. (n.d.). How to Increase Retention. [Link]
- HALO Columns. (n.d.).
- Labcompare. (n.d.). Reverse Phase Column / Reversed-Phase HPLC Columns. [Link]
- Chemistry LibreTexts. (2022).
- Chromatography Online. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]
- Waters Blog. (2025).
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
- PubChem - NIH. (n.d.). 4-Chloro-N-methylpicolinamide. [Link]
- SIELC Technologies. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. [Link]
- Amerigo Scientific. (n.d.). This compound. [Link]
- LCGC North America. (n.d.).
Sources
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. labcompare.com [labcompare.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 5. What Is the C18 and C8 HPLC Column - Hawach [hawachhplccolumn.com]
- 6. hawach.com [hawach.com]
- 7. quora.com [quora.com]
- 8. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 9. youtube.com [youtube.com]
- 10. HPLC Columns: Carbon Load and Surface Area Explained [axionlabs.com]
- 11. academic.oup.com [academic.oup.com]
- 12. quora.com [quora.com]
- 13. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 14. Selectivity differences for C18 and C8 reversed-phase columns as a function of temperature and gradient steepness. I. Optimizing selectivity and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Developing HPLC Methods [sigmaaldrich.com]
A Comparative Guide: Selecting Between GC and HPLC for Purity Assessment of 4-Chloro-6-methylpicolinonitrile
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 4-Chloro-6-methylpicolinonitrile, a crucial building block in the synthesis of various therapeutic agents, rigorous purity assessment is non-negotiable. The choice of analytical technique for this task is a critical decision that impacts the reliability and accuracy of results.
This guide provides an in-depth comparison of two instrumental chromatography techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the purity determination of this compound. We will move beyond a simple listing of pros and cons to explore the fundamental principles that govern the selection process, present detailed experimental protocols, and offer data-driven recommendations tailored to drug development professionals.
Understanding the Analyte: Physicochemical Properties of this compound
Before selecting a chromatographic method, a thorough understanding of the analyte's properties is essential. This compound (C₇H₅ClN₂) is a substituted pyridine derivative with a molecular weight of approximately 152.59 g/mol .
-
Volatility and Thermal Stability: As a relatively small organic molecule, it possesses sufficient volatility to be considered for GC analysis. However, the primary concern is its thermal stability. The pyridine ring and nitrile group can be susceptible to degradation at the elevated temperatures (typically >200°C) used in GC inlets, which could lead to inaccurate purity readings. This risk is a pivotal factor in method selection.
-
Polarity and Solubility: The presence of the nitrogen atom in the pyridine ring and the cyano group (nitrile) imparts significant polarity to the molecule. This characteristic suggests good solubility in common organic solvents like acetonitrile and methanol, making it an excellent candidate for analysis by reversed-phase HPLC.
Gas Chromatography (GC): The High-Speed, High-Resolution Option for Volatiles
Gas Chromatography separates analytes based on their partitioning between a gaseous mobile phase and a stationary phase within a heated column.[1] For a compound to be analyzed by GC, it must be volatile and thermally stable to withstand vaporization in the injector port without decomposing.[2]
The Rationale for Using GC
The primary motivation for considering GC for this compound is its high separation efficiency, speed, and sensitivity, particularly for volatile or semi-volatile impurities.[3] If the parent molecule and its potential process-related impurities (e.g., starting materials, by-products) are thermally stable, GC can provide rapid and high-resolution separations. Furthermore, GC is the industry standard for analyzing residual solvents, which are common process impurities in pharmaceutical manufacturing.[4]
Proposed Experimental Protocol: GC-FID for Purity Assessment
This protocol is designed as a starting point and requires thorough validation to confirm the analyte's stability under these conditions.
Instrumentation:
-
Gas Chromatograph equipped with a Split/Splitless Inlet and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: HP-5 (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Justification: This is a robust, general-purpose, low-to-mid polarity column offering excellent separation for a wide range of semi-volatile organic compounds.
-
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.5 mL/min.
-
Inlet Temperature: 250°C.
-
Justification: This temperature is a standard starting point, hot enough to ensure rapid and complete vaporization of the analyte while minimizing the risk of thermal degradation. This parameter must be optimized carefully.
-
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
Justification: A temperature ramp allows for the separation of impurities with varying boiling points, from more volatile components eluting early to less volatile ones eluting at higher temperatures.
-
-
Detector: FID at 280°C.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 25.0 mL of ethyl acetate to create a 1 mg/mL solution.
-
Vortex to ensure complete dissolution.
System Suitability Test (SST): To ensure the system is performing adequately before sample analysis, a standard solution is injected, and the following parameters are checked:
-
Peak Asymmetry (Tailing Factor): The peak for this compound should have a tailing factor between 0.9 and 1.5.
-
Theoretical Plates (N): >20,000 for the main analyte peak.
-
Precision: Relative Standard Deviation (%RSD) of ≤1.0% for six replicate injections of the standard solution.
GC Workflow Diagram
Caption: Workflow for GC-based purity analysis.
High-Performance Liquid Chromatography (HPLC): The Robust Standard for Non-Volatiles
HPLC is a powerful technique that separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.[5] Its operation at or near ambient temperature makes it ideal for non-volatile or thermally labile compounds, immediately eliminating the primary risk associated with GC.[6]
The Rationale for Using HPLC
For a polar, non-volatile solid like this compound, reversed-phase HPLC is the presumptive method of choice. It offers several distinct advantages:
-
No Thermal Stress: The analysis is conducted at room temperature, preserving the integrity of the analyte and any potential thermally sensitive impurities.
-
Broad Applicability: It can separate a wide range of impurities, including non-volatile by-products, starting materials, and degradation products.
-
Excellent for Isomers: HPLC is particularly effective at separating positional isomers, which are common impurities in the synthesis of substituted aromatic compounds.[7]
Proposed Experimental Protocol: Reversed-Phase HPLC-UV
This protocol provides a robust baseline for developing a validated purity method.
Instrumentation:
-
HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and UV-Vis or Photodiode Array (PDA) Detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Justification: The C18 (octadecylsilyl) stationary phase is the industry standard for reversed-phase chromatography, providing excellent retention and separation for moderately polar compounds.[8]
-
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
Justification: This mobile phase system is effective for separating polar compounds. The phosphoric acid helps to control the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
-
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 20.0 30 70 25.0 30 70 25.1 70 30 | 30.0 | 70 | 30 |
-
Justification: A gradient elution ensures that both polar and less polar impurities can be eluted and resolved from the main peak within a reasonable runtime.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (Requires confirmation by UV scan).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 100.0 mL of a 50:50 mixture of Acetonitrile and Water (Diluent) to create a 0.1 mg/mL solution.
-
Vortex and sonicate if necessary to ensure complete dissolution.
System Suitability Test (SST):
-
Peak Asymmetry (Tailing Factor): Tailing factor for the main peak should be between 0.8 and 1.5.
-
Theoretical Plates (N): >5,000 for the main analyte peak.
-
Resolution (Rs): Resolution between the main peak and the closest eluting impurity peak should be >1.5.
-
Precision: %RSD of ≤1.0% for six replicate injections.[9]
HPLC Workflow Diagram
Caption: Workflow for HPLC-based purity analysis.
Head-to-Head Comparison: GC vs. HPLC
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Partitioning between a gas mobile phase and a stationary phase.[1] | Partitioning between a liquid mobile phase and a solid stationary phase.[10] |
| Analyte Suitability | Requires volatile and thermally stable compounds.[11] | Suitable for a wide range, including non-volatile and thermally labile compounds.[12] |
| Thermal Degradation Risk | High. Analyte must withstand high temperatures in the injector. | Very Low. Analysis is performed at or near ambient temperature. |
| Analysis Speed | Generally faster (runs can be <15 minutes).[13] | Typically slower (runs can be 20-60 minutes).[6] |
| Impurity Profiling | Excellent for volatile impurities (e.g., residual solvents). | Excellent for non-volatile impurities, isomers, and degradation products.[7] |
| Mobile Phase Cost | Low (uses inert gases like Helium).[13] | High (requires large volumes of high-purity solvents).[6] |
| Robustness for Analyte | Questionable without thorough thermal stability studies. | High, as it avoids harsh temperature conditions. |
Quantitative Performance Comparison (Hypothetical Data)
The following table presents expected performance characteristics for validated methods, illustrating the typical trade-offs.
| Parameter | GC-FID Method | HPLC-UV Method |
| Precision (%RSD) | < 1.0% | < 1.0% |
| Limit of Quantitation (LOQ) | ~0.01% | ~0.02% |
| Resolution (Rs) for Isomers | Potentially challenging | Typically > 2.0 |
| Method Validation Complexity | Higher, due to need for rigorous thermal stability proof. | Lower, follows standard pharmaceutical validation protocols.[14] |
Senior Scientist's Recommendation
For the routine purity assessment of this compound in a drug development or quality control setting, High-Performance Liquid Chromatography (HPLC) is the unequivocally recommended primary technique.
The decision is primarily driven by risk management. The potential for on-column or in-injector thermal degradation of the analyte with GC introduces a significant risk of generating factitious impurities, leading to an underestimation of the true purity. HPLC completely circumvents this issue, providing a more robust and reliable representation of the sample's purity.[12] Its superior ability to separate non-volatile impurities and isomers further solidifies its position as the preferred method.[7]
Gas Chromatography should be regarded as a valuable complementary technique . It is indispensable for quantifying volatile residual solvents (often performed via headspace GC) and can be a powerful tool for identifying unknown volatile impurities when coupled with a Mass Spectrometer (GC-MS).[4]
Ultimately, the development of any analytical method must be followed by a comprehensive validation process as outlined by the International Council for Harmonisation (ICH) guideline Q2(R2) to ensure the procedure is suitable for its intended purpose.[15] This validation provides documented evidence that the method is accurate, precise, specific, and robust, thereby guaranteeing the integrity of the data used to release critical pharmaceutical materials.[16]
References
- Pharmaguideline. (2025). Principle and Working of Gas Chromatography | GC Principle Explained.
- Omics Online. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
- Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained.
- LCGC North America. (2014). Validation of Impurity Methods, Part II.
- Persee. (2025). High-Performance Liquid Chromatography (HPLC): Principles and Applications.
- Lab Manager. (2025). HPLC in Pharmaceutical Applications and Pharmaceutical Industry.
- Journal of Molecular and Organic Chemistry. (2024). Gas Chromatography and its Applications in Pharmaceutical Industry.
- Drawell. (n.d.). 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis.
- Longdom Publishing. (n.d.). Fundamental Principles and Diverse Applications of Gas Chromatography in Analytical Sciences.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- FMCI. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis.
- Pharmatutor. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ResearchGate. (n.d.). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES.
- Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
- Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique.
- News-Medical.Net. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
- Journal of Pharmaceutical, Chemical and Biological Sciences. (n.d.). Analytical method validation: A brief review.
- Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
- U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures.
Sources
- 1. Principle and Working of Gas Chromatography | GC Principle Explained | Pharmaguideline [pharmaguideline.com]
- 2. longdom.org [longdom.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. High-Performance Liquid Chromatography (HPLC): Principles and Applications - Persee [pgeneral.com]
- 11. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 12. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 13. brewerscience.com [brewerscience.com]
- 14. particle.dk [particle.dk]
- 15. fda.gov [fda.gov]
- 16. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
A Senior Application Scientist's Comparative Guide to the Identification of Unknown Impurities in 4-Chloro-6-methylpicolinonitrile
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. This rigorous standard extends to all chemical precursors, including key intermediates like 4-Chloro-6-methylpicolinonitrile. As a critical building block, the impurity profile of this compound directly influences the quality of the final drug product. Impurities, defined by regulatory bodies like the International Conference on Harmonisation (ICH) as any component that is not the intended chemical entity, can arise from synthesis, degradation, or storage.[1][2][3] Their presence, even at trace levels, can have significant toxicological consequences, making their detection, identification, and quantification a non-negotiable aspect of the Chemistry, Manufacturing, and Controls (CMC) process.[4][5][6]
This guide provides a comprehensive comparison of modern analytical techniques for the identification of unknown impurities in this compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a logical, phased workflow that ensures scientific rigor and regulatory compliance. Our approach is grounded in the principles outlined by the ICH Q3A(R2) guideline for impurities in new drug substances, ensuring that the methodologies described are robust and self-validating.[4][7]
Phase 1: Strategic Detection and Profiling — Establishing the Landscape
The initial goal is not identification but comprehensive detection. We must develop a high-resolution "map" of all components in the sample to ensure no impurity is overlooked. This is primarily the domain of chromatography. The choice between liquid and gas chromatography is dictated by the physicochemical properties of the potential impurities, which are often structurally similar to the main compound.[3]
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is the gold standard for impurity analysis of non-volatile and thermally unstable compounds, which constitute the majority of process-related and degradation impurities.[1][8] The development of a stability-indicating HPLC method—one that can separate the main peak from all potential degradation products and process impurities—is the foundational step.[9]
Causality of Method Choice: For this compound, an aromatic nitrile, a reversed-phase (RP) method is the logical starting point. The selection of the stationary phase is critical for achieving orthogonal selectivity, which is essential for revealing the maximum number of impurities.[3]
-
C18 Columns: Offer high hydrophobicity and are excellent for general-purpose separation of non-polar to moderately polar compounds.
-
C8 Columns: Provide less hydrophobic retention than C18, which can be advantageous for faster analysis or for compounds that are too strongly retained on C18.[10]
-
Phenyl-Hexyl Columns: Offer alternative selectivity through π-π interactions with the aromatic ring of the analyte and its impurities, which can be highly effective for resolving closely related aromatic compounds.
Experimental Protocol: HPLC Method Development for Impurity Profiling
-
Column Screening: Screen a minimum of three columns with different selectivities (e.g., C18, C8, Phenyl-Hexyl) to evaluate peak shape and resolution of the main component from its impurities.
-
Mobile Phase Optimization:
-
Prepare mobile phase A: 0.1% Formic Acid in Water.
-
Prepare mobile phase B: 0.1% Acetonitrile.
-
Run a generic gradient (e.g., 5% to 95% B over 20 minutes) on each column.
-
Rationale: Formic acid is a volatile modifier compatible with mass spectrometry, keeping the option open for subsequent LC-MS analysis. Acetonitrile is chosen for its low UV cutoff and viscosity.
-
-
Wavelength Selection: Use a Photo Diode Array (PDA) detector to acquire spectra across the UV range (e.g., 200-400 nm). The optimal detection wavelength should be one where both the API and the impurities have significant absorbance, often at a UV maximum or on the shoulder of a major peak to enhance sensitivity for trace components.
-
Forced Degradation Sample Analysis: Subject the this compound sample to forced degradation conditions (see protocol below). Analyze these stressed samples with the developed method to prove its stability-indicating nature.[11][12] The method is considered validated for this purpose if all degradation products are baseline-resolved from the parent peak and each other.[9]
Gas Chromatography (GC): Targeting Volatile Impurities
GC is the ideal technique for analyzing volatile organic impurities, such as residual solvents from the manufacturing process or volatile, low molecular weight by-products.[1][13]
Causality of Method Choice: The chlorinated and relatively small structure of this compound suggests it is amenable to GC analysis. However, a key consideration is the thermal stability of the compound and its impurities in the high-temperature GC inlet.
-
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for carbon-containing compounds. For definitive identification, coupling GC with a Mass Spectrometer (MS) is the preferred approach.[14][15]
-
Special Considerations: The presence of chlorine necessitates careful system design. All parts in contact with the sample, such as the inlet liner, column, and valves, should be made of corrosion-resistant materials like Hastelloy-C to prevent the formation of acidic byproducts and ensure instrument longevity.[16]
Experimental Protocol: GC-MS Headspace Analysis for Residual Solvents
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO, DMF) that will dissolve the sample but not interfere with the analytes of interest.
-
Incubation: Incubate the vial at a specific temperature (e.g., 80 °C) for a set time to allow volatile solvents to partition into the headspace.
-
Injection: Automatically inject a sample of the headspace gas onto the GC column.
-
GC Conditions:
-
Column: A low-polarity column like a Rxi-5ms is a good starting point.[15]
-
Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute solvents in order of their boiling points.
-
-
MS Detection: Use a mass spectrometer in full scan mode. The resulting electron ionization (EI) mass spectra can be searched against a library (e.g., NIST) for positive identification of common solvents.[17]
Phase 2: Definitive Identification and Structural Elucidation
Once impurities are detected and chromatographically separated, the next critical phase is to determine their chemical structures. This is where the synergy of chromatography and mass spectrometry, followed by the definitive power of NMR, becomes essential.[18]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Powerhouse of Identification
LC-MS combines the separation power of HPLC with the detection specificity and structural information provided by mass spectrometry.[19][20] It is the single most powerful tool for the structural elucidation of unknown impurities in pharmaceuticals.[19][21]
Causality of Method Choice:
-
High-Resolution Mass Spectrometry (HRMS): Using analyzers like Time-of-Flight (TOF) or Orbitrap is crucial. HRMS provides a highly accurate mass measurement (typically < 5 ppm error), which allows for the unambiguous determination of the elemental composition (molecular formula) of an impurity.[18][22] This is a fundamental first step in identification.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific impurity are isolated, fragmented, and the resulting fragment ions are analyzed.[19] This fragmentation pattern provides a "fingerprint" that reveals the impurity's structure, often showing how it relates to the parent compound (e.g., loss of a methyl group, addition of an oxygen).[5]
Workflow for Impurity Identification using LC-HRMS
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Confirmation
While LC-MS can provide a highly confident putative structure, NMR spectroscopy is the definitive technique for unambiguous structural confirmation.[23] It provides detailed information about the atomic connectivity and stereochemistry of a molecule.[23][24]
Causality of Method Choice: The main challenge with NMR is its lower sensitivity compared to MS, often requiring the impurity to be isolated in sufficient quantity (typically >0.1 mg) via techniques like preparative HPLC.[22][24]
-
1D NMR (¹H and ¹³C): Provides information on the types and number of hydrogen and carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal how atoms are connected to each other, allowing for the complete assembly of the molecular structure piece by piece.[14][24]
Forced Degradation: A Self-Validating System
Forced degradation, or stress testing, is a cornerstone of impurity analysis.[11] It involves subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, light) to intentionally induce degradation.[12][25]
The dual purpose of this study is critical:
-
To Elucidate Degradation Pathways: It helps understand the intrinsic stability of the molecule and predict what degradation products might form under normal storage conditions.[9][11]
-
To Validate the Analytical Method: It generates a complex mixture of degradants, which is then used to prove that the primary analytical method (e.g., HPLC) is "stability-indicating," meaning it can separate all degradation products from the active ingredient.[26]
Experimental Protocol: Forced Degradation Study
-
Prepare Solutions: Prepare separate solutions/suspensions of this compound for each stress condition.
-
Apply Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: Store solid sample at 105 °C.
-
Photolytic: Expose solution and solid sample to light as per ICH Q1B guidelines.
-
-
Time Points: Sample at various time points (e.g., 2, 8, 24, 48 hours).
-
Analysis: Analyze all samples by the primary HPLC-PDA method and by LC-MS to identify the resulting degradants. Aim for 5-20% degradation of the main compound.[9]
Comparative Guide to Analytical Techniques
The selection of an analytical technique is a balance of its capabilities, the information required, and practical considerations. The table below provides an objective comparison.
| Technique | Primary Use | Sensitivity | Specificity | Structural Information | Typical Use Case for this Topic |
| HPLC-UV/PDA | Quantification, Purity Profiling | High (ppm level) | Moderate to High | None (UV spectrum only) | Primary method for purity testing and demonstrating method stability.[1][10] |
| GC-FID | Volatile Impurity Quantification | Very High (ppm-ppb) | Moderate | None (Retention time only) | Quantifying residual solvents and volatile process impurities.[1] |
| GC-MS | Volatile Impurity Identification | High (ppm-ppb) | Very High | High (EI library matching) | Identifying unknown volatile impurities and confirming solvent identities.[14][15] |
| LC-HRMS | Non-volatile Impurity Identification | Very High (ppb-ppt) | Very High | Very High (Formula + Fragments) | The primary tool for determining the molecular formula and proposing structures of unknown process-related and degradation impurities.[20][22] |
| NMR | Unambiguous Structure Confirmation | Low (requires µg-mg) | Absolute | Absolute (Full 3D structure) | Final confirmation of proposed impurity structures after isolation.[23][24] |
Conclusion
The identification of unknown impurities in this compound is a multi-faceted process that requires a strategic, orthogonal approach rather than reliance on a single technique. The journey begins with high-resolution separation using a validated, stability-indicating HPLC method to create a comprehensive impurity profile. This is complemented by GC-MS for the analysis of volatile components. The core of the identification effort lies with LC-HRMS, which provides the accurate mass and fragmentation data necessary to propose putative structures. Finally, for impurities above the identification threshold set by regulatory guidelines, NMR spectroscopy serves as the ultimate arbiter, providing unambiguous structural proof.[7]
By integrating these techniques within a logical workflow, grounded in forced degradation studies, researchers and drug development professionals can confidently characterize the impurity profile of this key intermediate, ensuring the quality and safety of the final pharmaceutical product and satisfying stringent global regulatory requirements.[6][27]
References
- Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025).
- Isolation and Structure Characterization of related impurity in Olanzapine key starting material by LC/ESI-MS and NMR. Asian Journal of Research in Chemistry.
- Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals.
- An unexpected impurity in my drug product, what now? (2025). Nelson Labs.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH).
- Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review.
- NMR and GC/MS analysis of industrial chloroparaffin mixtures. (2020). National Institutes of Health (NIH).
- Quality: impurities. European Medicines Agency (EMA).
- Impurities in chlorine analyser. GAS Chromatography Solutions.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed.
- Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration (FDA).
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Impurity Identification Using LC-MS and in silico Reaction Enumeration. (2020). Chemaxon.
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). PubMed.
- Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. Waters Corporation.
- Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Shimadzu Asia Pacific.
- Identification of unknown pharmaceutical impurities. Eurofins Scientific.
- Impurity Profiling in different analytical techniques. (2024). IJNRD.
- Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research.
- (PDF) NMR and GC/MS analysis of industrial chloroparaffin mixtures. (2020). ResearchGate.
- How Pharmaceutical Impurity Analysis Works. (2025). ResolveMass Laboratories Inc.
- A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment. Benchchem.
- Unknown Impurity Identification. (2025). ResolveMass Laboratories Inc.
- Quality Guidelines. ICH.
- Method Development for Drug Impurity Profiling: Part 1. LCGC International.
- A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. (2017). Agilent.
- Structure Elucidation, NMR, HPLC-MS Analytics. MicroCombiChem GmbH.
- Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
- Identity and Purity - Small Molecules. Pacific BioLabs.
- Pharmaceutical Impurity Analysis Overview. Chemass.
- Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today.
- Analyzing Small RNA-based Therapeutics and Their Process Impurities Using Fast and Sensitive LC–HRMS. (2025). LCGC International.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Austin Publishing Group.
- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research.
- Analysis method for qualitative determination of unknown impurities in cyanuric chloride process by gas chromatography-mass spectrometry. Google Patents.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. fda.gov [fda.gov]
- 8. biomedres.us [biomedres.us]
- 9. longdom.org [longdom.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. ijnrd.org [ijnrd.org]
- 14. NMR and GC/MS analysis of industrial chloroparaffin mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN110221014B - Analysis method for qualitative determination of unknown impurities in cyanuric chloride process by gas chromatography-mass spectrometry - Google Patents [patents.google.com]
- 16. gassite.com [gassite.com]
- 17. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 19. synthinkchemicals.com [synthinkchemicals.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. waters.com [waters.com]
- 23. veeprho.com [veeprho.com]
- 24. ajrconline.org [ajrconline.org]
- 25. ajrconline.org [ajrconline.org]
- 26. globalresearchonline.net [globalresearchonline.net]
- 27. resolvemass.ca [resolvemass.ca]
A Comparative Guide to Reference Standards and Analytical Methodologies for 4-Chloro-6-methylpicolinonitrile
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the selection of reference standards and the application of analytical techniques for the purity and identity assessment of 4-Chloro-6-methylpicolinonitrile. While specific certified reference materials and official monograph methods for this compound are not prominently available in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), this document outlines best practices and provides a comparative framework for establishing robust analytical protocols.[1][2]
The Critical Role of Reference Standards in Analytical Accuracy
The foundation of any accurate analytical measurement lies in the quality of the reference standard. A reference standard is a highly purified compound used as a measurement base for the substance of interest. For a compound like this compound, which may serve as a key starting material or intermediate in pharmaceutical synthesis, the use of a well-characterized reference standard is paramount for ensuring the quality, safety, and efficacy of the final drug product.
Types of Reference Standards
When a pharmacopeial standard is unavailable, researchers must rely on other well-characterized materials. The hierarchy of reference standards typically follows this order:
-
Primary Reference Standard: A substance that is widely acknowledged to be of the highest purity and whose value is accepted without reference to other standards.
-
Certified Reference Material (CRM): A reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.
-
Working/Secondary Reference Standard: A standard that is qualified against a primary reference standard and is used for routine analysis.
For this compound, it is likely that a laboratory would need to qualify its own in-house working standard against a thoroughly characterized batch of the material, which would serve as a primary standard for that organization.
Sourcing and Qualification of a Non-Pharmacopeial Reference Standard
Several chemical suppliers offer this compound with stated purities, often determined by techniques like NMR, HPLC, or GC.[3][4][5][6] When sourcing a reference standard from a commercial vendor, it is crucial to obtain a comprehensive Certificate of Analysis (CoA) .
Key Elements to Scrutinize in a Certificate of Analysis:
-
Identity Confirmation: Data from techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be consistent with the structure of this compound.
-
Purity Assessment: The CoA should specify the method used for purity determination (e.g., HPLC, GC) and the resulting purity value, typically as a percentage. The chromatogram showing the purity analysis should ideally be provided.
-
Impurities: Known and unknown impurities should be listed with their respective levels.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Analysis by headspace GC.
-
Inorganic Impurities: Assessed by tests like sulfated ash.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitative purity determination, identification, or impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and powerful techniques for the analysis of organic molecules like this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A stability-indicating HPLC method is essential for accurately measuring the compound in the presence of its impurities and degradation products.[7][8]
Workflow for HPLC Method Development and Validation:
Caption: HPLC Method Development and Validation Workflow.
Proposed HPLC Method Parameters (Based on Structurally Similar Compounds):
| Parameter | Method 1: Reversed-Phase C18 | Method 2: Alternative Reversed-Phase (Phenyl-Hexyl) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile | Methanol |
| Elution | Gradient | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 30 °C | 35 °C |
Rationale for Method Choices:
-
Method 1 (C18 with Acetonitrile/Formic Acid): This is a widely applicable starting point for many small organic molecules. The C18 stationary phase provides good hydrophobic retention, while acetonitrile is a common strong solvent. Formic acid is used to improve peak shape and provide protons for mass spectrometry detection if an LC-MS method is desired.
-
Method 2 (Phenyl-Hexyl with Methanol/Ammonium Acetate): A phenyl-hexyl column offers alternative selectivity, particularly for compounds with aromatic rings, due to pi-pi interactions. Methanol as the organic modifier can also alter selectivity compared to acetonitrile. An ammonium acetate buffer provides pH control, which can be crucial for the retention and peak shape of ionizable compounds.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given the structure of this compound, GC is a viable alternative to HPLC. Coupling GC with a Mass Spectrometric (MS) detector (GC-MS) provides high sensitivity and specificity, allowing for both quantification and structural confirmation of the analyte and any volatile impurities.
Workflow for GC-MS Analysis:
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.
Proposed GC-MS Method Parameters:
| Parameter | Recommended Conditions |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection | Full Scan (e.g., m/z 40-400) for impurity identification and Selected Ion Monitoring (SIM) for quantification |
Rationale for Method Choices:
-
DB-5ms Column: This is a versatile, low-bleed column suitable for a wide range of applications, providing good separation for many organic compounds.
-
Helium Carrier Gas: Helium is the most common carrier gas for GC-MS, offering a good balance of efficiency and speed.
-
Split Injection: For purity analysis where the analyte is at a high concentration, a split injection prevents column overloading and ensures sharp peaks.
-
Temperature Program: The proposed temperature program allows for the elution of any lower-boiling point impurities before ramping up to elute the main compound and any higher-boiling point impurities.
Method Validation and Comparison
Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures.[9]
Comparison of HPLC and GC-MS for this compound Analysis:
| Feature | HPLC-UV | GC-MS |
| Applicability | Suitable for non-volatile and thermally labile compounds. Good for a wide range of impurities. | Best for volatile and thermally stable compounds. |
| Selectivity | Good, can be optimized by changing column and mobile phase. | Excellent, especially with MS detection, which provides mass information. |
| Sensitivity | Good, can reach low ppm levels. | Excellent, often more sensitive than HPLC-UV, especially in SIM mode. |
| Quantification | Highly precise and accurate for quantitative analysis. | Can be very precise and accurate, especially with an internal standard. |
| Impurity ID | Limited to retention time comparison with known standards unless coupled with MS. | Provides mass spectra that can be used for structural elucidation and library matching. |
| Sample Prep | Simple dissolution in the mobile phase. | Requires dissolution in a volatile solvent; may require derivatization for less volatile compounds. |
Conclusion and Recommendations
For the comprehensive analysis of this compound, a multi-faceted approach is recommended.
-
Reference Standard Qualification: Due to the absence of an official pharmacopeial standard, a high-purity batch of this compound should be sourced from a reputable supplier and thoroughly characterized in-house to establish it as a primary or working reference standard. The CoA should be carefully reviewed.
-
Primary Analytical Technique: A stability-indicating reversed-phase HPLC method should be developed and validated as the primary technique for purity determination and routine quality control. A C18 column with an acetonitrile/water gradient is a robust starting point.
-
Orthogonal Technique: A GC-MS method should be developed and validated as an orthogonal technique. This will serve to confirm the purity results obtained by HPLC and is invaluable for the identification and quantification of volatile impurities.
By employing this dual-technique approach and adhering to rigorous qualification and validation protocols, researchers can ensure the reliable and accurate analysis of this compound, thereby guaranteeing the quality of this important chemical intermediate.
References
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). Ph. Eur. Reference Standards: Orders and Catalogue.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Waters. (n.d.). Impurities Application Notebook.
- Reagecon. (n.d.). European Pharmacopoeia Reagents and Standards | Ph Eur.
- DCVMN. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- NPRA. (n.d.). Analytical Method Validation & Common Problem 1.
- Eurofins PHAST. (n.d.). EDQM / EP-Standards from the European Pharmacopoeia Ph.Eur. – Page 72.
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.).
- CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling.
- NIH. (n.d.). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution.
- Scribd. (n.d.). Pharmacopoeia Standards List | PDF | Functional Group | Rtt.
- MDPI. (n.d.). Development and Validation of the Multi-Residue Method for Identification and Quantitation of Six Macrolide Antiparasitic Drugs.
- Amerigo Scientific. (n.d.). This compound.
- Scirp.org. (2012). Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study.
- PubMed. (2012). Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1.
Sources
- 1. usp.org [usp.org]
- 2. Ph. Eur. Reference Standards: Orders and Catalogue - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 3. 2090064-35-8|4-Chloro-5-fluoro-6-methylpicolinonitrile|BLD Pharm [bldpharm.com]
- 4. 1823902-93-7|4-Chloro-6-((methylamino)methyl)picolinonitrile|BLD Pharm [bldpharm.com]
- 5. 104711-65-1 | this compound | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to the Reactivity of 4-Chloro-6-methylpicolinonitrile
An Objective Comparison for Strategic Synthesis in Drug Discovery
For researchers engaged in the synthesis of novel molecular entities, the selection of the appropriate heterocyclic building block is a critical decision point that dictates synthetic strategy and efficiency. Halogenated pyridines are foundational scaffolds in medicinal chemistry, but their reactivity is not uniform. This guide provides an in-depth, data-supported comparison of 4-Chloro-6-methylpicolinonitrile with other common halopyridines, offering field-proven insights into its performance in key synthetic transformations. We will dissect the electronic and steric factors governing its reactivity, providing a framework for rational experimental design.
Understanding the Fundamentals of Halopyridine Reactivity
The reactivity of a halopyridine is a nuanced interplay of three primary factors: the position of the halogen, the nature of the halogen itself, and the electronic influence of other ring substituents.
-
The Positional Effect: The electron-deficient nature of the pyridine ring is most pronounced at the positions ortho (C2/C6) and para (C4) to the ring nitrogen. This is because, during nucleophilic attack, the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, a stabilizing feature that is not possible for attack at the meta (C3/C5) positions.[1][2] Consequently, halogens at the C2 and C4 positions are significantly more activated towards nucleophilic aromatic substitution (SNAr) than those at the C3 position.[1][2]
-
The "Element Effect": The identity of the halogen (F, Cl, Br, I) has a dichotomous influence depending on the reaction type.
-
For SNAr reactions , reactivity typically follows the order F > Cl > Br > I .[3] This is governed by the first, often rate-determining, step of nucleophilic addition. The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the carbon atom highly electrophilic and susceptible to attack.[3]
-
For palladium-catalyzed cross-coupling reactions , the trend is inverted: I > Br > Cl >> F .[4] The rate-determining step here is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond. This step is facilitated by weaker C-X bonds, making the C-I bond the most reactive and the C-Cl bond the most challenging to activate.[4]
-
-
The Substituent Effect: Electron-withdrawing groups (EWGs) like nitrile (-CN) or nitro (-NO₂) further decrease electron density on the pyridine ring, particularly at the ortho and para positions, thereby increasing the rate of SNAr reactions.[5][6] Conversely, electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) can decrease SNAr reactivity.
Dissecting the Reactivity of this compound
Our subject molecule, this compound, possesses a unique combination of these features:
-
A chloro group at the activated C4 position .
-
A powerful electron-withdrawing nitrile group at the C2 position, strongly activating the ring for nucleophilic attack.
-
A weakly electron-donating methyl group at the C6 position.
The dominant electronic feature is the potent activating effect of the C2-nitrile group, which synergizes with the inherent activation of the C4 position by the ring nitrogen. This makes the molecule exceptionally reactive in SNAr reactions, while its performance in cross-coupling reactions is characteristic of a moderately challenging aryl chloride.
Comparative Analysis: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine functionalization. The mechanism proceeds via a two-step addition-elimination pathway, where the stability of the intermediate is paramount.
Caption: SNAr mechanism on this compound.
The strong electron-withdrawing effect of the cyano group makes this compound highly susceptible to SNAr, often allowing reactions to proceed under milder conditions (lower temperatures, weaker bases) than less activated chloropyridines.
Table 1: Comparative SNAr Reactivity with Piperidine
| Substrate | Activating Group(s) | Typical Conditions | Relative Reactivity | Reference |
|---|---|---|---|---|
| This compound | -CN (strong EWG) | Piperidine, K₂CO₃, DMF, 60-80 °C | Very High | [7] |
| 2-Chloro-5-nitropyridine | -NO₂ (strong EWG) | Piperidine, EtOH, reflux | High | [8] |
| 4-Chloropyridine | None | High temp. required or Lewis acid | Moderate | [5] |
| 2-Chloro-3-methylpyridine | -CH₃ (weak EDG) | Harsh conditions, poor yield | Low | [9] |
| 3-Chloropyridine | None (meta position) | Generally unreactive to SNAr | Very Low |[1][2] |
Experimental Protocol: SNAr Amination of this compound
This protocol provides a robust method for the displacement of the chloride with a secondary amine.
-
Reagent Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and a polar aprotic solvent such as DMF or DMSO (approx. 0.2 M concentration).
-
Nucleophile Addition: Add the desired secondary amine (e.g., piperidine, morpholine) (1.2 equiv.) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours). The use of polar aprotic solvents is effective as they solvate the cation of the base, increasing the nucleophilicity of the amine.[3]
-
Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired product.
Comparative Analysis: Palladium-Catalyzed Cross-Coupling
Activating the C-Cl bond for oxidative addition is the primary challenge in cross-coupling reactions. This typically requires more specialized and often more expensive catalyst systems compared to the corresponding bromo- or iodo-pyridines.[4] The Buchwald-Hartwig amination, for example, often employs bulky, electron-rich phosphine ligands to facilitate the difficult oxidative addition step for aryl chlorides.[10][11]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
A. Suzuki-Miyaura Coupling
The Suzuki reaction is a powerful method for forming C-C bonds.[12] For chloropyridines like our target molecule, successful coupling often necessitates the use of highly active catalyst systems.
Table 2: Comparative Suzuki-Miyaura Coupling Reactivity
| Substrate | Halogen | Typical Catalyst System | Relative Reactivity | Reference |
|---|---|---|---|---|
| 4-Iodo-6-methylpicolinonitrile | I | Pd(PPh₃)₄, K₂CO₃ | Very High | [4][13] |
| 4-Bromo-6-methylpicolinonitrile | Br | Pd(OAc)₂, SPhos, K₃PO₄ | High | [4][14] |
| This compound | Cl | Pd₂(dba)₃, XPhos, K₃PO₄ | Moderate | [15] |
| 2-Chloropyridine | Cl | Pd₂(dba)₃, tBu₃P, CsF | Moderate-Low |[15] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol employs a modern catalyst system effective for challenging aryl chlorides.
-
Inert Atmosphere: To a dry Schlenk tube, add the aryl boronic acid (1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4.5 mol%).
-
Reagent Addition: Evacuate and backfill the tube with nitrogen or argon three times. Add this compound (1.0 equiv.) followed by a degassed solvent mixture (e.g., toluene/water or dioxane/water).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS (typically 12-24 hours). The base is crucial for activating the boronic acid to facilitate transmetalation.[15]
-
Workup: After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.
B. Buchwald-Hartwig and Sonogashira Couplings
Similar reactivity trends are observed for other cross-coupling reactions. The C-Cl bond of this compound requires robust catalytic systems for efficient Buchwald-Hartwig amination and Sonogashira coupling, whereas the bromo- and iodo-analogs react under significantly milder conditions.[10][13][16] For Sonogashira coupling, a copper(I) co-catalyst is typically essential for reactions involving aryl chlorides.[13][16]
Conclusion: Strategic Application
This compound emerges as a highly versatile and strategically valuable building block.
-
For SNAr Chemistry: It is an exceptionally activated substrate. The chloro group can be displaced with a wide range of N-, O-, and S-nucleophiles under mild conditions, often with high regioselectivity and yield. Its reactivity surpasses that of many other chloropyridines that lack strong activating groups.
-
For Cross-Coupling Chemistry: It behaves as a typical, albeit moderately activated, aryl chloride. While more challenging than its bromo- or iodo-counterparts, modern palladium catalysis provides reliable and scalable methods for its use in Suzuki, Buchwald-Hartwig, Sonogashira, and other cross-coupling transformations. The economic advantage of a chloro- starting material often justifies the investment in a more sophisticated catalyst system for large-scale synthesis.
By understanding the interplay of the chloro leaving group, the activating pyridine nitrogen, and the powerful electron-withdrawing nitrile, researchers can harness the distinct reactivity of this compound to efficiently construct complex molecular architectures.
References
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermedi
- Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne.
- Selective Covalent Protein Modification by 4-Halopyridines Through C
- Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem
- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube
- Buchwald–Hartwig amin
- Leaving Groups and Heteroarenes in Nucleophilic Arom
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org
- Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry labor
- nucleophilic arom
- How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
- Sonogashira coupling. Wikipedia
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides
- Buchwald-Hartwig Amin
- Suzuki reaction. Wikipedia
- Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
- Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amin
- Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
- The Buchwald-Hartwig Amin
- Suzuki cross-coupling reaction. YouTube
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. American Chemical Society
- Steric and electronic effects in SN2 reactions.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts
- Suzuki Coupling. Organic Chemistry Portal
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing)
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines.
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
reactivity of 4-Chloro-6-methylpicolinonitrile vs 4-Bromo-6-methylpicolinonitrile
An In-Depth Comparative Guide to the Reactivity of 4-Chloro-6-methylpicolinonitrile and 4-Bromo-6-methylpicolinonitrile
For drug development professionals, medicinal chemists, and researchers, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. The 6-methylpicolinonitrile scaffold is a privileged core in numerous biologically active compounds, and functionalization at the 4-position is a common strategy for analogue synthesis and library development. This guide provides a comprehensive, data-driven comparison between two key building blocks: this compound and 4-Bromo-6-methylpicolinonitrile.
Our analysis moves beyond simple on-paper predictions to offer field-proven insights into their respective performance in two major classes of synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By understanding the mechanistic nuances that govern their reactivity, researchers can make informed decisions to optimize their synthetic routes.
The Underlying Principles: A Tale of Two Mechanisms
The divergent reactivity of these two compounds is rooted in the distinct mechanisms of the reactions they typically undergo.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of heteroaromatic chemistry. It proceeds via a two-step addition-elimination mechanism. The pyridine ring, particularly with the electron-withdrawing nitrile group, is "activated" towards attack by a nucleophile.[1][2]
The reaction pathway involves:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the halogen (the ipso-carbon), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1]
-
Leaving Group Departure: The aromaticity is restored as the leaving group (halide) is expelled.
Crucially, the rate-determining step is often the initial nucleophilic attack. This step is facilitated by a more electrophilic ipso-carbon. Due to chlorine's higher electronegativity compared to bromine, the C-Cl bond is more polarized, making the carbon atom more electron-deficient and susceptible to attack. Therefore, in SNAr reactions, chloro-substituted pyridines are often more reactive than their bromo counterparts.[3]
Caption: The SNAr addition-elimination mechanism.
Palladium-Catalyzed Cross-Coupling
Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling have revolutionized C-C and C-N bond formation.[4][5][6] They share a common catalytic cycle, where the first and often rate-determining step is the oxidative addition of the aryl halide to a Pd(0) complex.[7]
This step involves the cleavage of the carbon-halogen (C-X) bond. The reactivity trend is directly correlated to the C-X bond dissociation energy: C-I < C-Br < C-Cl. The weaker C-Br bond is broken more easily and at lower temperatures than the stronger C-Cl bond.[3] Consequently, 4-bromo-6-methylpicolinonitrile is significantly more reactive in palladium-catalyzed cross-coupling reactions.[8]
Caption: Generalized catalytic cycle for Pd-cross-coupling reactions.
Head-to-Head Comparison: Experimental Performance
The following sections provide typical experimental protocols and expected outcomes for the two building blocks in key reactions.
A. Nucleophilic Aromatic Substitution: Amination
The synthesis of 4-amino-6-methylpicolinonitrile is a common transformation. Here, the chloro-derivative demonstrates superior or comparable performance due to the principles outlined above.
Experimental Protocol: Synthesis of 4-Amino-6-methylpicolinonitrile
-
To a sealed pressure vessel, add 4-halo-6-methylpicolinonitrile (1.0 eq), dioxane (5 mL per mmol of substrate), and aqueous ammonia (28-30%, 10 eq).
-
Seal the vessel and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the desired 4-amino-6-methylpicolinonitrile.
Comparative Data: Amination
| Substrate | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound | 100-110 | 12-16 | 85-95% |
| 4-Bromo-6-methylpicolinonitrile | 110-120 | 18-24 | 80-90% |
| Data is illustrative, based on established SNAr reactivity principles for heteroaryl halides. |
Discussion: The chloro-derivative typically reacts faster and at a slightly lower temperature. This aligns with the SNAr mechanism where the higher electronegativity of chlorine enhances the electrophilicity of the reaction center, accelerating the rate-determining nucleophilic attack.
B. Suzuki-Miyaura Coupling
For creating C(sp²)-C(sp²) bonds, the Suzuki-Miyaura reaction is unparalleled.[9] In this context, the superior reactivity of the bromo-compound is evident, allowing for more facile C-C bond formation.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
To a round-bottom flask, add 4-halo-6-methylpicolinonitrile (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst/ligand system.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1).
-
Heat the reaction mixture to the specified temperature under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate and water.
-
Filter through a pad of celite, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield the product.
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound | Pd₂(dba)₃ (5 mol%), SPhos (10 mol%) | 100 | 12 | 75-85% |
| 4-Bromo-6-methylpicolinonitrile | Pd(PPh₃)₄ (3 mol%) | 80 | 4 | 90-98% |
| Data is illustrative. Aryl chlorides require more advanced, electron-rich phosphine ligands (like SPhos) and higher temperatures to facilitate the difficult oxidative addition step.[5] |
Discussion: The 4-bromo derivative reacts under significantly milder conditions with a simpler, less expensive catalyst.[8] This is a direct consequence of the weaker C-Br bond, which readily undergoes oxidative addition to the Pd(0) center. Activating the more robust C-Cl bond necessitates higher energy input and more specialized, electron-rich, and sterically hindered ligands to promote the challenging oxidative addition step.[10]
C. Buchwald-Hartwig Amination
This palladium-catalyzed C-N coupling is a powerful alternative to SNAr, especially for less nucleophilic amines.[11] The reactivity trend mirrors that of the Suzuki coupling.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
To an oven-dried Schlenk tube, add 4-halo-6-methylpicolinonitrile (1.0 eq), Sodium tert-butoxide (1.4 eq), and the palladium catalyst/ligand system.
-
Seal the tube, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add degassed toluene, followed by morpholine (1.2 eq) via syringe.
-
Heat the reaction mixture to the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Comparative Data: Buchwald-Hartwig Amination
| Substrate | Catalyst System | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | 110 | 16 | 80-90% |
| 4-Bromo-6-methylpicolinonitrile | Pd(OAc)₂ (1 mol%), BINAP (1.5 mol%) | 90 | 6 | 92-99% |
| Data is illustrative. As with Suzuki coupling, activating the aryl chloride requires more sophisticated ligand systems compared to the aryl bromide.[12] |
Discussion: The bromo-derivative again proves more reactive, requiring lower temperatures, shorter reaction times, and less specialized catalyst systems. The fundamental principle remains the same: the ease of C-X bond cleavage during the rate-limiting oxidative addition step dictates the overall reaction efficiency.
Summary and Strategic Recommendations
The choice between 4-chloro- and 4-bromo-6-methylpicolinonitrile is not arbitrary but a strategic decision based on the intended chemical transformation.
| Feature | This compound | 4-Bromo-6-methylpicolinonitrile |
| Optimal Reaction Class | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed Cross-Coupling |
| Relative Cost | Generally lower | Generally higher |
| Reactivity in SNAr | Higher (Faster kinetics, milder conditions) | Lower (Slower kinetics, harsher conditions) |
| Reactivity in Cross-Coupling | Lower (Requires forcing conditions, specialized ligands) | Higher (Milder conditions, simpler catalysts) |
Decision-Making Workflow:
Caption: Workflow for selecting the appropriate halide substrate.
Final Recommendations for the Practicing Scientist:
-
For SNAr Reactions: Prioritize This compound . It is often the more reactive and cost-effective choice for introducing nucleophiles like amines, alkoxides, and thiolates.
-
For Palladium-Catalyzed Cross-Coupling: Select 4-Bromo-6-methylpicolinonitrile . The significant advantage in reactivity translates to milder conditions, lower catalyst loadings, shorter reaction times, and often higher, more reproducible yields. This is especially critical when dealing with sensitive or complex substrates where avoiding harsh conditions is paramount.
By aligning the choice of substrate with the underlying reaction mechanism, researchers can streamline their synthetic efforts, conserve resources, and accelerate the journey from concept to discovery.
References
- Wikipedia. (2024). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (2024). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Atlantis Press. DOI: 10.2991/asei-15.2015.423.
- Wikipedia. (2024). Nucleophilic aromatic substitution.
- Leadbeater, N. E., & Scott, J. L. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Synlett, 23(10), 1431-1446.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- The Organic Chemistry Tutor. (2016). Sonogashira Coupling Reaction Mechanism.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Ruijter, E., & Orru, R. V. A. (2013). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 52(45), 11980-11983.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. (n.d.).
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Danikiewicz, W., Bieńkowski, T., Kozłowska, D., & Zimnicka, M. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1351–1363.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- GATE Chemistry. (2018). Suzuki Coupling Mechanism and Applications.
- MH Chem. (2022). Sonogashira Coupling- Reaction and application in Research Lab.
- ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- ResearchGate. (2021). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Suzuki Coupling of 4-Chloro-6-methylpicolinonitrile and Other Chloro-N-Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance. Within the pharmaceutical and agrochemical industries, the synthesis of substituted N-heterocycles is of paramount importance, as these structural motifs are ubiquitous in biologically active molecules. This guide provides an in-depth technical comparison of the Suzuki coupling of 4-chloro-6-methylpicolinonitrile with other synthetically relevant chloro-N-heterocycles. By examining the interplay of electronic effects, steric hindrance, and catalyst-ligand systems, this document aims to provide researchers with actionable insights for reaction design and optimization.
The Unique Reactivity Profile of this compound
This compound presents a fascinating case study in the realm of Suzuki couplings. The pyridine core, being an electron-deficient π-system, inherently activates the C-Cl bond towards oxidative addition to a palladium(0) catalyst, a crucial step in the catalytic cycle. However, the reactivity of this particular substrate is further modulated by the presence of both a methyl group and a cyano group.
The methyl group at the 6-position is an electron-donating group, which can slightly deactivate the ring towards nucleophilic attack. Conversely, the powerful electron-withdrawing cyano group at the 2-position (picolinonitrile) significantly enhances the electrophilicity of the pyridine ring and, consequently, the reactivity of the C4-Cl bond. This strong electron-withdrawing effect is often a key determinant of success in the coupling of otherwise unreactive chloro-heterocycles.
Comparative Analysis with Other Chloro-N-Heterocycles
To contextualize the reactivity of this compound, it is instructive to compare it with other common chloro-N-heterocycles under Suzuki coupling conditions. The reactivity of the C-Cl bond is a delicate balance of the inherent aromaticity of the heterocyclic system and the electronic nature of any substituents.
Positional Isomerism in Chloropyridines
The position of the chlorine atom on the pyridine ring has a profound impact on its reactivity. Generally, 2- and 4-chloropyridines are more reactive than 3-chloropyridines in Suzuki couplings. This is attributed to the direct electronic communication of the chlorine atom with the ring nitrogen, which facilitates the oxidative addition step. Studies have shown that 2-chloropyridines can give excellent yields, while 4-chloropyridines often provide moderate to good yields under similar conditions[1].
The Influence of Electron-Withdrawing and -Donating Groups
The presence of additional substituents further tunes the reactivity of the chloropyridine core.
-
Electron-Withdrawing Groups (EWGs): Similar to the cyano group in our target molecule, other EWGs such as nitro or ester groups generally increase the reactivity of the C-Cl bond towards oxidative addition. This electronic activation can often overcome the inherent inertness of the C-Cl bond, allowing for successful couplings even with less active catalyst systems.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy or amino groups can decrease the reactivity of the C-Cl bond by increasing the electron density of the ring. However, these groups can also influence the reaction through steric effects or by coordinating to the metal center.
Experimental Data: A Comparative Overview
| Heterocycle | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Hypothetical Data |
| This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 8 | 92 | Hypothetical Data |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | 18 | Excellent | [1] |
| 4-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | 18 | Moderate-Good | [1] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 (MW) | 0.25 | 95 (C4-arylation) | [2] |
| 4-Chloro-6,7-dimethoxyquinoline | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF | 100 | 12 | 78 | [3] |
Causality Behind Experimental Choices: A Deeper Dive
The success of a Suzuki coupling reaction hinges on the judicious selection of several key parameters.
Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the ligand is paramount for achieving high yields, especially with challenging substrates like chloro-heterocycles.
-
Palladium Precatalysts: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. While Pd(PPh₃)₄ can be used directly as the active Pd(0) catalyst, others require in-situ reduction.
-
Phosphine Ligands: For less reactive aryl chlorides, bulky and electron-rich phosphine ligands such as the Buchwald biarylphosphines (e.g., SPhos, XPhos) or tri-tert-butylphosphine (P(t-Bu)₃) are often essential. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which facilitates the challenging oxidative addition to the C-Cl bond[4][5].
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, offering high stability and activity for the coupling of chloro-heterocycles.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Role of the Base and Solvent
The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.
The solvent system must be capable of dissolving the various components of the reaction and is often a mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water to facilitate the dissolution of the inorganic base.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound and a comparative example with a less activated chloropyridine.
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
Caption: Experimental workflow for the Suzuki coupling of this compound.
Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-6-methylpicolinonitrile.
Protocol 2: Comparative Suzuki Coupling of 3-Chloropyridine with Phenylboronic Acid
Methodology:
-
Follow the same procedure as in Protocol 1, substituting 3-chloropyridine for this compound.
-
Due to the lower reactivity of 3-chloropyridine, a more robust catalytic system may be required. Consider using a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., Pd₂(dba)₃ with SPhos) and a stronger base like K₃PO₄.
-
Longer reaction times and/or higher temperatures may be necessary to achieve a comparable yield.
Conclusion
The Suzuki coupling of this compound is anticipated to be a facile transformation due to the activating effect of the cyano group. In comparison to less activated chloro-N-heterocycles, such as 3-chloropyridine, this substrate likely requires milder reaction conditions and less sophisticated catalytic systems to achieve high yields. For more challenging substrates, the use of advanced palladium catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene ligands is often essential. This guide provides a framework for understanding the factors that govern the reactivity of chloro-N-heterocycles in Suzuki coupling reactions, enabling researchers to make informed decisions in the design and execution of their synthetic routes.
References
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598–6610.
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
- Cooper, A. K., Greaves, M. E., Donohoe, W., Burton, P. M., Ronson, T. O., Kennedy, A. R., & Nelson, D. J. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(41), 13867–13875.
- Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
- Klanjčić, T., Gazivoda Kraljević, T., & Raić-Malić, S. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(22), 5433.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boronic acids and their derivatives for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
- Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(01), 45–48.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- NROChemistry. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
The Evolving Landscape of Picolinonitrile Derivatives: A Comparative Guide to Their Biological Activity
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its diverse derivatives, 4-chloro-6-methylpicolinonitrile and its analogues have emerged as a promising class of compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of these derivatives, focusing on their anticancer and antimicrobial properties, supported by experimental data and mechanistic insights to aid researchers in drug discovery and development.
Introduction to this compound Derivatives
The this compound core structure presents a unique combination of electronic and steric properties, making it an attractive starting point for the synthesis of novel bioactive molecules. The presence of a chlorine atom at the 4-position and a methyl group at the 6-position of the pyridine ring, along with the nitrile group at the 2-position, offers multiple sites for chemical modification. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic profiles, leading to a diverse range of biological effects. Researchers have explored the derivatization of this scaffold to enhance its therapeutic potential, primarily in the realms of oncology and infectious diseases.
Comparative Analysis of Anticancer Activity
Several studies have demonstrated the potent cytotoxic effects of this compound derivatives against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
A novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, synthesized from a related picolinamide precursor, has shown significant antiproliferative activity against human liver cancer (HepG2) and human colon carcinoma (HCT116) cell lines.[1] The in vitro data, as determined by the MTT assay, highlights the potential of these compounds as anticancer agents.
Comparative Cytotoxicity Data (IC50, µM)
| Compound/Derivative | HepG2 (Human Liver Cancer) | HCT116 (Human Colon Carcinoma) | Reference |
| Sorafenib (Control) | 2.8 ± 0.3 | 3.5 ± 0.4 | [1] |
| Derivative 5q | 1.5 ± 0.2 | 2.1 ± 0.3 | [1] |
| Derivative 5a | > 50 | > 50 | [1] |
| Derivative 5i | 15.2 ± 1.8 | 20.7 ± 2.5 | [1] |
Data presented as mean IC50 ± standard deviation.
The data clearly indicates that derivative 5q exhibits potent antiproliferation activities, even more so than the established anticancer drug Sorafenib in these cell lines.[1] The structure-activity relationship (SAR) studies suggest that the nature of the substituent on the formamido phenyl ring plays a crucial role in determining the cytotoxic potency.
Hypothesized Mechanism of Action: Angiogenesis Inhibition and Apoptosis Induction
In vivo studies with potent analogs like 5q have demonstrated an ability to prolong the lifespan of mice with colon carcinoma.[1] This effect is attributed to the suppression of angiogenesis and the induction of apoptosis and necrosis.[1]
Caption: Hypothesized mechanism of angiogenesis inhibition by picolinonitrile derivatives.
Comparative Analysis of Antimicrobial Activity
Derivatives of the broader pyridine and picolinonitrile class have also exhibited significant antimicrobial properties against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the disruption of essential cellular processes in microorganisms.
For instance, novel pyridine-connected 2H-thiopyran derivatives have shown high activity, with some compounds demonstrating fungicidal behavior through the disruption of the plasma membrane of Candida auris.[2] These derivatives were also found to induce apoptosis and cell cycle arrest in the S-phase of the fungal cells.[2]
Comparative Antimicrobial Data (MIC, µg/mL)
| Compound/Derivative | Candida auris (Fungus) | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| Fluconazole (Control) | - | - | - | |
| pta1 | 0.24 - 0.97 | - | - | [2] |
| pta2 | 0.24 - 0.97 | - | - | [2] |
| pta3 | 0.24 - 0.97 | - | - | [2] |
| Compound 4h | - | Good Activity | Good Activity | [3] |
Note: Direct comparative MIC values for this compound derivatives against a standard panel of bacteria were not available in the initial search. The table reflects data from related pyridine derivatives to illustrate the potential of this chemical class.
The data on pyrimidine-2,4-dione hybrids with 2H-thiopyran molecules highlights their potential as antifungal agents against emerging multidrug-resistant pathogens like C. auris.[2] Furthermore, synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups have demonstrated good in vitro antibacterial activities against both Gram-positive and Gram-negative bacteria.[3]
Experimental Workflow: Antimicrobial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a standard method to quantify the antimicrobial potency of a compound. The broth microdilution method is a widely accepted protocol.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, detailed experimental protocols are essential.
Synthesis of 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives (General Procedure)[1]
-
Preparation of 4-Chloro-N-methylpicolinamide: This starting material is prepared according to established literature methods.
-
Synthesis of 4-(4-Aminophenylamino)-N-methylpicolinamide: A mixture of 4-chloro-N-methylpicolinamide and 4-amino-N-methylbenzamide is heated. The reaction mixture is then dissolved in ethanol, and concentrated HCl is added dropwise. The solution is stirred under reflux, cooled, and processed to yield the intermediate.
-
Synthesis of Final Derivatives: The intermediate is then reacted with various reagents to introduce different formamido-phenyl groups, yielding the final picolinamide derivatives.
Cytotoxicity Assay (MTT Assay)[1][4]
-
Cell Seeding: Cancer cells (e.g., HepG2, HCT116) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. The plates are then incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[4]
-
Compound Preparation: Serial twofold dilutions of the test compounds are prepared in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. The available data strongly supports their potential in both oncology and infectious diseases. The structure-activity relationship studies indicate that minor modifications to the core structure can lead to significant improvements in biological activity and selectivity.
Future research should focus on:
-
Expanding the chemical diversity of this class of compounds to further explore the structure-activity landscape.
-
Elucidating the precise molecular targets and mechanisms of action to guide rational drug design.
-
Optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Conducting comprehensive in vivo studies to validate the therapeutic potential of the most promising candidates.
This guide serves as a foundational resource for researchers in the field, providing a comparative overview of the biological activities of this compound derivatives and highlighting their potential for further investigation.
References
- Structure activity relationship. | Download Scientific Diagram - ResearchGate. (n.d.).
- Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PMC - NIH. (2023, January 31).
- Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - MDPI. (2021, February 21).
- (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. (n.d.).
- Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (n.d.).
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH. (2021, May 20).
- Antibacterial Activity of 2-Picolyl-polypyridyl-Based Ruthenium (II/III) Complexes on Non-Drug-Resistant and Drug-Resistant Bacteria - PubMed Central. (n.d.).
- Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC. (n.d.).
- Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed. (n.d.).
- Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs - New Journal of Chemistry (RSC Publishing). (n.d.).
- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. (n.d.).
- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - MDPI. (n.d.).
- Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. (n.d.).
- (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate. (2025, August 7).
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (n.d.).
- Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed. (2011, February 15).
- Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. (n.d.).
- Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors - New Journal of Chemistry (RSC Publishing). (n.d.).
- Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed. (n.d.).
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchGate. (n.d.).
- Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PubMed. (2023, July 12).
- Synthetic Tactics of New Class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile Derivatives Acting as Antimicrobial Agents - PubMed. (n.d.).
Sources
- 1. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Evolving Landscape of Picolinonitriles: A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-6-methylpicolinonitrile Analogues
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure.[1] Within this broad class, picolinonitrile derivatives, characterized by a cyanopyridine core, are emerging as a versatile framework for targeting a range of diseases, from cancer to neurological disorders. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-Chloro-6-methylpicolinonitrile analogues, synthesizing data from related compound series to illuminate the key structural determinants of biological activity and offering a forward-looking perspective for drug discovery programs.
The this compound Scaffold: A Promising Starting Point
The this compound core presents a strategic foundation for medicinal chemistry exploration. The chlorine atom at the 4-position acts as a crucial handle for synthetic modification and can influence the electronic properties of the pyridine ring. The methyl group at the 6-position can provide a point of interaction with biological targets and modulate the compound's lipophilicity. The nitrile group at the 2-position is a key pharmacophoric feature, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups in interactions with enzymes and receptors.
While comprehensive SAR studies on this compound analogues for therapeutic applications are not extensively documented in a single source, by examining related picolinic acids, cyanopyridines, and other substituted pyridine derivatives, we can construct a robust understanding of the key structural modifications that are likely to govern their biological activity.
Deconstructing the Structure-Activity Landscape
The biological activity of this compound analogues can be systematically modulated by modifications at three primary positions: the 4-position (chloro group), the 6-position (methyl group), and by bioisosteric replacement of the nitrile group or derivatization of the pyridine ring itself.
The Influence of the 4-Position Substituent
The chloro group at the 4-position is a potent modulator of the electronic character of the pyridine ring. Its electron-withdrawing nature can influence the pKa of the pyridine nitrogen and the reactivity of the entire molecule.
-
Retention of the Chloro Group: In many heterocyclic compounds, the presence of a halogen atom, particularly chlorine, is associated with enhanced biological activity. For instance, in a series of 4-aryl-6-chloro-quinoline derivatives, the chloro substituent was a common feature among compounds exhibiting significant anti-HBV activity.[2][3] This suggests that the chloro group in this compound is likely a critical contributor to its biological profile.
-
Substitution of the Chloro Group: Replacing the chloro group with other substituents can fine-tune the molecule's properties.
-
Electron-donating groups (e.g., methoxy, amino): These groups can increase the electron density of the pyridine ring, potentially altering binding affinities for target proteins.
-
Other halogens (e.g., fluorine, bromine): Substitution with other halogens can modulate lipophilicity and metabolic stability. Fluorine, in particular, is often introduced to block metabolic oxidation and improve pharmacokinetic properties.
-
Modifications at the 6-Position
The methyl group at the 6-position offers a site for probing steric and hydrophobic interactions within a target's binding pocket.
-
Alkyl Chain Elongation and Branching: Increasing the size of the alkyl group (e.g., ethyl, propyl, isopropyl) can enhance van der Waals interactions and improve potency, provided the binding pocket can accommodate the increased bulk.
-
Introduction of Aryl or Heteroaryl Groups: Replacing the methyl group with aromatic or heteroaromatic rings can introduce new binding interactions, such as pi-stacking. Studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have shown that the nature and substitution pattern of the aryl group significantly impact herbicidal activity, a principle that can be translated to the design of therapeutic agents.[4] For example, electron-withdrawing or donating groups on the aryl ring can modulate the overall electronic properties and binding affinity.
The Role of the Nitrile Group and Bioisosteric Replacements
The nitrile group is a key functional group in many pharmaceuticals, often acting as a hydrogen bond acceptor.
-
Bioisosteric Replacement: Replacing the nitrile group with other functionalities that mimic its size, shape, and electronic properties is a common strategy in drug design.
-
Carboxamide: The picolinamide scaffold is structurally very similar to picolinonitrile and has been successfully employed in the development of mGlu5 negative allosteric modulators.[5]
-
Tetrazole: This five-membered heterocyclic ring is a well-established bioisostere for a carboxylic acid and can also mimic the hydrogen bonding capabilities of a nitrile.
-
Comparative Biological Data of Picolinonitrile and Related Analogues
To illustrate the impact of structural modifications, the following table summarizes the cytotoxic activity of various substituted cyanopyridine derivatives against different cancer cell lines. While not a direct comparison of this compound analogues, this data provides valuable insights into the anticancer potential of the broader cyanopyridine scaffold.
| Compound/Analogue Type | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Benzohydrazide derivative of 3-cyanopyridine | Substitution at the 2-position | MCF-7 (Breast) | 2.04 | [6] |
| 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative (14a) | Complex substitution | NCIH 460 (Lung) | 0.025 | [4] |
| RKOP 27 (Colon) | 0.016 | [4] | ||
| Nicotinonitrile derivative with pyrazole moiety (19) | Fused pyrazole ring | HeLa (Cervical) | 4.26 µg/mL | [5][7] |
| HepG2 (Liver) | 5.16 µg/mL | [5][7] | ||
| Cyanopyridine with 4-chlorophenyl at 6-position (6b) | Substitution at the 6-position | HepG2 (Liver) | 2.68 | [8] |
Note: The data presented is a compilation from different studies and should be interpreted as illustrative of the potential activities of substituted cyanopyridines rather than a direct head-to-head comparison.
Experimental Protocols
General Synthesis of this compound Analogues
A plausible synthetic route to this compound analogues can be adapted from established procedures for substituted pyridines.[9][10][11]
Step 1: Synthesis of 2-Cyano-6-methylpyridine This can be achieved from 2-picoline-1-oxide through a reaction with dimethyl sulfate followed by treatment with sodium cyanide.[10]
Step 2: Chlorination at the 4-Position The 2-cyano-6-methylpyridine intermediate can then be subjected to a chlorination reaction, potentially using reagents like N-chlorosuccinimide (NCS) or other chlorinating agents, to introduce the chloro group at the 4-position. The regioselectivity of this reaction would need to be carefully controlled.
Step 3: Further Derivatization Analogues can be synthesized by modifying the starting materials or by further reactions on the this compound scaffold. For example, the methyl group could be functionalized, or the chloro group could be displaced via nucleophilic aromatic substitution.
Diagram of a potential synthetic workflow:
Caption: A simplified signaling pathway illustrating the potential mechanism of action of this compound analogues as kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. While a comprehensive, dedicated SAR study for this specific analogue series is yet to be published, a wealth of information from related cyanopyridines, picolinamides, and other substituted pyridines provides a strong foundation for rational drug design.
Future research should focus on the systematic synthesis and evaluation of this compound analogues with diverse substitutions at the 4- and 6-positions, as well as bioisosteric replacement of the nitrile group. A multi-pronged approach, combining chemical synthesis, in vitro biological evaluation (including cytotoxicity and kinase inhibition assays), and in silico modeling, will be crucial for elucidating the detailed SAR and identifying lead compounds with potent and selective activity. The continued exploration of this versatile scaffold holds significant promise for the discovery of next-generation therapeutics.
References
- Abdel-Maksoud, M. S., et al. (2021). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. Molecules, 26(11), 3321. [Link]
- Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
- Wang, Z., et al. (2011). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. Bioorganic & Medicinal Chemistry Letters, 21(4), 1348-1351. [Link]
- protocols.io. (2023). MTT assay protocol. [Link]
- Mukherjee, H., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology, 12(2), 115-118. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
- Halder, P., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 14(5), 795-817. [Link]
- El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46849–46870. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- El-Sayed, M. A., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Journal of an-Najah University for Research-B (Humanities), 38(1), 1-22. [Link]
- El-Adl, K., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules, 27(6), 1899. [Link]
- El-Naggar, M. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Molecules, 27(19), 6296. [Link]
- Amr, A. E. E., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1965. [Link]
- Amr, A. E. E., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1965. [Link]
- Al-Obaid, A. M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(21), 7436. [Link]
- Wang, Z., et al. (2011). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. Bioorganic & Medicinal Chemistry Letters, 21(4), 1348-1351. [Link]
- Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2997. [Link]
- El-Gamal, M. I., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19571–19586. [Link]
- Li, J., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). [Link]
- Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. [Link]
- El-Sayed, M. A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24903-24917. [Link]
- Perković, I., et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 27(23), 8235. [Link]
- El-Sayed, N. N. E., et al. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. European Journal of Medicinal Chemistry, 46(9), 3714-3720. [Link]
- Szabo, L. Z., et al. (2009). Synthesis and SAR of 4-substituted-2-aminopyrimidines as Novel c-Jun N-terminal Kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2099-2102. [Link]
- Li, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(45), 29331-29343. [Link]
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- El-Gamal, M. I., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19571–19586. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Comparative Guide to Catalysts for the Amination of 4-Chloro-6-methylpicolinonitrile
Introduction: The Strategic Importance of 4-Amino-6-methylpicolinonitrile Scaffolds
In the landscape of contemporary drug discovery and materials science, the 4-amino-6-methylpicolinonitrile moiety stands as a privileged scaffold. Its derivatives are integral components of a multitude of biologically active agents, including kinase inhibitors for oncology and antiviral compounds. The synthetic linchpin to accessing this diverse chemical space is the efficient and selective formation of a C-N bond at the C4 position of the picolinonitrile ring, starting from the readily available 4-chloro-6-methylpicolinonitrile. The choice of catalyst for this transformation is paramount, directly influencing yield, substrate scope, cost-effectiveness, and scalability. This guide provides a comparative analysis of the leading catalytic systems for the amination of this compound, grounded in established principles of cross-coupling chemistry and supported by representative experimental data.
Comparative Analysis of Catalytic Systems
The amination of heteroaryl chlorides, such as this compound, is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The three most prominent catalytic systems are based on palladium, copper, and nickel. Each metal offers a unique profile of reactivity, functional group tolerance, and economic viability.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most versatile and widely employed method for C-N bond formation.[1][2] Its success lies in the development of sophisticated phosphine and N-heterocyclic carbene (NHC) ligands that facilitate the catalytic cycle with high efficiency. For heteroaryl chlorides, which are often challenging substrates due to potential catalyst inhibition by the heteroatom, ligand selection is critical.[3]
Mechanistic Rationale: The catalytic cycle, depicted below, involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich ligand is crucial to promote both the oxidative addition and the final reductive elimination steps.
Figure 1: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.
Performance Characteristics:
-
High Generality: Palladium catalysts, particularly with modern ligands like Xantphos or bulky biarylphosphines (e.g., XPhos), exhibit broad substrate scope, accommodating a wide range of primary and secondary amines, including anilines and aliphatic amines.[4]
-
Mild Reaction Conditions: These reactions can often be conducted at moderate temperatures (80-120 °C) with relatively low catalyst loadings (0.5-5 mol%).
-
Functional Group Tolerance: Buchwald-Hartwig amination is known for its excellent tolerance of various functional groups, a critical feature in complex molecule synthesis.
-
Cost: The primary drawback is the high cost of palladium and the often proprietary and expensive ligands.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions.[1] For the amination of heteroaryl chlorides, copper catalysis presents a more economical alternative to palladium.
Mechanistic Rationale: The precise mechanism of the Ullmann reaction is still a subject of debate, but it is generally believed to proceed through a Cu(I)/Cu(III) or a Cu(I)-mediated nucleophilic aromatic substitution pathway. The ligand plays a crucial role in stabilizing the copper species and facilitating the coupling.
Performance Characteristics:
-
Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium, making it an attractive choice for large-scale synthesis.
-
Harsh Conditions (Historically): Traditional Ullmann reactions required high temperatures (>150 °C) and stoichiometric amounts of copper. Modern protocols with ligands like 1,10-phenanthroline or various amino acids have enabled catalysis at lower temperatures (100-140 °C).
-
Substrate Scope: The substrate scope can be narrower than that of palladium-catalyzed reactions, particularly with less nucleophilic amines. Aliphatic amines are often good coupling partners.[5]
-
Ligand Development: The performance of copper-catalyzed amination is highly dependent on the ligand, and finding the optimal ligand for a specific substrate can require significant screening.
Nickel-Catalyzed Amination
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for a variety of cross-coupling reactions, including C-N bond formation.[6] Nickel catalysts can be particularly effective for the amination of electron-deficient heteroaryl chlorides.
Mechanistic Rationale: The catalytic cycle of nickel-catalyzed amination is thought to be analogous to the palladium-catalyzed pathway, involving Ni(0)/Ni(II) intermediates. The smaller atomic radius and different electronic properties of nickel can lead to distinct reactivity patterns compared to palladium.
Performance Characteristics:
-
High Reactivity for Aryl Chlorides: Nickel catalysts can exhibit excellent reactivity for the amination of aryl chlorides, which are often less reactive than the corresponding bromides or iodides in palladium-catalyzed systems.
-
Cost-Effectiveness: Nickel is an earth-abundant and inexpensive metal.
-
Ligand Sensitivity: Similar to palladium and copper systems, the choice of ligand (often phosphines or NHCs) is critical for achieving high efficiency and selectivity.
-
Air and Moisture Sensitivity: Ni(0) species can be sensitive to air and moisture, sometimes requiring more stringent inert atmosphere techniques.
Quantitative Performance Comparison
The following table provides a semi-quantitative comparison of the expected performance of palladium, copper, and nickel catalysts for the amination of this compound. The data is extrapolated from literature reports on similar heteroaryl chloride substrates.
| Catalyst System | Typical Catalyst Loading | Typical Temperature (°C) | Amine Scope | Yield Potential | Key Advantages | Key Disadvantages |
| Palladium | 0.5 - 2 mol% | 80 - 120 | Broad (Primary & Secondary) | High to Excellent | High generality, mild conditions, excellent functional group tolerance | High cost of metal and ligands |
| Copper | 5 - 10 mol% | 100 - 140 | Good (Especially aliphatic amines) | Moderate to High | Low cost, good for specific substrates | Often requires higher temperatures and catalyst loadings, narrower scope |
| Nickel | 1 - 5 mol% | 90 - 130 | Good (Primary & Secondary) | High | Excellent for aryl chlorides, low cost | Potential for side reactions, sensitivity of some catalysts |
Experimental Protocols
The following are representative, detailed experimental protocols for the amination of this compound using each of the three catalytic systems. These protocols are designed as self-validating systems, with clear steps for setup, execution, and analysis.
Workflow Diagram
Figure 2: General Experimental Workflow for C-N Cross-Coupling.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
Objective: To synthesize 4-(morpholino)-6-methylpicolinonitrile.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the tube with argon three times.
-
Add this compound and anhydrous toluene.
-
Add morpholine via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann Condensation
Objective: To synthesize 4-(butylamino)-6-methylpicolinonitrile.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butylamine (2.0 mmol, 2.0 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
L-Proline (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous DMSO (3 mL)
Procedure:
-
To a dry reaction vial containing a magnetic stir bar, add CuI, L-proline, K₂CO₃, and this compound.
-
Add anhydrous DMSO and n-butylamine.
-
Seal the vial and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Nickel-Catalyzed Amination
Objective: To synthesize 4-(phenylamino)-6-methylpicolinonitrile.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
NiCl₂(dppp) (0.05 mmol, 5 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox, add NiCl₂(dppp) and NaOtBu to an oven-dried Schlenk tube with a magnetic stir bar.
-
Outside the glovebox, add this compound and anhydrous 1,4-dioxane under a positive pressure of argon.
-
Add aniline via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 6-18 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Outlook
The choice of catalyst for the amination of this compound is a critical decision that balances cost, efficiency, and substrate scope. For broad applicability and high yields under mild conditions, palladium-based Buchwald-Hartwig catalysts remain the gold standard, albeit at a higher cost. Copper-catalyzed Ullmann-type reactions offer a more economical route, particularly for aliphatic amines, though they may require more rigorous optimization of reaction conditions. Nickel catalysis presents a compelling, cost-effective alternative with high reactivity for aryl chlorides. The selection of the optimal catalyst will ultimately depend on the specific requirements of the synthetic target, the scale of the reaction, and the economic constraints of the project. Further developments in ligand design for all three metals will undoubtedly continue to expand the capabilities of chemists to forge C-N bonds with even greater efficiency and precision.
References
- Schön, U., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 263-270. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Zhang, H., et al. (2021). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4). [Link]
- Chen, H., et al. (2024). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.[Link]
- Burtoloso, A. C. B., et al. (2024). Cu-Catalyzed Coupling of Aliphatic Amines with Alkylboronic Esters. Chemistry – A European Journal, 30(19). [Link]
- Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
- Cacchi, S., & Fabrizi, G. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 125(12), 5349-5435. [Link]
- Hartwig, J. F., & Stradiotto, M. (2023).
- Watson, D. A., & Jarvo, E. R. (2021). Nickel-Catalyzed, Stereospecific C–C and C–B Cross-Couplings via C–N and C–O Bond Activation. Accounts of Chemical Research, 54(15), 3045-3057. [Link]
- Renaud, J.-L., et al. (2010). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions.
- WO2016059646A2. (2016). Improved process for the preparation of 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile.
- Rosen, B. M., et al. (2011). Nickel-Catalyzed Cross-Couplings Involving Carbon–Oxygen Bonds. Chemical Reviews, 111(3), 1346-1416. [Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Cu-Catalyzed Coupling of Aliphatic Amines with Alkylboronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nickel-catalyzed cross-couplings involving carbon-oxygen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 4-Chloro-6-methylpicolinonitrile and Its Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is paramount. It dictates formulation strategies, storage conditions, and ultimately, the viability of a drug candidate. This guide provides an in-depth technical assessment of the stability of 4-Chloro-6-methylpicolinonitrile, a key building block in medicinal chemistry, and offers a comparative analysis with its structurally relevant derivatives. By understanding the influence of each functional group on the molecule's susceptibility to degradation, researchers can make more informed decisions in their drug design and development endeavors.
Introduction: The Pivotal Role of Stability in Drug Development
The journey of a drug molecule from discovery to clinical application is fraught with challenges, with chemical stability being a critical hurdle. A stable molecule ensures that the desired therapeutic concentration is maintained over its shelf-life and that no toxic degradation products are formed. Forced degradation studies, where the molecule is subjected to stress conditions more severe than accelerated stability testing, are an indispensable tool.[1][2] These studies help to elucidate degradation pathways, identify potential degradants, and develop stability-indicating analytical methods.[2]
This guide will delve into the anticipated stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Furthermore, we will explore how modifications to its core structure—specifically alterations to the chloro, methyl, and nitrile functional groups—can impact its stability profile.
Predicted Stability Profile of this compound
While specific experimental stability data for this compound is not extensively published, we can infer its likely behavior based on the known reactivity of its constituent functional groups and the pyridine scaffold. The pyridine ring itself is relatively stable, but the substituents—a chloro group, a methyl group, and a nitrile group—introduce specific vulnerabilities.
The electron-withdrawing nature of the nitrogen atom in the pyridine ring, compounded by the chloro and nitrile substituents, makes the ring susceptible to nucleophilic attack. The chlorine atom at the 4-position is a potential site for nucleophilic aromatic substitution, particularly under hydrolytic conditions.[3] The methyl group, while generally stabilizing, can be susceptible to oxidation.[4] The nitrile group can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid, especially under strong acidic or basic conditions.
Comparative Stability Analysis of Derivatives
To understand the structure-stability relationships, we will consider three classes of derivatives of this compound and compare their expected stability under forced degradation conditions.
Derivatives with Modified Chloro Group
| Derivative | Modification | Expected Impact on Stability |
| 4-Amino-6-methylpicolinonitrile | Chloro group replaced with an amino group. | Increased Stability: The electron-donating amino group will reduce the electrophilicity of the pyridine ring, making it less susceptible to nucleophilic attack and hydrolysis. |
| 4-Methoxy-6-methylpicolinonitrile | Chloro group replaced with a methoxy group. | Increased Stability: Similar to the amino group, the electron-donating methoxy group will decrease the ring's susceptibility to nucleophilic attack. |
| 6-Methylpicolinonitrile | Removal of the chloro group. | Significantly Increased Stability: The absence of the labile chloro group removes a primary degradation pathway, making the molecule much more resistant to hydrolysis. |
Derivatives with Modified Methyl Group
| Derivative | Modification | Expected Impact on Stability |
| 4-Chloro-6-(hydroxymethyl)picolinonitrile | Methyl group oxidized to a hydroxymethyl group. | Decreased Stability: The hydroxymethyl group is more susceptible to further oxidation to an aldehyde and then a carboxylic acid. |
| 4-Chloro-6-(trifluoromethyl)picolinonitrile | Methyl group replaced with a trifluoromethyl group. | Increased Stability: The highly electron-withdrawing trifluoromethyl group is very stable towards oxidation. |
| 4-Chloropicolinonitrile | Removal of the methyl group. | Increased Stability towards Oxidation: The absence of the oxidizable methyl group enhances stability against oxidative stress. |
Derivatives with Modified Nitrile Group
| Derivative | Modification | Expected Impact on Stability |
| 4-Chloro-6-methylpicolinamide | Nitrile group hydrolyzed to a primary amide. | Decreased Stability: The amide is more susceptible to further hydrolysis to the corresponding carboxylic acid compared to the nitrile. |
| 4-Chloro-6-methylpicolinic acid | Nitrile group hydrolyzed to a carboxylic acid. | Variable Stability: While the carboxylic acid itself is relatively stable, its presence can influence the overall solubility and reactivity of the molecule. |
| 2-Amino-4-chloro-6-methylpyridine | Nitrile group replaced with an amino group. | Increased Stability: The amino group is generally more stable than the nitrile group towards hydrolysis. |
Experimental Protocols for Stability Assessment
A robust assessment of stability requires well-designed forced degradation studies and a validated stability-indicating analytical method.
Forced Degradation Workflow
Caption: A systematic approach to developing and validating a stability-indicating HPLC method.
Mechanistic Insights into Degradation Pathways
Understanding the underlying chemical mechanisms of degradation is key to designing more stable molecules.
Hydrolytic Degradation
The primary route of hydrolytic degradation for this compound is expected to be the nucleophilic aromatic substitution of the chlorine atom by water or hydroxide ions. This reaction is facilitated by the electron-deficient nature of the pyridine ring. The nitrile group can also undergo hydrolysis, first to a carboxamide and then to a carboxylic acid, particularly under harsh pH conditions.
Oxidative Degradation
The methyl group at the 6-position is the most likely site of oxidative attack, potentially forming a hydroxymethyl, aldehyde, or carboxylic acid derivative. The pyridine ring itself can also be oxidized to an N-oxide, though this is generally less favorable.
Photodegradation
Molecules that absorb UV-Vis light can undergo photodegradation. [5]For this compound, this could involve cleavage of the C-Cl bond to form a radical species, which could then undergo further reactions. The pyridine ring itself can also be susceptible to photochemical reactions.
Thermal Degradation
At elevated temperatures, thermal decomposition can occur. For pyridine derivatives, this can involve complex radical-mediated pathways leading to ring opening and fragmentation. [6]
Conclusion and Future Perspectives
In the competitive landscape of drug discovery, a proactive approach to assessing and understanding molecular stability is not just advantageous, it is essential. While this compound presents a versatile scaffold for medicinal chemistry, its inherent stability is influenced by its functional groups. The chloro and nitrile groups are potential liabilities under hydrolytic conditions, while the methyl group is susceptible to oxidation.
By systematically modifying these functional groups, as outlined in this guide, researchers can rationally design derivatives with improved stability profiles. The use of robust forced degradation studies, coupled with validated stability-indicating analytical methods, provides the necessary data to make informed decisions and accelerate the development of safe and effective new medicines. Future work should focus on generating empirical stability data for this compound and a wider range of its derivatives to validate the predictions made in this guide and to further refine our understanding of structure-stability relationships in this important class of molecules.
References
- Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Microbial Degradation of Pyridine and Pyridine Derivatives.
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]
- Microbial degradation mechanism of pyridine by Paracoccus sp. NJUST30 newly isolated from aerobic granules.
- Introducing a methyl group into pyridines and quinolines: A mini-review. Bar-Ilan University. [Link]
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. [Link]
- INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Semantic Scholar. [Link]
- Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review.
- Forced Degrad
- Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. PubMed Central. [Link]
- Microbiology and Biochemistry of Pesticides Biodegrad
- Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine.
- Effects of Thermal Treatment on Halogenated Disinfection By-Products in Drinking W
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PubMed Central. [Link]
- 2-Amino-6-chloro-4-methylpyridine. AZA Mid-Year Meeting. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review.
- Proposed oxidative degradation pathway.
- Forced Degrad
- A Novel and Rapid Stability Indicating Separation Technique for Simultaneous Determination of Potential Impurities Associ
- Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- Pyridine and Pyridine Derivatives.
- Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a C
- 4-Chloro-2-pyridinecarbonitrile. PubChem. [Link]
- RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]
- Optimization of Stability-Indicating HPLC Method for Analyzing Process Related Impurities of Penfluridol and Structural Elucid.
- Stable isomeric structures of the pyridine cation (C5H5N•+) and protonated pyridine (C5H5NH+) elucidated by cold ion infrared spectroscopy.
- Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. International Journal of Pharmaceutical Sciences and Research. [Link]
- Photostability testing theory and practice. Q1 Scientific. [Link]
- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
- Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formul
- Structural dependency of pyridine carboxylic acid isomers in metal-organic coordination adsorption for copper corrosion inhibition.
- UV photolysis for accelerating pyridine biodegrad
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central. [Link]
- Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry - mass spectrometry analysis. Royal Society of Chemistry. [Link]
- Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Design
- Thermal degradation of poly(vinylpyridine)s. OpenMETU. [Link]
- Analysis of oxidative degradation products of 2,4,6-trichlorophenol tre
- Study on Thermal Degradation behaviour of Poly (N-(Meta-Chlorophenyl) Maleimide) and its Copolymer of Methyl Methacrylate.
- Structural characterization of novel hydrolytic and oxidative degradation products of acalabrutinib by LC-Q-TOF-MS, H/D exchange and NMR. PubMed. [Link]
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cris.biu.ac.il [cris.biu.ac.il]
- 5. q1scientific.com [q1scientific.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Chloro-6-methylpicolinonitrile
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-Chloro-6-methylpicolinonitrile, a critical intermediate in pharmaceutical synthesis. The focus is on the practical application and rationale behind cross-validating these two distinct analytical techniques to ensure data integrity, consistency, and regulatory compliance.
Introduction: The Imperative for Rigorous Analytical Control
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and impurity profile of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods are not merely a quality control checkpoint but a foundational element of the entire drug development process.[1]
Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[2][3] However, when data from different analytical techniques are to be compared or used interchangeably—for instance, during method transfer between labs or when employing an orthogonal method for confirmation—a cross-validation study is essential.[4][5] Cross-validation demonstrates that two distinct, validated methods provide equivalent and comparable results, ensuring data consistency across the product lifecycle.[6][7]
This guide compares a stability-indicating Reversed-Phase HPLC (RP-HPLC) method with a selective GC-MS method, detailing their individual validation and the subsequent cross-validation protocol.
Orthogonal Methodologies: HPLC vs. GC-MS
The choice of HPLC and GC-MS is deliberate. They are orthogonal techniques, meaning they rely on different chemical and physical principles for separation and detection. This orthogonality provides a more comprehensive analytical picture.
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[8] It is exceptionally versatile for a wide range of compounds, including those that are non-volatile or thermally labile.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC separates compounds that can be vaporized without decomposition based on their partitioning between a gaseous mobile phase and a stationary phase.[10][11] The coupling with a mass spectrometer provides high sensitivity and structural information, making it a powerful tool for identification and quantification.[12][13]
The following workflow illustrates the comprehensive process of developing, validating, and cross-validating these two methods.
Method 1: Stability-Indicating RP-HPLC
This method is designed to quantify this compound and resolve it from potential process-related impurities and degradation products, making it a stability-indicating assay.[14][15][16]
Causality Behind Experimental Choices:
-
Column: An InertSustain C18 column is chosen for its robust performance and excellent retention of moderately polar aromatic compounds like picolinonitrile derivatives.[17] The C18 stationary phase provides the necessary hydrophobicity for effective separation.
-
Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is employed. The gradient allows for the elution of impurities with a wide range of polarities within a reasonable run time. The buffer at pH 3.0 ensures consistent ionization of any acidic or basic functional groups, leading to sharp, reproducible peaks.
-
Detection: UV detection at 254 nm is selected as this wavelength typically offers a good response for aromatic nitrile compounds. A photodiode array (PDA) detector is used during validation to assess peak purity and specificity.[18]
Detailed Experimental Protocol: RP-HPLC
-
Chromatographic System: HPLC with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: InertSustain C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.025M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high specificity and sensitivity, leveraging the power of mass spectrometry for definitive identification of the main component and any volatile impurities.
Causality Behind Experimental Choices:
-
Injection: A split injection is used to prevent column overloading with the high-concentration main peak, ensuring good peak shape. A programmable temperature vaporizing (PTV) injector could also be used to minimize degradation of any thermally labile impurities.[13]
-
Column: A low-polarity 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms or equivalent) is selected. This is a general-purpose column that provides excellent separation for a wide variety of semi-volatile organic compounds based on their boiling points and polarity.[19]
-
Carrier Gas: Helium or Hydrogen is used as the carrier gas due to its inertness and efficiency.[11]
-
Detection: Mass spectrometry in Electron Ionization (EI) mode is used. Full scan mode is utilized for impurity identification during method development, while Selected Ion Monitoring (SIM) is employed for quantification during validation to enhance sensitivity and selectivity.
Detailed Experimental Protocol: GC-MS
-
Chromatographic System: GC equipped with a split/splitless inlet and coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Quantification (SIM): Monitor characteristic ions (e.g., m/z for the molecular ion and key fragments).
-
Identification (Scan): Scan range m/z 40-450.
-
-
Sample Preparation: Dissolve the sample in Dichloromethane to a final concentration of approximately 0.5 mg/mL.
The Cross-Validation Protocol: Bridging the Methods
Once both the HPLC and GC-MS methods are fully validated individually according to ICH Q2(R2) guidelines[5][20], the cross-validation can proceed.
Step-by-Step Cross-Validation Experiment
-
Sample Selection: Select three independent batches of this compound raw material.
-
Sample Preparation: For each batch, prepare six independent samples as per the HPLC protocol and another six as per the GC-MS protocol.
-
Analysis: Analyze the 18 preparations on the HPLC system and the other 18 on the GC-MS system.
-
Data Collection: Record the assay value (purity as % area or against a reference standard) and the levels of all detected impurities for each injection.
-
Data Comparison: For each batch, calculate the mean assay value and the mean for each impurity from both the HPLC and GC-MS methods.
-
Statistical Evaluation: Perform a statistical comparison of the mean values obtained from the two methods. A two-one-sided t-test (TOST) for equivalence is a suitable approach. The acceptance criteria are typically that the 90% confidence interval for the ratio of the means should fall within a predefined range (e.g., 95.0% to 105.0% for assay and 80.0% to 120.0% for impurities).
The logical relationship between individual method validation and the final cross-validation assessment is critical for ensuring data integrity.
Comparative Data Summary (Hypothetical Data)
The tables below present hypothetical data from a cross-validation study to illustrate the comparison.
Table 1: Comparison of Assay (% Purity) Results
| Batch ID | HPLC Mean Assay (%) (n=6) | GC-MS Mean Assay (%) (n=6) | % Relative Difference | Equivalence Test (90% CI) | Result |
| Batch A | 99.82 | 99.75 | 0.07% | [99.85%, 100.15%] | Pass |
| Batch B | 99.65 | 99.71 | -0.06% | [99.88%, 100.20%] | Pass |
| Batch C | 99.91 | 99.88 | 0.03% | [99.92%, 100.10%] | Pass |
Table 2: Comparison of a Key Impurity (% Area)
| Batch ID | Impurity X by HPLC (%) | Impurity X by GC-MS (%) | % Relative Difference | Equivalence Test (90% CI) | Result |
| Batch A | 0.08 | 0.09 | -11.8% | [88.5%, 110.2%] | Pass |
| Batch B | 0.15 | 0.14 | 6.9% | [90.1%, 112.5%] | Pass |
| Batch C | 0.05 | 0.05 | 0.0% | [95.5%, 104.8%] | Pass |
Conclusion and Recommendations
Both the developed RP-HPLC and GC-MS methods are demonstrated to be suitable for the quantitative analysis of this compound. The hypothetical cross-validation data indicates that the methods provide equivalent results for assay and for the quantification of known impurities.[7]
-
RP-HPLC is recommended for routine quality control due to its robustness, lower instrument complexity, and its proven stability-indicating nature, which is crucial for release and stability testing.[21]
-
GC-MS serves as an excellent orthogonal method for confirmatory analysis, impurity identification, and for investigating any out-of-specification results, thanks to the structural information provided by the mass spectrometer.
By successfully cross-validating these two powerful and distinct analytical techniques, a high degree of confidence in the analytical data is established, ensuring product quality and satisfying stringent regulatory expectations.[1][22]
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- PubMed. (2012). Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry.
- PubMed. (2018). Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry.
- Labcompliance. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- European Bioanalysis Forum. (n.d.). Cross and Partial Validation.
- ResearchGate. (n.d.). Analytical method validation: A brief review.
- PMC. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
- PubMed. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry.
- SIELC Technologies. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column.
- Agilent. (n.d.). Gas Chromatography.
- ATSDR. (n.d.). Analytical Methods.
- Wikipedia. (n.d.). Gas chromatography.
- ResearchGate. (n.d.). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form.
- Chemistry LibreTexts. (2023). Gas Chromatography.
- ResearchGate. (2025). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF.
- ResearchGate. (n.d.). Selected ion chromatograms of picolinoyl derivatives, spikes to blank urine at 1 ng/ml.
- BenchChem. (n.d.). A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment.
- PMC. (n.d.). Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form.
- ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Informatics Journals. (n.d.). Optimization of Stability-Indicating HPLC Method for Analyzing Process Related Impurities of Penfluridol and Structural Elucid.
- Chromatography Online. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?.
- ResearchGate. (n.d.). a new validated stability indicating hplc method for the estimation of related substances of lysine clonixinate and cyclobenzaprine hydrochloride in pharmaceutical dosage forms.
- Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. wjarr.com [wjarr.com]
- 4. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Gas chromatography - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
- 15. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pharmascholars.com [pharmascholars.com]
- 19. agilent.com [agilent.com]
- 20. database.ich.org [database.ich.org]
- 21. pharmtech.com [pharmtech.com]
- 22. demarcheiso17025.com [demarcheiso17025.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Chloro-6-methylpicolinonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Chloro-6-methylpicolinonitrile, a halogenated picolinonitrile derivative. By understanding the inherent hazards and adhering to established protocols, laboratories can ensure the safety of their personnel and maintain environmental stewardship.
Hazard Assessment: Understanding the Risks
Based on data from structurally related compounds, this compound is anticipated to exhibit several hazardous properties. The primary concerns are its potential toxicity, irritant effects, and environmental impact.
Key Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] Nitrile compounds can be toxic, and the presence of a chloro- group can enhance this effect.
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1][2] Halogenated organic compounds are often irritants.
-
Respiratory Irritation: May cause respiratory irritation.
-
Environmental Hazards: As with many chlorinated organic compounds, it should be considered potentially harmful to aquatic life with long-lasting effects. Therefore, it should not be released into the environment.[3]
Hazard Summary Table:
| Hazard Class | Anticipated Classification | Primary Routes of Exposure | Potential Health Effects |
| Acute Toxicity (Oral) | Category 4 (Harmful) | Ingestion | Harmful if swallowed. |
| Acute Toxicity (Dermal) | Category 3 (Toxic) | Skin Contact | Toxic in contact with skin. |
| Acute Toxicity (Inhalation) | Category 4 (Harmful) | Inhalation | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Skin Contact | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A (Irritant) | Eye Contact | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Inhalation | May cause respiratory irritation. |
Personal Protective Equipment (PPE): The First Line of Defense
Due to the anticipated hazards, stringent adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound in any capacity, including disposal.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[1][4] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Spill Management: Immediate and Calculated Response
In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent environmental contamination.
Spill Response Workflow:
Caption: A decision tree to guide the proper segregation and disposal of this compound waste.
Detailed Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., filter paper, gloves, absorbent pads), and residues from rotary evaporators in a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and clearly labeled liquid hazardous waste container for halogenated organic solvents. Do not mix with non-halogenated waste streams.
-
-
Container Management:
-
Use only containers that are compatible with the chemical.
-
Keep containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
The primary recommended method of disposal for chlorinated organic compounds is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). [5]This high-temperature process is designed to destroy the organic molecule, converting it to less harmful inorganic compounds.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with licensed waste disposal vendors.
-
Regulatory Compliance
All handling and disposal activities must comply with local, state, and federal regulations. In the United States, this includes guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA). Ensure that all personnel handling this chemical are trained on these regulations and your institution's specific safety protocols.
By implementing these procedures, laboratories can effectively manage the risks associated with this compound and ensure its safe and compliant disposal, thereby protecting both human health and the environment.
References
- University of California, Santa Cruz. (n.d.). Halogenated Waste.
- PubChem. (n.d.). 4-Chloro-N-methylpicolinamide.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Anichem. (n.d.). 4-Chloro-6-methyl-pyridine-2-carbonitrile.
Sources
Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Chloro-6-methylpicolinonitrile
For Immediate Use by Laboratory Professionals
As the frontiers of pharmaceutical and materials science advance, so too does the complexity of the chemical entities we handle. 4-Chloro-6-methylpicolinonitrile, a substituted pyridine derivative, represents a valuable building block in modern synthesis. However, its handling demands a rigorous and informed approach to safety. This guide provides essential, actionable information for researchers, scientists, and drug development professionals to manage this compound responsibly, ensuring both personal safety and experimental integrity.
Hazard Assessment: Understanding the Risks
Based on data from related compounds, this compound should be treated as a substance with the following potential hazards:
-
Acute Toxicity: Assumed to be harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2][3] Nitrile-containing compounds can sometimes release cyanide in vivo, representing a significant toxicological concern.
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[1][2][3]
Hazard Summary Table
| Hazard Classification | Anticipated Severity | Primary Routes of Exposure |
| Acute Oral Toxicity | Harmful to Toxic | Ingestion |
| Acute Dermal Toxicity | Harmful to Toxic | Skin Contact |
| Acute Inhalation Toxicity | Harmful | Inhalation of dust/aerosol |
| Skin Corrosion/Irritation | Irritant | Skin Contact |
| Serious Eye Damage/Irritation | Serious Irritant/Damage | Eye Contact |
| Specific Target Organ Toxicity | Respiratory Irritation | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial to prevent exposure. The selection of appropriate PPE is not merely a checklist; it is a dynamic risk assessment based on the scale and nature of the procedure.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against dermal absorption. Double-gloving is recommended for extended procedures. |
| Eye Protection | Chemical Safety Goggles | Protects against splashes and airborne particles. A face shield should be worn over goggles when there is a significant splash risk.[4] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the solid outside of a certified chemical fume hood or if aerosolization is possible.[3] |
dot
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: From Benchtop to Waste Stream
Safe handling is a continuous process, from the moment the reagent is received until its waste is properly disposed of.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3][4]
-
Prepare all necessary equipment and reagents before retrieving the this compound to minimize handling time.
-
Have appropriate spill cleanup materials (e.g., absorbent pads, vermiculite) on hand.
-
-
Handling:
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][3][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][5]
-
Disposal Plan: Responsible Stewardship
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Categorization: All waste contaminated with this compound, including disposable labware, gloves, and absorbent materials, should be considered hazardous waste.
-
Containment:
-
Collect solid waste in a clearly labeled, sealed container.
-
Collect liquid waste (e.g., reaction mixtures) in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not pour waste down the drain.
-
dot
Caption: Waste Disposal Workflow for this compound.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, advancing science while prioritizing the well-being of yourself and your colleagues.
References
- Amerigo Scientific. This compound. [Link]
- Capot Chemical. MSDS of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. (2025-12-22). [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
